Product packaging for Hexanedioic acid, sodium salt (1:)(Cat. No.:CAS No. 23311-84-4)

Hexanedioic acid, sodium salt (1:)

Cat. No.: B3254173
CAS No.: 23311-84-4
M. Wt: 169.13 g/mol
InChI Key: JNWGMESTOMYLND-UHFFFAOYSA-N
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Description

Hexanedioic acid, sodium salt (1:) is a useful research compound. Its molecular formula is C6H10NaO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound Hexanedioic acid, sodium salt (1:) is 169.04767808 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Hexanedioic acid, sodium salt (1:) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hexanedioic acid, sodium salt (1:) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10NaO4 B3254173 Hexanedioic acid, sodium salt (1:) CAS No. 23311-84-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C6H10O4.Na/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWGMESTOMYLND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CC(=O)O.[Na]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NaO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18996-34-4
Details Compound: Hexanedioic acid, sodium salt (1:1)
Record name Hexanedioic acid, sodium salt (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7486-38-6, 23311-84-4
Record name Disodium adipate
Source CAS Common Chemistry
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Record name Sodium adipate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hexanedioic acid, sodium salt (1:?)
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Record name Adipic acid, sodium salt
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hexanedioic Acid, Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the sodium salts of hexanedioic acid, commonly known as adipic acid. Given that hexanedioic acid is a dicarboxylic acid, it forms both a monosodium salt and a disodium salt. This document will address the distinct properties of both species.

Identification and Nomenclature

Hexanedioic acid, a dicarboxylic acid, can be neutralized to form two primary sodium salts:

  • Monosodium Adipate : Also known as sodium hydrogen adipate, this is the monobasic salt of adipic acid.[1]

  • Disodium Adipate : The dibasic salt, where both carboxylic acid groups are neutralized.[2][3]

These salts are collectively referred to as sodium adipate and are used as a food additive with the E number E356.[2][4]

Chemical and Physical Properties

The quantitative properties of monosodium and disodium adipate are summarized below. These properties are crucial for applications in formulation science, materials engineering, and drug development.

Table 1: Physical and Chemical Properties of Hexanedioic Acid Sodium Salts
PropertyMonosodium AdipateDisodium AdipateAdipic Acid (for reference)
IUPAC Name Sodium 6-hydroxy-6-oxohexanoate[5]Disodium hexanedioate[2]Hexanedioic acid[6]
Synonyms Sodium hydrogen adipate[1][7]Adipic acid, disodium salt[3][8]1,4-Butanedicarboxylic acid[6]
CAS Number 18996-34-4[1][5]7486-38-6[2][3]124-04-9[6]
Molecular Formula C₆H₉NaO₄[5]C₆H₈Na₂O₄[2][9]C₆H₁₀O₄[6]
Molar Mass 168.12 g/mol [5]190.11 g/mol [2][8]146.14 g/mol [6]
Appearance White odorless powder[1]White to off-white crystalline powder[2][3][10]White crystals[6]
Melting Point No data availableDecomposes (see note)152.1 °C[6]
Boiling Point No data available300°C (at 101.325 kPa)[9]337.5 °C[6]
Solubility Freely soluble in water, soluble in ethanol[1]Highly soluble in water (~50 g/100 mL at 20°C)[11][12]Slightly soluble in water (24 g/L at 25°C)[6]
pKa pKa₁: 4.41, pKa₂: 5.41 (of parent acid)[6][13]pKa₁: 4.41, pKa₂: 5.41 (of parent acid)[6][13]pKa₁: 4.41, pKa₂: 5.41[6][13]
Purity ≥99%[1]>98% available commercially[3]N/A

Note on Melting/Boiling Point of Disodium Adipate: As an ionic salt, disodium adipate is expected to have a high melting point and would likely decompose before boiling under atmospheric pressure. The reported boiling point of 300°C may represent a decomposition temperature.[9] The melting point of the parent adipic acid is 151-152°C.[12]

Acidity and Buffering Capacity

The parent compound, adipic acid, is a dibasic acid with two successive deprotonations characterized by pKa values of 4.41 and 5.41.[6][13] This property makes its sodium salts effective buffering agents, particularly for maintaining pH in the range of 2.5 to 3.0.[14] In aqueous solutions, the adipate salts can accept or release protons to resist changes in pH, a crucial function in various food, cosmetic, and pharmaceutical formulations.[4][15][16]

Synthesis and Formation

The sodium salts of hexanedioic acid are typically synthesized through straightforward acid-base neutralization reactions. The stoichiometry of the base determines whether the mono- or di-sodium salt is formed.

G cluster_reactants Reactants cluster_products Products Adipic_Acid Adipic Acid (Hexanedioic Acid) Monosodium_Adipate Monosodium Adipate (1 Equivalent NaOH) Adipic_Acid->Monosodium_Adipate + 1 Eq. NaOH NaOH Sodium Hydroxide (NaOH) Disodium_Adipate Disodium Adipate (2 Equivalents NaOH) Monosodium_Adipate->Disodium_Adipate + 1 Eq. NaOH

Figure 1. Neutralization pathway of adipic acid.
Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis of hexanedioic acid sodium salts. Below are protocols for the synthesis of disodium adipate.

Protocol 1: Neutralization of Adipic Acid

The most direct method involves the reaction of adipic acid with sodium hydroxide.[2][15]

  • Reaction: HOOC(CH₂)₄COOH + 2 NaOH → NaOOC(CH₂)₄COONa + 2 H₂O[2][15]

  • Procedure: Adipic acid is dissolved in an aqueous solution, followed by the stoichiometric addition of sodium hydroxide. The reaction mixture is then filtered, concentrated, and dried to yield the final product.[10]

Protocol 2: Saponification of Dimethyl Adipate

A well-documented laboratory-scale synthesis of disodium adipate involves the saponification of an adipate ester.[17]

  • Materials:

    • Dimethyl adipate: 17.4 g (0.1 mole)

    • Acetonitrile: 100 mL

    • Sodium hydroxide: 8.2 g (0.2 mole)

    • Water: 6.0 g

  • Procedure:

    • Dissolve dimethyl adipate in acetonitrile and heat the solution to 70°C.

    • Add the sodium hydroxide (dissolved in water) to the reaction mixture.

    • Stir the mixture at reflux temperature for 18 hours.

    • Filter the resulting solution while hot.

    • Air-dry the collected solids to yield disodium adipate.

G start Start dissolve 1. Dissolve 17.4g Dimethyl Adipate in 100mL Acetonitrile start->dissolve heat 2. Heat to 70°C dissolve->heat add_naoh 3. Add 8.2g NaOH in 6.0g H₂O heat->add_naoh reflux 4. Stir at Reflux for 18 hours add_naoh->reflux filter 5. Filter Hot Solution reflux->filter dry 6. Air-Dry Solids filter->dry end End Product: Disodium Adipate dry->end

Figure 2. Workflow for saponification of dimethyl adipate.

Applications in Research and Drug Development

The sodium salts of hexanedioic acid are not merely inert salts; their chemical properties lend them to several specialized applications.

  • Pharmaceutical Excipient: Adipic acid and its salts are used in controlled-release drug formulations. They can be incorporated into matrix tablets to achieve pH-independent release profiles for various active pharmaceutical ingredients (APIs).[18]

  • Buffering Agent: Their ability to maintain a stable pH is critical in the formulation of pharmaceuticals, cosmetics, and food products, ensuring the stability and efficacy of the final product.[15][16]

  • Polymer Science: Sodium adipate and its parent acid are integral in the development of advanced polymers, including polyamides (like Nylon), polyesters, and polyurethanes. They also serve as plasticizers and are used in the preparation of polymer nanocomposites to enhance thermal and mechanical properties.[15]

Safety and Handling

Disodium adipate is classified under GHS with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2] It is generally recognized as safe for its intended use in food products.[3] Standard laboratory safety precautions, including the use of personal protective equipment, should be observed when handling these compounds.

References

Monosodium Adipate: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium adipate, also known as sodium hydrogen adipate, is the monosodium salt of adipic acid. It is a white, odorless, crystalline powder formed by the partial neutralization of adipic acid, a six-carbon dicarboxylic acid.[1] Its chemical structure, containing both a carboxylate salt and a free carboxylic acid group, imparts specific properties that make it a compound of interest in various chemical and pharmaceutical applications. This guide provides a detailed overview of the physical and chemical properties of monosodium adipate, experimental protocols for their determination, and a discussion of its relevance in the field of drug development.

Core Physical and Chemical Properties

Quantitative data for monosodium adipate is summarized in the table below. It is important to distinguish this compound from disodium adipate, the fully neutralized salt of adipic acid. Data for monosodium adipate is less abundant in literature, and some properties are inferred from its parent acid, adipic acid.

PropertyValueSource(s)
IUPAC Name Sodium 5-carboxypentanoateN/A
Synonyms Sodium hydrogen adipate, Adipic acid monosodium salt[1][2]
CAS Number 18996-34-4[1][2]
Molecular Formula C₆H₉NaO₄[2]
Molecular Weight 168.124 g/mol [2]
Appearance White, odorless powder[1]
Solubility Freely soluble in water, soluble in ethanol.[1]
pKa (of parent acid) pKa₁ = 4.41; pKa₂ = 5.41 (for Adipic Acid at 25°C)[3][4][5]

Detailed Properties and Characterization

Solubility Profile

Monosodium adipate is described as being freely soluble in water and soluble in ethanol.[1] The solubility of this compound is governed by several factors critical to pharmaceutical formulation:

  • pH-Dependence: As the salt of a dicarboxylic acid, its solubility is highly dependent on the pH of the medium. In acidic solutions (pH < pKa₁ of adipic acid, ~4.4), the equilibrium will shift towards the less soluble free adipic acid form. In neutral to basic solutions, it remains in its highly soluble ionized form.

  • Solvent Polarity: Its ionic nature ensures high solubility in polar protic solvents like water and lower alcohols, while it is expected to have poor solubility in non-polar organic solvents.

  • Temperature: Generally, the solubility of salts like monosodium adipate in water increases with temperature.

Acidity and Buffering Capacity

The acid-base behavior of monosodium adipate is dictated by the two pKa values of its parent, adipic acid (pKa₁ ≈ 4.41, pKa₂ ≈ 5.41).[3][4][5] Monosodium adipate is the conjugate base formed from the first deprotonation. A solution of monosodium adipate in water will have a pH that is influenced by the second dissociation constant (pKa₂), making it an effective buffering agent. Adipic acid itself is known to have excellent buffering capacity in the pH range of 2.5 to 3.0.[6] Solutions of monosodium adipate can help maintain a stable pH, a crucial attribute for stabilizing pH-sensitive active pharmaceutical ingredients (APIs) in a formulation.

Diagram: Acid-Base Equilibria of Adipic Acid

G Figure 1: pH-Dependent Species of Adipic Acid cluster_pH Increasing pH Adipic_Acid Adipic Acid (H₂A) Monosodium_Adipate Monosodium Adipate (HA⁻) Adipic_Acid->Monosodium_Adipate pKa₁ ≈ 4.41 Disodium_Adipate Disodium Adipate (A²⁻) Monosodium_Adipate->Disodium_Adipate pKa₂ ≈ 5.41 G Figure 2: Workflow for Monosodium Adipate Synthesis cluster_reactants Reactants Adipic_Acid Adipic Acid (1 eq.) Mix Dissolve in Water & Mix Adipic_Acid->Mix NaOH NaOH (1 eq.) NaOH->Mix React Stir at RT Monitor pH Mix->React Isolate Precipitate with Ethanol or Evaporate Water React->Isolate Filter Filter Solid Isolate->Filter Dry Dry under Vacuum Filter->Dry Product Monosodium Adipate Dry->Product G Figure 3: Shake-Flask Solubility Measurement Start Add excess solid to known volume of solvent Equilibrate Agitate at constant T for 24-48 hours Start->Equilibrate Sample Withdraw supernatant Equilibrate->Sample Filter Filter with 0.45 µm syringe filter Sample->Filter Analyze Quantify concentration (e.g., HPLC) Filter->Analyze Result Equilibrium Solubility Analyze->Result

References

An In-depth Technical Guide to the Synthesis of Monosodium Adipate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of hexanedioic acid, sodium salt (1:), also known as monosodium adipate. The primary synthesis route detailed is the partial neutralization of hexanedioic acid with sodium hydroxide.

Overview

Hexanedioic acid, a dicarboxylic acid, can be selectively neutralized to form its monosodium salt. This process involves the reaction of one of the two carboxylic acid groups with a stoichiometric equivalent of a sodium base, typically sodium hydroxide. The resulting monosodium adipate is a white, odorless powder that is freely soluble in water and soluble in ethanol. Careful control of the stoichiometry is crucial to prevent the formation of the disodium salt.

Synthesis Pathway

The synthesis of monosodium adipate is achieved through a straightforward acid-base neutralization reaction.

Synthesis_Pathway Adipic_Acid Hexanedioic Acid (Adipic Acid) Reaction + Adipic_Acid->Reaction NaOH Sodium Hydroxide (1 equivalent) NaOH->Reaction Monosodium_Adipate Hexanedioic Acid, Sodium Salt (1:) (Monosodium Adipate) Reaction->Monosodium_Adipate Water Water Reaction->Water

Caption: Reaction scheme for the synthesis of monosodium adipate.

Experimental Protocol

This section details the laboratory-scale synthesis of monosodium adipate.

Materials and Equipment
Reagent/MaterialGradeSupplier (Example)
Hexanedioic Acid (Adipic Acid)≥99%Sigma-Aldrich
Sodium Hydroxide (NaOH)≥98%, pelletsFisher Scientific
Deionized WaterHigh PurityIn-house supply
Ethanol, 95%Reagent GradeVWR
Anhydrous Magnesium Sulfate≥97%Acros Organics
Equipment
Magnetic stirrer with hotplate
250 mL round-bottom flask
Condenser
Thermometer
pH meter
Büchner funnel and flask
Vacuum pump
Rotary evaporator
Drying oven
Synthesis Procedure

The following workflow outlines the key steps in the synthesis process.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Drying Dissolve_Adipic_Acid 1. Dissolve Adipic Acid in Water Prepare_NaOH 2. Prepare 1M NaOH Solution Dissolve_Adipic_Acid->Prepare_NaOH Add_NaOH 3. Add NaOH Solution Dropwise Prepare_NaOH->Add_NaOH Monitor_pH 4. Monitor pH (target ~4.9) Add_NaOH->Monitor_pH Stir 5. Stir at Room Temperature Monitor_pH->Stir Concentrate 6. Concentrate Solution Stir->Concentrate Crystallize 7. Induce Crystallization (Cooling) Concentrate->Crystallize Filter 8. Filter the Product Crystallize->Filter Wash 9. Wash with Cold Ethanol Filter->Wash Recrystallize 10. Recrystallize from Water/Ethanol Wash->Recrystallize Dry 11. Dry under Vacuum Recrystallize->Dry

Caption: Experimental workflow for the synthesis of monosodium adipate.

Step-by-Step Method:

  • Dissolution of Adipic Acid: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.61 g (0.1 mol) of hexanedioic acid in 100 mL of deionized water. Gentle heating (to approximately 50-60 °C) may be required to achieve complete dissolution.

  • Preparation of Sodium Hydroxide Solution: Prepare a 1.0 M solution of sodium hydroxide by dissolving 4.00 g (0.1 mol) of NaOH pellets in 100 mL of deionized water. Allow the solution to cool to room temperature.

  • Neutralization: While stirring the adipic acid solution, slowly add the 1.0 M sodium hydroxide solution dropwise using a burette or dropping funnel.

  • pH Monitoring: Monitor the pH of the reaction mixture continuously using a calibrated pH meter. The target pH for the formation of monosodium adipate is approximately 4.9, which is the average of the two pKa values of adipic acid (pKa1 ≈ 4.4, pKa2 ≈ 5.4).

  • Reaction Completion: Once the target pH is reached, continue stirring the solution at room temperature for an additional 30 minutes to ensure the reaction is complete.

  • Concentration: Reduce the volume of the solution to approximately 50-60 mL using a rotary evaporator under reduced pressure.

  • Crystallization: Cool the concentrated solution in an ice bath to induce crystallization of the monosodium adipate.

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold 95% ethanol to remove any unreacted starting materials or impurities.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized by dissolving it in a minimal amount of hot deionized water, followed by the addition of ethanol until the solution becomes slightly turbid. Cooling the solution will yield purer crystals.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Purity
ParameterExpected Value
Theoretical Yield~16.8 g
Actual Yield85-95%
Purity (by titration)>99%

Characterization

The synthesized monosodium adipate should be characterized to confirm its identity and purity.

Physical Properties
PropertyObservation
AppearanceWhite crystalline powder
OdorOdorless
SolubilitySoluble in water, sparingly soluble in ethanol
Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy:

Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (carboxylic acid)
~2940, 2870C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1550-1610C=O stretch (carboxylate anion, asymmetric)
~1410C=O stretch (carboxylate anion, symmetric)

Nuclear Magnetic Resonance (NMR) Spectroscopy (in D₂O):

  • ¹H NMR:

    • Multiplet at ~2.2-2.4 ppm (4H, -CH₂-COOH and -CH₂-COONa)

    • Multiplet at ~1.5-1.7 ppm (4H, -CH₂-CH₂-)

  • ¹³C NMR:

    • ~182 ppm (-COONa)

    • ~177 ppm (-COOH)

    • ~35 ppm (-CH₂-COO)

    • ~25 ppm (-CH₂-CH₂-)

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and should be handled with care.

  • The reaction should be performed in a well-ventilated fume hood.

  • Avoid inhalation of dust from the final product.

This guide provides a robust protocol for the synthesis of monosodium adipate. Researchers should adapt the procedure as necessary based on the specific requirements of their application and available laboratory facilities.

Monosodium adipate CAS number and molecular formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of monosodium adipate, also known as sodium hydrogen adipate. The document details its chemical and physical properties, outlines a general synthesis protocol, and discusses its potential applications, with a focus on its relevance to the scientific and drug development communities.

Core Chemical and Physical Data

Monosodium adipate is the monosodium salt of adipic acid, a six-carbon dicarboxylic acid. Its chemical identity is defined by the CAS number 18996-34-4.[1][2] The molecular formula for monosodium adipate is C6H9NaO4.[1]

A summary of its key identifiers and computed physicochemical properties is presented in Table 1. It is important to note that while computed data are available, experimentally determined values for properties such as melting and boiling points are not readily found in the literature.

Identifier/Property Value Source
CAS Number 18996-34-4[1]
Molecular Formula C6H9NaO4[1]
Molecular Weight 168.12 g/mol [1]
IUPAC Name sodium;5-carboxypentanoate[1]
Synonyms Sodium hydrogen adipate, Adipic acid monosodium salt[1]
Appearance White odorless powder
Solubility Freely soluble in water, soluble in ethanol
Computed Hydrogen Bond Donor Count 1[1]
Computed Hydrogen Bond Acceptor Count 4[1]
Computed Rotatable Bond Count 4[1]
Computed Topological Polar Surface Area 80.3 Ų[1]

Synthesis of Monosodium Adipate

HOOC(CH₂)₄COOH + NaOH → NaOOC(CH₂)₄COOH + H₂O

Experimental Protocol: General Neutralization

This protocol describes a general method for the synthesis of monosodium adipate.

  • Dissolution: Dissolve one molar equivalent of adipic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water, with gentle heating.

  • Titration: Slowly add one molar equivalent of a standardized sodium hydroxide solution to the adipic acid solution while stirring continuously. Monitor the pH of the solution; the endpoint for the formation of the monosodium salt will be at the first equivalence point.

  • Isolation: After the addition of the sodium hydroxide is complete, the solvent can be removed under reduced pressure to yield the crude monosodium adipate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Drying: The purified crystals should be dried in a vacuum oven to remove any residual solvent.

The workflow for this generalized synthesis is depicted in the following diagram.

G cluster_0 Synthesis Workflow adipic_acid Adipic Acid (1 molar equivalent) dissolution Dissolution in Ethanol/Water adipic_acid->dissolution naoh Sodium Hydroxide (1 molar equivalent) titration Slow Addition & Stirring (pH Monitoring) naoh->titration dissolution->titration isolation Solvent Removal (Reduced Pressure) titration->isolation purification Recrystallization isolation->purification drying Vacuum Drying purification->drying final_product Pure Monosodium Adipate drying->final_product

A generalized workflow for the synthesis of monosodium adipate.

Applications and Relevance to Drug Development

While specific applications of monosodium adipate are not extensively documented, the properties of adipic acid and its salts suggest several potential uses in research and the pharmaceutical industry. Adipates, in general, are used as buffering agents and acidity regulators.

In the context of drug development, adipic acid is used in the production of polymers and plasticizers. Its salts may be explored for their utility in drug formulations to enhance stability and modify release profiles. The dicarboxylate nature of the adipate moiety makes it a candidate for use in the formation of co-crystals or salts with active pharmaceutical ingredients (APIs) to improve their physicochemical properties, such as solubility and bioavailability.

The potential applications are summarized in the logical diagram below.

G cluster_1 Potential Applications of Monosodium Adipate cluster_2 Drug Formulation msa Monosodium Adipate buffering Buffering Agent / pH Modifier msa->buffering excipient Pharmaceutical Excipient msa->excipient polymer Polymer Synthesis msa->polymer drug_delivery Drug Delivery Systems buffering->drug_delivery stability API Stability Enhancement excipient->stability release Modified Release Profiles excipient->release solubility Solubility Improvement (Salt/Co-crystal Formation) excipient->solubility

Logical relationships of potential applications for monosodium adipate.

Safety and Handling

Detailed toxicological data for monosodium adipate are not available. However, the safety data for adipic acid indicates that it can cause serious eye irritation.[3][4][5][6][7] It is also noted that breathing in the dust may result in respiratory irritation.[3] Standard laboratory safety precautions should be taken when handling monosodium adipate, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of any dust.

Conclusion

Monosodium adipate is a chemical compound with defined molecular formula and CAS number. While computed physicochemical data are available, there is a notable lack of comprehensive experimental data and specific applications in the scientific literature. Its potential as a buffering agent and a component in pharmaceutical formulations warrants further investigation by the research and drug development communities. The generalized synthesis protocol provided in this guide offers a starting point for its preparation and subsequent study. As with any chemical, appropriate safety measures should be followed during its handling and use.

References

Solubility of monosodium adipate in different solvents.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Qualitative Solubility Profile

General qualitative solubility information for monosodium adipate has been reported in various sources. It is consistently described as being freely soluble in water and soluble in ethanol. Conversely, it exhibits low solubility in many non-polar organic solvents, which can be effectively used as antisolvents to induce crystallization from aqueous solutions.

SolventQualitative SolubilityReference
WaterFreely Soluble[1]
EthanolSoluble[1]
PropanolLikely low (can be used as an antisolvent)[2][3]
Methyl Ethyl KetoneLikely low (can be used as an antisolvent)[2][3]
TetrahydrofuranLikely low (can be used as an antisolvent)[2][3]

Note: The information in this table is qualitative. Quantitative determination requires experimental measurement.

Experimental Protocols for Solubility Determination

Several robust analytical methods can be employed to quantitatively determine the solubility of monosodium adipate in various solvents. The choice of method often depends on the solvent system, the required precision, and the available analytical instrumentation.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for solubility determination due to its simplicity and reliance on direct mass measurement.

Methodology:

  • Equilibration: An excess amount of monosodium adipate is added to a known volume or mass of the chosen solvent in a sealed, temperature-controlled vessel. The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The temperature must be maintained at a constant, specified value throughout the equilibration process.

  • Phase Separation: Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by filtration through a fine-pore membrane filter or by centrifugation followed by careful decantation of the supernatant. It is crucial to maintain the temperature during this step to prevent any change in solubility.

  • Solvent Evaporation: A precisely measured aliquot (volume or mass) of the clear, saturated solution is transferred to a pre-weighed, dry container. The solvent is then carefully evaporated under controlled conditions (e.g., in a drying oven at a temperature that does not cause decomposition of the solute, or under vacuum).

  • Mass Determination: After complete evaporation of the solvent, the container with the dried solute residue is weighed. The mass of the dissolved monosodium adipate is determined by subtracting the initial mass of the empty container.

  • Calculation: The solubility is then calculated and expressed in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

G cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation A Add excess Monosodium Adipate to Solvent B Agitate at Constant Temperature (24-72h) A->B C Filter or Centrifuge to remove undissolved solid B->C D Take a known volume/mass of saturated solution C->D E Evaporate solvent D->E F Weigh dried solute E->F G Calculate Solubility (g/100mL or mol/L) F->G

Gravimetric Method Workflow
High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining the concentration of a solute in a saturated solution, making it particularly useful for compounds with lower solubilities or when dealing with complex matrices.

Methodology:

  • Equilibration and Phase Separation: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation: A known volume of the clear, saturated supernatant is carefully withdrawn and diluted with a suitable solvent (often the mobile phase used in the HPLC analysis) to a concentration that falls within the linear range of the calibration curve.

  • Calibration Curve: A series of standard solutions of monosodium adipate of known concentrations are prepared and injected into the HPLC system. A calibration curve is generated by plotting the peak area (or height) against the concentration of each standard.

  • Sample Analysis: The diluted sample of the saturated solution is injected into the HPLC system under the same conditions as the standards. The peak area corresponding to monosodium adipate is recorded.

  • Calculation: The concentration of monosodium adipate in the diluted sample is determined from the calibration curve. This concentration is then multiplied by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

G cluster_prep Sample Preparation cluster_cal Calibration cluster_analysis Sample Analysis cluster_calc Calculation A Prepare Saturated Solution & Separate Solid B Dilute a known volume of supernatant A->B E Inject Diluted Sample into HPLC B->E C Prepare Standard Solutions of known concentration D Inject Standards into HPLC & Generate Calibration Curve C->D G Determine Concentration from Calibration Curve D->G F Record Peak Area E->F H Calculate Original Solubility (accounting for dilution) G->H G A Prepare Saturated Solution & Separate Solid B Prepare Standard Solutions & Diluted Sample A->B C Measure Absorbance of Standards to create Calibration Curve B->C D Measure Absorbance of Diluted Sample B->D E Calculate Solubility from Calibration Curve and Dilution Factor C->E D->E

References

A Technical Guide to the Physicochemical Properties and Structural Analysis of Monosodium Hexanedioate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Hexanedioic acid, more commonly known as adipic acid, is a dicarboxylic acid with the chemical formula C₆H₁₀O₄[1][2][3]. Its salts are referred to as adipates. The monosodium salt, hexanedioic acid, sodium salt (1:), indicates a 1:1 molar ratio of the adipate anion to the sodium cation. The disodium salt is also a common form[4][5][6][7][8].

The properties of both monosodium and disodium adipate are summarized in the table below for comparative purposes.

PropertyMonosodium AdipateDisodium Adipate
IUPAC Name Sodium;6-oxo-6-(sodiooxy)hexanoic acidDisodium;hexanedioate[7]
Other Names Monosodium adipate, Adipic acid hydrogen sodium salt[9][10]Sodium adipate, Disodium hexanedioate[4]
CAS Number 18996-34-4[9][10]7486-38-6[4][5][7]
Molecular Formula C₆H₉NaO₄[9]C₆H₈Na₂O₄[4][5][6]
Molecular Weight 168.124 g/mol [9]190.106 g/mol [4]
Appearance White powder[10]White to off-white powder or crystals[4]
InChI InChI=1S/C6H10O4.Na/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+1/p-1[9]InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2[4][7]
SMILES OC(=O)CCCCC(=O)O[Na][9]C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+][5][6]

Synthesis of Sodium Adipate

The synthesis of sodium adipate salts is typically achieved through a straightforward acid-base neutralization reaction. Adipic acid is reacted with a stoichiometric amount of a sodium-containing base, such as sodium hydroxide or sodium carbonate[4][5][11][12]. For the synthesis of monosodium adipate, one molar equivalent of the base would be used.

G cluster_reactants Reactants cluster_products Products Adipic_Acid Adipic Acid (C₆H₁₀O₄) Reaction_Vessel Reaction Vessel (Aqueous or Ethanolic Solution) Adipic_Acid->Reaction_Vessel Sodium_Base Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) Sodium_Base->Reaction_Vessel Sodium_Adipate Monosodium Adipate (C₆H₉NaO₄) Reaction_Vessel->Sodium_Adipate Byproducts Water (H₂O) and/or Carbon Dioxide (CO₂) Reaction_Vessel->Byproducts Purification Purification (e.g., Recrystallization) Sodium_Adipate->Purification Final_Product Crystalline Monosodium Adipate Purification->Final_Product

A generalized workflow for the synthesis of monosodium adipate.

Crystal Structure Analysis

The definitive method for determining the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction (XRD). This technique provides precise information on unit cell dimensions, space group symmetry, and atomic coordinates, which are crucial for understanding the material's properties.

While a specific, publicly available crystal structure for monosodium adipate (hexanedioic acid, sodium salt (1:)) could not be identified, the structural data for a related compound, tetraaquamagnesium adipate, is presented below as an illustrative example of the expected crystallographic parameters[13].

ParameterTetraaquamagnesium Adipate [Mg(H₂O)₄(C₆H₈O₄)]
Crystal System Orthorhombic
Space Group Pbcn
Unit Cell Dimensions a = 23.380(2) Å, b = 12.347(1) Å, c = 12.821(1) Å
Calculated Density 1.390 g/cm³
Z (formula units per cell) 8

The determination of a crystal structure via single-crystal XRD follows a well-established experimental workflow.

1. Crystal Growth: High-quality single crystals of the target compound are grown. This is typically achieved by slow evaporation of a saturated solution, or by controlled cooling.

2. Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell and space group. The atomic positions are then determined using computational methods (structure solution) and subsequently refined to best fit the experimental data.

G Start Synthesis of Monosodium Adipate Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation) Start->Crystal_Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing (Unit Cell & Space Group Determination) Data_Collection->Data_Processing Structure_Solution Structure Solution (Determination of Atomic Positions) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Analysis (e.g., CIF File Generation) Structure_Refinement->Validation End Final Crystal Structure Validation->End

References

In-Depth Technical Guide: Safety and Handling of Hexanedioic Acid, Disodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for hexanedioic acid, disodium salt, also known as disodium adipate (CAS No: 7486-38-6). The information is compiled from various safety data sheets and toxicological databases to ensure a thorough understanding of the substance's properties and associated risks.

Chemical and Physical Properties

Hexanedioic acid, disodium salt is the sodium salt of adipic acid. It is a white to off-white, odorless powder or crystalline solid.[1]

Table 1: Physical and Chemical Properties of Disodium Adipate

PropertyValueReference
Chemical Formula C6H8Na2O4[1]
Molecular Weight 190.11 g/mol [1]
Appearance Solid white to off-white powder or granules[1]
Odor Odorless[1]
Solubility Soluble in water
Auto-ignition Temperature 132 °C[2]

Toxicological Data

Disodium adipate is generally considered to have low acute toxicity. However, quantitative data is limited.

Table 2: Acute Toxicity Data for Disodium Adipate

TestSpeciesRouteValueReference
LD50MouseIntraperitoneal4 g/kg[3]

Experimental Protocols:

Detailed experimental protocols for the cited toxicological studies are not publicly available in the referenced documents. The available information indicates that the substance is not classified as acutely toxic, corrosive or irritant to skin, seriously damaging to the eye or eye irritant, a respiratory or skin sensitizer, germ cell mutagenic, carcinogenic, or a reproductive toxicant.[2]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), hexanedioic acid, disodium salt is generally not classified as a hazardous substance.[1][4]

Health Hazards

While not classified as hazardous, direct contact with the powder or dust may cause mild skin or eye irritation.[1] Ingestion of large quantities is not a typical route of occupational exposure but should be avoided.

Fire and Explosion Hazards

Hexanedioic acid, disodium salt is a combustible solid but is not flammable.[1] A significant hazard exists from the potential for dust explosions when finely dispersed particles are mixed with air in the presence of an ignition source.

Table 3: Fire and Explosion Data

ParameterValueReference
Flammability Non-flammable[1]
Dust Explosion Potential Finely dispersed particles form explosive mixtures in air.

Exposure Controls and Personal Protection

To ensure the safety of personnel, appropriate engineering controls and personal protective equipment (PPE) should be utilized.

Table 4: Exposure Limits and Recommendations

ParameterValueReference
OSHA PEL Not established[5]
ACGIH TLV Not established[5]
DNEL (Worker, Inhalation, Chronic) 264 mg/m³[2]
DNEL (Worker, Dermal, Chronic) 38 mg/kg bw/day[2]
Engineering Controls
  • Ventilation: Use local exhaust ventilation to control dust at the source. General ventilation should also be provided.[2]

  • Dust Control: Implement measures to prevent the accumulation of dust on surfaces.[2] Use of a closed system for handling is recommended.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[2]

  • Skin Protection: Wear protective gloves and a lab coat or other suitable protective clothing.[2]

  • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved particulate respirator should be used.[1]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Handling Disodium Adipate eye_protection Wear Safety Glasses with Side Shields or Goggles start->eye_protection skin_protection Wear Protective Gloves and Lab Coat start->skin_protection engineering_controls Are Engineering Controls Sufficient? start->engineering_controls respiratory_protection Use NIOSH-Approved Particulate Respirator end Proceed with Handling respiratory_protection->end engineering_controls->respiratory_protection No engineering_controls->end Yes

Caption: PPE selection workflow for handling disodium adipate.

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the material and ensure a safe working environment.

Handling
  • Avoid contact with skin and eyes.

  • Avoid generating dust.

  • Use non-sparking tools.

  • Ground all equipment to prevent static discharge.[2]

  • Wash hands thoroughly after handling.[2]

  • Do not eat, drink, or smoke in areas where the material is handled.[2]

Storage
  • Store in a cool, dry, well-ventilated area.[1]

  • Keep containers tightly closed.

  • Store away from incompatible materials such as strong oxidizing agents.[2]

Handling_Storage_Logic cluster_handling Safe Handling Practices cluster_storage Proper Storage Conditions avoid_contact Avoid Skin and Eye Contact hygiene Practice Good Personal Hygiene avoid_contact->hygiene avoid_dust Minimize Dust Generation ground_equipment Ground Equipment (Prevent Static) avoid_dust->ground_equipment cool_dry Cool, Dry, Well-Ventilated Area closed_containers Tightly Closed Containers cool_dry->closed_containers incompatibles Away from Incompatible Materials closed_containers->incompatibles

Caption: Key logical relationships in handling and storage.

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

  • Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Clean the contaminated surface with water.[1]

  • Large Spills:

    • Evacuate unnecessary personnel from the area.

    • Wear appropriate PPE, including respiratory protection.[1]

    • Avoid generating dust.

    • Contain the spilled material.

    • Cover with an inert, non-combustible absorbent material (e.g., sand, earth).[1]

    • Place the material into a suitable container for disposal.

    • Ventilate the area.

First Aid Measures

Table 5: First Aid Procedures

Exposure RouteFirst Aid MeasuresReference
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Brush off loose particles from skin. Rinse skin with water/shower.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lids occasionally. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[2]
Ingestion Rinse mouth with water (only if the person is conscious). Do NOT induce vomiting. Seek medical attention.[2]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards: At high temperatures, toxic or irritating fumes, including sodium oxide and carbon oxides, may be produced.[1]

  • Fire-Fighting Procedures: Wear full protective clothing and a NIOSH-approved self-contained breathing apparatus (SCBA) with a full facepiece operated in the pressure demand or other positive pressure mode.[1]

Fire_Response_Workflow cluster_fire Fire Response Protocol fire_detected Fire Involving Disodium Adipate extinguishing_media Use Appropriate Extinguishing Media (Water Spray, Foam, Dry Chemical, CO2) fire_detected->extinguishing_media ppe Wear Full Protective Clothing and SCBA fire_detected->ppe hazards Be Aware of Potential Hazardous Combustion Products fire_detected->hazards control_fire Control and Extinguish Fire extinguishing_media->control_fire ppe->control_fire hazards->control_fire

References

A Historical Inquiry into the Discovery and Early Synthesis of Adipic Acid and its Salts

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adipic acid, known systematically as hexanedioic acid, is a dicarboxylic acid of significant industrial importance, primarily as a monomer in the production of nylon 6-6 and other polymers.[1][2][3] Its salts, known as adipates, are formed through the reaction of adipic acid with a base.[4] This technical guide delves into the historical research surrounding the initial discovery of adipic acid and the early methodologies for its synthesis, which laid the groundwork for the eventual study and production of its corresponding salts. While modern applications are vast, ranging from food acidulants to plasticizers, the foundational understanding of this compound stems from 19th and early 20th-century organic chemistry research.[5][6][7]

The Initial Discovery of Adipic Acid

The first isolation and identification of adipic acid are credited to the French chemist Auguste Laurent in 1837.[1][4] Laurent's work involved the oxidation of various fats using nitric acid.[1] He named the resulting compound "adipic acid," derived from the Latin word adeps, meaning animal fat, a direct acknowledgment of its origin.[4] This discovery was a significant step in the study of dicarboxylic acids and the chemical degradation of natural products.

Early Synthetic Methodologies and the Formation of Adipates

Following its discovery, the focus of research shifted towards understanding the chemical properties of adipic acid and developing more controlled synthetic routes beyond the oxidation of complex fats. Adipic acid is a dibasic acid, meaning it possesses two carboxylic acid functional groups (-COOH).[4] This structure allows it to undergo neutralization reactions with bases to form salts, termed adipates. The successive deprotonations of adipic acid have pKa values of 4.41 and 5.41.[1]

The general reaction for the formation of an adipate salt is as follows:

HOOC(CH₂)₄COOH + 2 NaOH → Na⁺⁻OOC(CH₂)₄COO⁻Na⁺ + 2 H₂O (Adipic Acid + Sodium Hydroxide → Sodium Adipate + Water)

While early literature primarily focuses on the synthesis of the acid itself, the formation of its salts would have been a fundamental and understood chemical transformation at the time.

Experimental Protocols for Adipic Acid Synthesis

The development of reliable laboratory-scale synthesis was crucial for further study. Early methods relied on the oxidation of cyclic precursors.

1. Oxidation of Cyclohexanol with Nitric Acid:

A common early laboratory preparation involved the oxidation of cyclohexanol with nitric acid, a method adapted from a patent by Deutsche Hydrierwerke A.-G. and detailed in Organic Syntheses.[8]

  • Reactants:

    • Cyclohexanol

    • 50% Nitric Acid

    • Ammonium vanadate (catalyst)

  • Procedure:

    • 1900 cc of 50% nitric acid and 1 g of ammonium vanadate are placed in a 3-liter three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.[8]

    • The flask is placed in a water bath heated to 50–60°C.[8]

    • 357 g (3.5 moles) of commercial cyclohexanol is added slowly via the dropping funnel while stirring, maintaining the reaction temperature at 50–60°C. The evolution of nitrogen oxides is observed during this process.[8]

    • After the addition is complete, the reaction mixture is stirred for an additional hour.[8]

    • The mixture is then cooled to 0°C, causing the adipic acid to crystallize.[8]

    • The crystalline product is collected by filtration, washed with 300 cc of ice water, and air-dried.[8]

2. Other Historical Oxidation Methods:

Other early methods for preparing adipic acid have also been documented, including:

  • The oxidation of cyclohexanol and cyclohexanone with potassium permanganate.[8]

  • The oxidation of cyclohexene using a mixture of potassium dichromate and sulfuric acid.[8]

These methods, while effective, were often supplanted by nitric acid-based oxidations due to factors like cost and yield.

Quantitative Data from Early Syntheses

The following table summarizes the quantitative data from the early synthesis of adipic acid via the nitric acid oxidation of cyclohexanol as described in Organic Syntheses.

ParameterValueReference
Starting Material Cyclohexanol[8]
Oxidizing Agent 50% Nitric Acid[8]
Catalyst Ammonium vanadate[8]
Reaction Temperature 50–60°C[8]
Yield (Crude Product) 425–440 g (58–60% of theoretical)[8]
Melting Point (Crude) 141–149°C[8]
Melting Point (Recrystallized) Approx. 152°C[3]

Visualizations

The following diagrams illustrate the historical progression and a key experimental workflow.

historical_progression cluster_discovery 19th Century Discovery cluster_synthesis Early 20th Century Synthesis cluster_salts Fundamental Chemistry A Oxidation of Animal Fats (Auguste Laurent, 1837) B Isolation of Adipic Acid A->B yields E Adipic Acid (Dibasic Acid) B->E C Oxidation of Cyclohexanol (Bouveault & Locquin, 1906) D Controlled Synthesis of Adipic Acid C->D enables D->E F Reaction with Base E->F G Formation of Adipate Salts F->G

Caption: Historical timeline from the discovery of adipic acid to the understanding of its salts.

experimental_workflow start Start: Prepare Reactants reactants Flask with 50% HNO₃ + Ammonium Vanadate Catalyst start->reactants heat Heat to 50-60°C in Water Bath reactants->heat add_cyclohexanol Slowly Add Cyclohexanol (Maintain Temperature) heat->add_cyclohexanol Stirring stir Stir for 1 Hour Post-Addition add_cyclohexanol->stir cool Cool Mixture to 0°C stir->cool crystallize Crystallization of Adipic Acid Occurs cool->crystallize filter_wash Filter and Wash Crystals with Ice Water crystallize->filter_wash dry Air-Dry Product filter_wash->dry end End: Crude Adipic Acid dry->end

Caption: Workflow for the historical synthesis of adipic acid via cyclohexanol oxidation.

References

The Enigmatic Presence of Hexanedioic Acid and Its Salts in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexanedioic acid, more commonly known as adipic acid, is a dicarboxylic acid of significant industrial importance, primarily serving as a monomer for the production of nylon 6,6. While its synthetic production is well-established, its natural occurrence is comparatively rare and less understood. This technical guide provides an in-depth exploration of the natural sources of hexanedioic acid and its corresponding salts, detailing available quantitative data, biosynthetic pathways, and the experimental protocols for their identification and quantification.

Natural Occurrence of Hexanedioic Acid

Hexanedioic acid is not widespread in nature; however, it has been identified in a few specific biological sources. Its presence is often in trace amounts, and these natural reservoirs are not considered economically viable for commercial extraction[1].

In Plants

The most frequently cited natural source of hexanedioic acid is the common beet (Beta vulgaris), where it is found in the beet juice[2][3]. It has also been reported as a constituent of several fruits, including guava (Psidium guajava), papaya (Carica papaya), and raspberry (Rubus idaeus).

In Animals

Hexanedioic acid has been identified as a component of pork fat[4]. Its presence in animal tissues is likely a result of metabolic processes, although specific pathways for its endogenous formation in mammals are not well-elucidated.

In Microorganisms

While no known natural microorganisms produce significant quantities of hexanedioic acid as a primary metabolite, it can be a metabolic byproduct in some microbes. The primary focus in the microbial realm has been on the development of engineered microorganisms capable of producing adipic acid from renewable feedstocks, as a sustainable alternative to chemical synthesis.

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of hexanedioic acid in natural sources is scarce in scientific literature. The table below summarizes the available information.

Natural SourcePart AnalyzedConcentrationReference
Papaya (Carica papaya L. var solo 8)Pulp0.54±0.07 g/Kg to 20.44±0.01 g/Kg (depending on maturity)[5]
Beet (Beta vulgaris)JuiceNot Quantified[2][3]
PorkFatNot Quantified[4]
Guava (Psidium guajava)FruitNot Quantified
Raspberry (Rubus idaeus)FruitNot Quantified

Table 1: Quantitative Data on the Natural Occurrence of Hexanedioic Acid.

Natural Occurrence of Hexanedioic Acid Salts

The natural occurrence of adipate salts, such as sodium adipate and potassium adipate, is not well-documented. They are recognized as food additives (E numbers E356 and E357, respectively) and are described as the sodium and potassium salts of adipic acid, which is naturally present in beets and sugar cane[1][6][7][8][9][10][11][12]. This suggests that their presence in nature would be linked to the presence of adipic acid in an environment with corresponding cations.

SaltE NumberNatural Source AssociationReference
Sodium AdipateE356Derived from adipic acid found in beets and sugar cane[1][8][9][10][11]
Potassium AdipateE357Derived from adipic acid found in beets and sugar cane[6][7][12][13]

Table 2: Natural Source Association of Hexanedioic Acid Salts.

Biosynthesis of Hexanedioic Acid

There are no well-established natural biosynthetic pathways for the production of hexanedioic acid in plants or animals. The focus of research has been on the creation of artificial biosynthetic pathways in genetically engineered microorganisms, such as Escherichia coli. One such pathway is the reverse β-oxidation pathway, which utilizes acetyl-CoA and succinyl-CoA as precursors.

Artificial_Biosynthesis_of_Hexanedioic_Acid Acetyl_CoA Acetyl-CoA 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA Acetyl_CoA->3-Oxoadipyl-CoA PaaJ Succinyl_CoA Succinyl-CoA Succinyl_CoA->3-Oxoadipyl-CoA 3-Hydroxyadipyl-CoA 3-Hydroxyadipyl-CoA 3-Oxoadipyl-CoA->3-Hydroxyadipyl-CoA PaaH 2,3-Dehydroadipyl-CoA 2,3-Dehydroadipyl-CoA 3-Hydroxyadipyl-CoA->2,3-Dehydroadipyl-CoA PaaF Adipyl-CoA Adipyl-CoA 2,3-Dehydroadipyl-CoA->Adipyl-CoA DcaA Adipic_Acid Hexanedioic Acid (Adipic Acid) Adipyl-CoA->Adipic_Acid TesB

Figure 1: Artificial Biosynthetic Pathway of Hexanedioic Acid in Engineered E. coli. This pathway is a reversal of the β-oxidation of dicarboxylic acids[14][15][16][17][18].

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction and analysis of hexanedioic acid from natural matrices. These protocols are based on established methods for organic acid analysis and may require optimization for specific sample types.

Extraction of Dicarboxylic Acids from Plant Tissues

This protocol outlines a general procedure for the extraction of dicarboxylic acids, including hexanedioic acid, from plant material.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Mortar and pestle

  • 80% (v/v) Ethanol

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Homogenize 5-10 g of fresh or frozen plant tissue to a fine powder in a mortar and pestle with liquid nitrogen.

  • Transfer the powdered tissue to a centrifuge tube and add 20 mL of 80% ethanol.

  • Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Combine the supernatants and evaporate to dryness using a rotary evaporator at 40°C.

  • Redissolve the dried extract in 5 mL of deionized water.

  • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the aqueous extract onto the SPE cartridge and collect the eluate.

  • Wash the cartridge with 5 mL of deionized water and combine the eluate with the initial collection.

  • The resulting aqueous solution contains the extracted organic acids and is ready for analysis.

Extraction_Workflow Start Plant Tissue Homogenization Homogenization (Liquid Nitrogen) Start->Homogenization Extraction Extraction (80% Ethanol, Sonication) Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Evaporation Evaporation Supernatant->Evaporation Redissolution Redissolution (Deionized Water) Evaporation->Redissolution SPE Solid Phase Extraction (SPE) Redissolution->SPE Final_Extract Aqueous Extract (for analysis) SPE->Final_Extract

Figure 2: General Workflow for the Extraction of Dicarboxylic Acids from Plant Tissues.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of non-volatile organic acids like hexanedioic acid, a derivatization step is required.

Materials:

  • Extracted sample (from section 5.1)

  • Internal standard (e.g., deuterated adipic acid)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Ethyl acetate

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Take a known volume of the aqueous extract (e.g., 1 mL) and add a known amount of the internal standard.

  • Lyophilize the sample to complete dryness.

  • To the dried residue, add 100 µL of ethyl acetate and 100 µL of BSTFA + 1% TMCS.

  • Seal the vial and heat at 70°C for 1 hour to complete the derivatization.

  • Cool the sample to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-500

Quantification: Quantification is achieved by comparing the peak area of the derivatized hexanedioic acid to the peak area of the internal standard and using a calibration curve prepared with known concentrations of hexanedioic acid.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of non-volatile organic acids.

Materials:

  • Extracted sample (from section 5.1)

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile phase: e.g., 25 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid)

  • Acetonitrile (for gradient elution if necessary)

Procedure:

  • Filter the aqueous extract through a 0.22 µm syringe filter.

  • Inject 10-20 µL of the filtered sample into the HPLC system.

HPLC Conditions (Example):

  • Column Temperature: 30°C

  • Flow Rate: 0.8 mL/min

  • Detection Wavelength: 210 nm

  • Elution: Isocratic or gradient elution depending on the complexity of the sample matrix. For a simple matrix, an isocratic run with the phosphate buffer may be sufficient. For more complex samples, a gradient with increasing acetonitrile concentration might be necessary to resolve co-eluting compounds.

Quantification: Quantification is performed by comparing the peak area of hexanedioic acid in the sample to a calibration curve generated from standard solutions of known concentrations.

Conclusion

The natural occurrence of hexanedioic acid and its salts is a niche but intriguing area of study. While present in some plants and animal fats, its concentrations are generally low and have not been extensively quantified, with the exception of some studies on papaya. The absence of a known natural biosynthetic pathway has led to innovative research in metabolic engineering to produce this valuable dicarboxylic acid from renewable resources. The analytical methods detailed in this guide provide a robust framework for researchers to further investigate and quantify the presence of hexanedioic acid in various natural matrices, contributing to a more comprehensive understanding of its role in the biosphere.

References

Methodological & Application

Application Notes and Protocols: Monosodium Adipate as a Buffering Agent in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective pH control is paramount in biological assays to ensure the stability and activity of enzymes, proteins, and other biological molecules. The choice of buffering agent can significantly impact experimental outcomes. While common buffers like phosphates and Tris are widely used, they can sometimes interfere with assay components, such as by chelating metal ions. This has led to a continuous search for alternative buffering agents.

Hexanedioic acid, also known as adipic acid, is a dicarboxylic acid. Its monosodium salt, monosodium adipate, presents a potential, though not commonly documented, option for a biological buffer. Adipic acid has two pKa values, approximately 4.41 and 5.41, which suggests it can provide buffering capacity in the acidic to slightly acidic pH ranges.[1][2][3][4] This application note provides a theoretical framework and protocols for the preparation and use of a monosodium adipate buffer system in biological assays.

Disclaimer: The use of monosodium adipate as a biological buffer is not widely reported in the scientific literature. The following protocols are based on the chemical properties of adipic acid and general principles of buffer preparation. Researchers should validate the suitability of this buffer for their specific applications.

Data Presentation

The theoretical properties of a monosodium adipate buffer are summarized below.

PropertyValueReference
Chemical NameHexanedioic acid, sodium salt (1:1); Monosodium AdipateN/A
Molecular FormulaC₆H₉NaO₄N/A
Molecular Weight168.12 g/mol N/A
pKa₁ of Adipic Acid~4.41[1][3][4]
pKa₂ of Adipic Acid~5.41[1][3][4]
Theoretical Buffering Range 1 pH 3.4 - 5.4 N/A
Theoretical Buffering Range 2 pH 4.4 - 6.4 N/A

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Monosodium Adipate Buffer Solution

This protocol describes the preparation of a 0.1 M monosodium adipate buffer at a desired pH within its theoretical buffering range. This can be achieved by titrating a solution of adipic acid with sodium hydroxide or by mixing solutions of adipic acid and its conjugate base (disodium adipate, though monosodium adipate is the salt of the first dissociation). For practical purposes, titrating a solution of the free acid is often more straightforward.

Materials:

  • Adipic acid (MW: 146.14 g/mol )

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a 0.1 M solution of adipic acid: Dissolve 14.61 g of adipic acid in approximately 800 mL of deionized water in a 1 L beaker. Stir until fully dissolved.

  • Adjust the pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

  • Slowly add a concentrated solution of NaOH (e.g., 1 M or 5 M) dropwise while continuously monitoring the pH.

  • Continue adding NaOH until the desired pH is reached. Be particularly careful as the pH approaches the target value to avoid overshooting.

  • Final Volume Adjustment: Once the target pH is achieved, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.

  • Bring the final volume to 1 L with deionized water.

  • Sterilization (Optional): If required for the biological assay, the buffer solution can be filter-sterilized using a 0.22 µm filter.

  • Storage: Store the buffer solution at 4°C.

Protocol 2: Hypothetical Application - Activity Assay of an Acid Phosphatase

This protocol outlines a hypothetical use of a monosodium adipate buffer for determining the activity of an acid phosphatase, an enzyme that typically functions in acidic conditions.

Objective: To measure the enzymatic activity of acid phosphatase at pH 5.0 using a monosodium adipate buffer.

Materials:

  • Acid phosphatase enzyme solution

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • 0.1 M Monosodium Adipate Buffer, pH 5.0 (prepared as in Protocol 1)

  • 1 M Sodium hydroxide (NaOH) solution (for stopping the reaction)

  • Spectrophotometer

  • 96-well microplate

Procedure:

  • Assay Preparation:

    • Prepare a stock solution of the acid phosphatase enzyme in the 0.1 M monosodium adipate buffer, pH 5.0.

    • Prepare a stock solution of pNPP in the same buffer.

    • Set up a 96-well microplate.

  • Enzyme Reaction:

    • To each well, add 50 µL of the 0.1 M monosodium adipate buffer, pH 5.0.

    • Add 20 µL of the enzyme solution to the test wells. For control wells (substrate blank), add 20 µL of the buffer instead of the enzyme.

    • Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 50 µL of the pNPP substrate solution to all wells.

    • Incubate the plate at the reaction temperature for a defined period (e.g., 15 minutes).

  • Stopping the Reaction and Measurement:

    • Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also cause the p-nitrophenol product to develop a yellow color.

    • Measure the absorbance of each well at 405 nm using a spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the substrate blank from the absorbance of the test wells.

    • Calculate the enzyme activity based on the amount of p-nitrophenol produced, using a standard curve if necessary.

Visualizations

Buffering_Mechanism cluster_0 Buffering Against Added Acid (H+) cluster_1 Buffering Against Added Base (OH⁻) Adipate_Anion Adipate Anion (C₆H₈O₄²⁻) Monoadipate Monoadipate (HC₆H₈O₄⁻) Adipate_Anion->Monoadipate + H⁺ Added_H H⁺ (from acid) Adipic_Acid Adipic Acid (H₂C₆H₈O₄) Monoadipate_2 Monoadipate (HC₆H₈O₄⁻) Adipic_Acid->Monoadipate_2 + OH⁻ Added_OH OH⁻ (from base) Water H₂O

Caption: Buffering mechanism of a dicarboxylic acid like adipic acid.

Buffer_Preparation_Workflow start Start weigh Weigh Adipic Acid start->weigh dissolve Dissolve in Deionized Water weigh->dissolve calibrate_ph Calibrate pH Meter dissolve->calibrate_ph adjust_ph Adjust pH with NaOH calibrate_ph->adjust_ph final_volume Bring to Final Volume adjust_ph->final_volume sterilize Filter Sterilize (Optional) final_volume->sterilize end End sterilize->end

Caption: Workflow for preparing a monosodium adipate buffer.

Experimental_Workflow start Start prepare_reagents Prepare Reagents in Adipate Buffer start->prepare_reagents plate_setup Set up 96-well Plate prepare_reagents->plate_setup add_buffer Add Buffer to Wells plate_setup->add_buffer add_enzyme Add Enzyme (or Buffer for control) add_buffer->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add pNPP Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction with NaOH incubate->stop_reaction read_absorbance Read Absorbance at 405 nm stop_reaction->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data end End analyze_data->end

Caption: Hypothetical workflow for an acid phosphatase assay.

Potential Considerations and Limitations

  • Chelation of Divalent Cations: As a dicarboxylic acid, adipic acid has the potential to chelate divalent cations such as Mg²⁺ and Ca²⁺. This could be problematic for assays that require specific concentrations of these ions for enzymatic activity.

  • Solubility: Adipic acid has limited solubility in cold water.[1] Preparation of more concentrated stock solutions may require heating.

  • Lack of Precedent: The absence of established use in the literature means that unforeseen interactions with assay components are possible. It is crucial to perform appropriate controls to validate its non-interference in any given assay.

  • Biological Effects: While generally recognized as safe for consumption, high concentrations of adipate could potentially have effects on cellular systems.[2] This should be considered in cell-based assays.

Conclusion

Monosodium adipate, based on the pKa values of adipic acid, has the potential to be a useful buffering agent for biological assays in the pH range of 3.4 to 6.4. Its primary advantage could be in systems where phosphate or citrate buffers are problematic. However, due to the lack of extensive documentation for this application, thorough validation is essential. The protocols and information provided here serve as a starting point for researchers interested in exploring this alternative buffer system.

References

Application Notes and Protocols: Hexanedioic Acid, Sodium Salt (1:1) in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Hexanedioic acid, commonly known as adipic acid, is a foundational monomer in the polymer industry, primarily utilized in the synthesis of polyamides (e.g., Nylon 6,6) and polyesters.[1][2] Its monosodium salt, hexanedioic acid, sodium salt (1:1) or sodium adipate, offers a stable, water-soluble alternative for introducing the adipate moiety into polymer structures. While direct polymerization of the salt is less common than using the diacid or its more reactive derivatives (e.g., adipoyl chloride), it serves as a valuable precursor and component in specific polymerization systems, particularly in the formation of polymer nanocomposites and potentially in certain aqueous-based polymerization techniques.[1]

The primary applications and roles of hexanedioic acid, sodium salt (1:1) in polymer synthesis can be categorized as follows:

  • Precursor to Polyesters and Polyamides: The monosodium salt can be readily converted to adipic acid in situ through acidification, which can then undergo traditional polycondensation with diols or diamines. This approach is useful when precise pH control of the initial reaction mixture is desired.

  • Component in Polymer Nanocomposites: Sodium adipate has been utilized in the preparation of polymer nanocomposites, such as those with polyvinyl chloride (PVC) and organoclays.[1] In these systems, the adipate salt can improve the mechanical properties and thermal stability of the final material.[1]

  • Potential Monomer in Interfacial Polymerization: In biphasic systems, the sodium salt can reside in the aqueous phase. While less reactive than adipoyl chloride, with appropriate phase transfer catalysts or in-situ conversion, it could participate in interfacial polycondensation reactions with an organic-soluble monomer.

The dicarboxylate nature of the adipate group allows it to act as a linker in various polymer architectures.[1] The choice between adipic acid and its sodium salt often depends on the desired reaction conditions, solvent system, and the specific properties of the target polymer.

Experimental Protocols

The following protocols provide detailed methodologies for the use of hexanedioic acid, sodium salt (1:1) in polymer synthesis. These are based on established polymerization techniques for adipic acid, with modifications to accommodate the use of the monosodium salt.

Protocol for the Synthesis of a Polyester: Poly(butylene adipate)

This protocol describes the melt polycondensation of hexanedioic acid, sodium salt (1:1) with 1,4-butanediol to form poly(butylene adipate). The protocol includes an initial in-situ acidification step.

Materials:

  • Hexanedioic acid, sodium salt (1:1)

  • 1,4-butanediol

  • Phosphoric acid (H₃PO₄) or other suitable acid catalyst

  • High-vacuum line

  • Three-necked reaction vessel equipped with a mechanical stirrer and a distillation condenser

Procedure:

  • Monomer and Catalyst Charging: To the three-necked reaction vessel, add hexanedioic acid, sodium salt (1:1) and 1,4-butanediol in a desired molar ratio (e.g., 1:1.1).

  • In-situ Acidification: Add a stoichiometric amount of a non-volatile acid, such as phosphoric acid, relative to the sodium adipate to protonate the carboxylate group.

  • First Stage Polycondensation (Esterification):

    • Heat the reaction mixture under a nitrogen atmosphere with mechanical stirring.

    • Gradually increase the temperature to 180-200°C.

    • Water will be generated during the esterification reaction and should be collected in the distillation condenser.

    • Continue this stage for 2-3 hours or until the majority of the theoretical amount of water has been collected.

  • Second Stage Polycondensation (High Vacuum):

    • Gradually reduce the pressure of the system using a high-vacuum line to below 1 mmHg.

    • Increase the temperature to 220-240°C to facilitate the removal of excess 1,4-butanediol and further increase the polymer's molecular weight.

    • Continue the reaction under high vacuum for 3-5 hours, or until the desired melt viscosity is achieved.

  • Polymer Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be removed from the vessel.

    • The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

Characterization: The synthesized poly(butylene adipate) can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gel Permeation Chromatography (GPC) to determine its structure, functional groups, and molecular weight, respectively.[3]

Protocol for the Synthesis of a Polyamide via Interfacial Polymerization

This protocol outlines a general method for synthesizing a polyamide at the interface of two immiscible liquids. It describes the preparation of adipoyl chloride from the sodium salt for use in the organic phase.

Materials:

  • Hexanedioic acid, sodium salt (1:1)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Hexamethylenediamine (HMDA)

  • Sodium hydroxide (NaOH)

  • An organic solvent immiscible with water (e.g., dichloromethane or hexane)

  • A beaker or flask

Procedure:

  • Preparation of Adipoyl Chloride (Organic Phase Monomer):

    • In a fume hood, convert hexanedioic acid, sodium salt (1:1) to adipic acid by dissolving it in water and acidifying with a strong acid (e.g., HCl).

    • Isolate the precipitated adipic acid by filtration and dry thoroughly.

    • React the dried adipic acid with an excess of thionyl chloride or oxalyl chloride under reflux to produce adipoyl chloride. Distill the product to purify.

    • Dissolve the purified adipoyl chloride in the organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve hexamethylenediamine (HMDA) and sodium hydroxide (as an acid scavenger) in water.

  • Interfacial Polymerization:

    • Carefully pour the organic solution of adipoyl chloride onto the aqueous solution of HMDA in a beaker, creating a distinct interface.

    • A film of the polyamide will form at the interface.

    • Gently grasp the polymer film with forceps and pull it from the beaker. A continuous rope of polyamide can be drawn out as the reaction proceeds at the interface.

  • Washing and Drying:

    • Wash the synthesized polyamide rope thoroughly with water and then with a solvent like acetone or ethanol to remove unreacted monomers and salts.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60-80°C).

Protocol for the Preparation of PVC/Organoclay Nanocomposites

This protocol is adapted from studies on the use of sodium salts of dicarboxylic acids in polymer nanocomposites.[1]

Materials:

  • Polyvinyl chloride (PVC)

  • Organically modified montmorillonite (organoclay)

  • Hexanedioic acid, sodium salt (1:1)

  • A suitable plasticizer (e.g., dioctyl phthalate - DOP)

  • A suitable solvent (e.g., tetrahydrofuran - THF)

Procedure:

  • Dispersion of Organoclay:

    • Disperse the organoclay in the solvent (THF) using ultrasonication for 30-60 minutes to achieve a fine dispersion.

  • Addition of Sodium Adipate:

    • Dissolve the hexanedioic acid, sodium salt (1:1) in the organoclay dispersion and continue sonication for another 15-30 minutes.

  • Dissolution of PVC:

    • In a separate container, dissolve the PVC powder and the plasticizer in THF with mechanical stirring until a homogeneous solution is obtained.

  • Mixing:

    • Slowly add the organoclay/sodium adipate dispersion to the PVC solution under continuous stirring.

    • Stir the mixture for several hours to ensure uniform distribution of the nanocomposite components.

  • Casting and Drying:

    • Cast the resulting mixture onto a glass plate to a uniform thickness.

    • Allow the solvent to evaporate slowly at room temperature, followed by drying in a vacuum oven at a temperature below the degradation temperature of PVC to remove any residual solvent.

  • Characterization:

    • The resulting nanocomposite film can be characterized for its mechanical properties (e.g., tensile strength), thermal stability (e.g., thermogravimetric analysis - TGA), and morphology (e.g., X-ray diffraction - XRD and transmission electron microscopy - TEM).

Data Presentation

Table 1: Typical Reaction Parameters for Polyester Synthesis via Melt Polycondensation

ParameterTypical Value/RangeReference
Monomer Molar Ratio (Diol:Diacid)1.05:1 to 1.2:1[3]
Catalyst Concentration (% w/w)0.1 - 1.0%[3]
First Stage Temperature180 - 200°C[3]
Second Stage Temperature220 - 240°C[3]
Second Stage Pressure< 1 mmHg[3]
Reaction Time5 - 8 hours[3]

Table 2: Components for Polyamide Synthesis via Interfacial Polymerization

ComponentPhaseTypical ConcentrationReference
Adipoyl ChlorideOrganic (e.g., Dichloromethane)0.1 - 0.4 M[4]
HexamethylenediamineAqueous0.2 - 0.5 M[4]
Acid Scavenger (e.g., NaOH)Aqueous0.4 - 1.0 M[5]

Visualizations

Polyesterification_Reaction Polyesterification of Hexanedioic Acid, Sodium Salt cluster_reactants Reactants cluster_process Process Steps cluster_products Products Na_Adipate Hexanedioic Acid, Sodium Salt (1:1) Acidification In-situ Acidification (+ H₃PO₄) Na_Adipate->Acidification Diol Diol (e.g., 1,4-Butanediol) Diol->Acidification Polycondensation Melt Polycondensation (Heat, Vacuum) Acidification->Polycondensation - H₂O Polyester Polyester Polycondensation->Polyester Byproducts Water + Sodium Phosphate Polycondensation->Byproducts

Diagram 1: Polyesterification using sodium adipate.

Interfacial_Polymerization_Workflow Workflow for Polyamide Synthesis via Interfacial Polymerization cluster_aqueous Aqueous Phase Preparation cluster_organic Organic Phase Preparation cluster_reaction Polymerization and Purification Diamine Dissolve Diamine (e.g., HMDA) in Water Base Add Base (e.g., NaOH) Diamine->Base Aqueous_Sol Aqueous Solution Base->Aqueous_Sol Interface Combine Phases to Create Interface Aqueous_Sol->Interface Na_Adipate Hexanedioic Acid, Sodium Salt Acidify Acidify & Isolate Adipic Acid Na_Adipate->Acidify Chlorinate Convert to Adipoyl Chloride Acidify->Chlorinate Organic_Sol Dissolve in Organic Solvent Chlorinate->Organic_Sol Organic_Sol->Interface Polymer_Formation Draw Polyamide Film Interface->Polymer_Formation Wash Wash Polymer Polymer_Formation->Wash Dry Dry Polymer Wash->Dry

Diagram 2: Interfacial polymerization workflow.

Nanocomposite_Preparation Logic for Polymer Nanocomposite Preparation cluster_components Initial Components Start Start Polymer Polymer (PVC) Start->Polymer Filler Nanofiller (Organoclay) Start->Filler Modifier Modifier (Sodium Adipate) Start->Modifier Solvent Solvent (THF) Start->Solvent Dispersion Create Homogeneous Dispersion Mixing Mix with Polymer Solution Dispersion->Mixing Casting Cast into Film Mixing->Casting Drying Dry to Remove Solvent Casting->Drying Final Final Nanocomposite Material Drying->Final Polymer->Mixing Filler->Dispersion Modifier->Dispersion Solvent->Dispersion

Diagram 3: Preparation of polymer nanocomposites.

References

Application Notes & Protocols: The Role of Monosodium Adipate in Controlled-Release Drug Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Monosodium adipate is the monosodium salt of adipic acid, a dicarboxylic acid widely used in the pharmaceutical industry as an excipient.[1] While adipic acid is well-documented for its role in modifying drug release, its salt, monosodium adipate, offers unique physicochemical properties that can be leveraged in sophisticated drug delivery systems. As the salt of a weak acid, monosodium adipate can function as a buffering agent and a hydrophilic modulator within a formulation. These application notes explore the hypothesized roles of monosodium adipate in controlled-release drug formulations, providing detailed protocols for its evaluation and use. Adipic acid itself has been successfully incorporated into matrix tablets and polymeric coatings to achieve controlled-release profiles.[2] The primary proposed functions of monosodium adipate are as a pH-modulating agent to achieve pH-independent drug release and as a hydrophilic pore-former in insoluble matrices.

Proposed Mechanisms of Action

Monosodium adipate can be incorporated into controlled-release systems to modulate drug release through two primary mechanisms:

  • pH Modulation for pH-Independent Release: For drugs whose solubility is pH-dependent, maintaining a consistent pH environment within the dosage form as it traverses the gastrointestinal (GI) tract is crucial for a steady release profile. Monosodium adipate, as a buffering agent, can create a pH microenvironment within the formulation matrix. This local pH control helps to ensure consistent drug dissolution and release, regardless of the fluctuating pH of the GI tract. This is particularly valuable for weakly acidic or basic drugs.[3][4]

  • Pore Formation in Hydrophobic Matrices: In controlled-release systems based on insoluble polymers (e.g., ethylcellulose), drug release is often limited by the slow diffusion of the drug through the dense polymer matrix. Monosodium adipate is a water-soluble salt. When incorporated into a hydrophobic matrix, it will dissolve upon contact with gastrointestinal fluids, leaching out and creating a network of pores and channels. This pore network increases the surface area available for drug dissolution and provides pathways for the drug to diffuse out, thereby increasing the release rate. The concentration of monosodium adipate can be adjusted to precisely control the matrix porosity and, consequently, the drug release kinetics. This mechanism is analogous to how adipic acid is used as a pore-forming agent in enteric coatings.[4][5]

Diagram of Proposed Mechanisms

Monosodium_Adipate_Mechanisms cluster_0 Mechanism 1: pH Modulation cluster_1 Mechanism 2: Pore Formation MA_Buffer Monosodium Adipate (Buffering Agent) Matrix_pH Creates Stable pH Microenvironment in Matrix MA_Buffer->Matrix_pH maintains pH Drug_Sol Consistent Drug Solubilization Matrix_pH->Drug_Sol enables Release_Ind pH-Independent Drug Release Drug_Sol->Release_Ind results in MA_Pore Monosodium Adipate (Soluble Excipient) Leaching Leaches Out in Aqueous Environment MA_Pore->Leaching dissolves and Matrix_Insoluble Hydrophobic Polymer Matrix Pore_Network Forms Pore Network Leaching->Pore_Network creates Release_Mod Modulated Drug Release Pore_Network->Release_Mod allows for

Caption: Proposed mechanisms of monosodium adipate in controlled-release systems.

Experimental Protocols

The following protocols provide a framework for formulating and evaluating controlled-release tablets incorporating monosodium adipate.

Protocol 1: Formulation of Controlled-Release Matrix Tablets

Objective: To prepare controlled-release matrix tablets containing a model drug and varying concentrations of monosodium adipate using the wet granulation method.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Monosodium Adipate (pH modifier/pore-former)

  • Hydroxypropyl Methylcellulose (HPMC K100M) (Rate-controlling polymer)

  • Microcrystalline Cellulose (MCC PH101) (Filler/Binder)

  • Polyvinylpyrrolidone (PVP K30) (Binder)

  • Magnesium Stearate (Lubricant)

  • Isopropyl Alcohol (Granulating fluid)

Equipment:

  • Electronic weighing balance

  • Mortar and pestle or high-shear granulator

  • Sieves (e.g., 20, 60 mesh)

  • Tray dryer or fluid bed dryer

  • Tablet compression machine

  • Hardness tester, friability tester, thickness gauge

Methodology:

  • Weighing: Accurately weigh all ingredients as per the formulation table below (Table 1).

  • Dry Mixing: Sift the API, Monosodium Adipate, HPMC, and MCC through a 20-mesh sieve. Mix the powders in a blender for 15 minutes to ensure uniform distribution.

  • Granulation: Prepare a 5% w/v solution of PVP K30 in isopropyl alcohol. Add the binder solution slowly to the powder blend while mixing until a coherent mass suitable for granulation is formed.

  • Wet Screening: Pass the wet mass through a 20-mesh sieve to produce granules.

  • Drying: Dry the granules in a tray dryer at 50°C for 2-3 hours, or until the loss on drying (LOD) is less than 2%.

  • Dry Screening: Pass the dried granules through a 60-mesh sieve to break up any aggregates.

  • Lubrication: Add sifted magnesium stearate to the granules and blend for 5 minutes.

  • Compression: Compress the final blend into tablets using a rotary tablet press with appropriate tooling to achieve a target weight and hardness.

Protocol 2: In Vitro Dissolution Testing

Objective: To evaluate the drug release profile from the formulated tablets under different pH conditions to assess the impact of monosodium adipate.

Apparatus: USP Dissolution Apparatus 2 (Paddle Method)

Dissolution Media:

  • 0.1 N HCl (pH 1.2) for 2 hours

  • Phosphate Buffer (pH 6.8) for the remaining 10 hours

Parameters:

  • Apparatus: USP Type II (Paddles)

  • Rotation Speed: 50 RPM

  • Temperature: 37 ± 0.5°C

  • Volume of Medium: 900 mL

  • Sampling Times: 0.5, 1, 2, 4, 6, 8, 10, 12 hours

  • Sample Volume: 5 mL (replace with an equal volume of fresh medium)

Methodology:

  • Place one tablet in each of the six dissolution vessels containing 900 mL of 0.1 N HCl.

  • Begin the test and withdraw 5 mL samples at 0.5, 1, and 2-hour time points. Replace the withdrawn volume with fresh, pre-warmed medium.

  • After 2 hours, carefully change the dissolution medium to pH 6.8 phosphate buffer.

  • Continue the test and withdraw samples at 4, 6, 8, 10, and 12 hours.

  • Filter each sample through a 0.45 µm syringe filter.

  • Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis Spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released at each time point.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Formulation & Preparation cluster_eval Evaluation cluster_analysis Data Analysis F1 Define Formulations (Varying Monosodium Adipate %) F2 Weighing & Dry Mixing (API, Excipients) F1->F2 F3 Wet Granulation F2->F3 F4 Drying & Sizing Granules F3->F4 F5 Lubrication F4->F5 F6 Tablet Compression F5->F6 E1 Physical Tests (Hardness, Friability) F6->E1 E2 In Vitro Dissolution (USP Apparatus 2) F6->E2 E3 Analytical Testing (UV-Vis / HPLC) E2->E3 A1 Calculate Cumulative Drug Release (%) E3->A1 A2 Plot Release Profiles (Time vs. % Release) A1->A2 A3 Compare Formulations A2->A3 A3->F1 Optimize Formulation

Caption: General workflow for formulation and evaluation of controlled-release tablets.

Data Presentation

The data generated from the experimental protocols should be summarized for clear comparison. The following tables present hypothetical data for formulations with varying levels of monosodium adipate.

Table 1: Example Tablet Formulations (per tablet)

IngredientFormulation F1 (Control)Formulation F2 (5% MSA)Formulation F3 (10% MSA)Function
API100 mg100 mg100 mgActive Ingredient
Monosodium Adipate (MSA)0 mg20 mg40 mgRelease Modifier
HPMC K100M120 mg110 mg100 mgRate-Controlling Polymer
MCC PH101170 mg160 mg150 mgFiller
PVP K306 mg6 mg6 mgBinder
Magnesium Stearate4 mg4 mg4 mgLubricant
Total Weight 400 mg 400 mg 400 mg

Table 2: Hypothetical In Vitro Cumulative Drug Release Data (%)

Time (hours)MediumF1 (0% MSA)F2 (5% MSA)F3 (10% MSA)
10.1 N HCl15.218.522.1
20.1 N HCl24.829.135.6
4pH 6.8 Buffer38.545.355.4
6pH 6.8 Buffer51.060.272.8
8pH 6.8 Buffer62.374.588.0
12pH 6.8 Buffer80.195.699.5

Interpretation of Hypothetical Data: The data in Table 2 illustrates that as the concentration of monosodium adipate increases, the rate of drug release also increases. This is consistent with its proposed role as a hydrophilic pore-former, where higher concentrations create a more porous matrix, facilitating faster drug diffusion. This allows for precise modulation of the release profile to meet specific therapeutic objectives.

References

Application Note: Preparation of Standard Solutions of Monosodium Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides detailed protocols for the preparation of primary and working standard solutions of hexanedioic acid, sodium salt (1:1), also known as monosodium adipate. Accurate and precise preparation of standard solutions is fundamental for achieving reliable and reproducible results in various analytical applications, including chromatography, titration, and formulation studies. The procedures outlined below are intended for researchers, scientists, and professionals in the drug development and chemical analysis fields.

Introduction

Monosodium adipate (C₆H₉NaO₄) is the monosodium salt of adipic acid, a dicarboxylic acid. It serves as a crucial component in various applications, such as a buffering agent, a raw material in organic synthesis, and a reference standard in analytical testing. The accuracy of quantitative analyses heavily relies on the precise concentration of the standard solutions used for calibration and control. This document describes the standard weighing and dilution methods for preparing these solutions.[1][2]

Physicochemical Properties

  • Chemical Name: Hexanedioic acid, sodium salt (1:1); Sodium hydrogen adipate[3]

  • CAS Number: 18996-34-4[3]

  • Molecular Formula: C₆H₉NaO₄

  • Molecular Weight: 168.13 g/mol

  • Appearance: White, odorless crystalline powder[3]

  • Solubility: Freely soluble in water, soluble in ethanol[3]

Materials and Apparatus

Materials
  • Monosodium Adipate (analytical grade, purity ≥99%)

  • Deionized (DI) or Distilled Water (Type II or better)

Apparatus
  • Analytical Balance (4-decimal place, e.g., ± 0.0001 g)

  • Class A Volumetric Flasks (e.g., 100 mL, 250 mL, 500 mL, 1000 mL)

  • Class A Volumetric Pipettes (e.g., 1 mL, 5 mL, 10 mL, 25 mL)

  • Beakers

  • Glass stirring rod

  • Spatula

  • Weighing paper or boat

  • Wash bottle with deionized water

  • Pipette bulb or controller

  • Appropriate labels

Experimental Protocols

Protocol 1: Preparation of a Primary Stock Standard Solution (e.g., 1000 mg/L)

This protocol describes the preparation of a 1000 mg/L (1 g/L) primary stock solution of monosodium adipate.

  • Calculation:

    • To prepare 1000 mL (1 L) of a 1000 mg/L solution, 1.0000 g of monosodium adipate is required.

    • Adjust the mass based on the purity of the standard. For example, if the purity is 99.5%, the required mass is 1.0000 g / 0.995 = 1.0050 g. For this protocol, we will assume 100% purity.

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare the balance.

    • Carefully weigh exactly 1.0000 g of monosodium adipate into the weighing boat.[1][4] Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed powder into a clean 1000 mL Class A volumetric flask using a powder funnel.

    • Rinse the weighing boat and funnel with small volumes of deionized water, ensuring all the powder is transferred into the flask.

    • Add approximately 500-700 mL of deionized water to the flask.

    • Swirl the flask gently or stir with a magnetic stirrer until the solid is completely dissolved.[1][4]

  • Dilution to Volume:

    • Once dissolved, allow the solution to equilibrate to room temperature.

    • Carefully add deionized water until the bottom of the meniscus is aligned with the calibration mark on the neck of the volumetric flask.[1][4] Use a dropper or pipette for the final additions to avoid overshooting the mark.

  • Homogenization & Labeling:

    • Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogeneous.[4]

    • Transfer the solution to a clean, properly labeled storage bottle. The label should include the solution name, concentration, preparation date, and initials of the preparer.

Protocol 2: Preparation of Working Standard Solutions by Serial Dilution

This protocol describes the preparation of a series of working standards (e.g., 10, 50, 100 mg/L) from the 1000 mg/L stock solution using the dilution formula: C₁V₁ = C₂V₂ .

  • C₁: Concentration of the stock solution (1000 mg/L)

  • V₁: Volume of the stock solution to be transferred

  • C₂: Desired concentration of the working solution

  • V₂: Final volume of the working solution

  • Preparation of 100 mg/L Standard (in 100 mL flask):

    • Calculation: V₁ = (100 mg/L * 100 mL) / 1000 mg/L = 10 mL.

    • Procedure: Using a 10 mL Class A volumetric pipette, transfer 10.00 mL of the 1000 mg/L stock solution into a 100 mL Class A volumetric flask. Dilute to the mark with deionized water and mix thoroughly.

  • Preparation of 50 mg/L Standard (in 100 mL flask):

    • Calculation: V₁ = (50 mg/L * 100 mL) / 1000 mg/L = 5 mL.

    • Procedure: Using a 5 mL Class A volumetric pipette, transfer 5.00 mL of the 1000 mg/L stock solution into a 100 mL Class A volumetric flask. Dilute to the mark with deionized water and mix thoroughly.

  • Preparation of 10 mg/L Standard (in 100 mL flask):

    • Calculation: V₁ = (10 mg/L * 100 mL) / 1000 mg/L = 1 mL.

    • Procedure: Using a 1 mL Class A volumetric pipette, transfer 1.00 mL of the 1000 mg/L stock solution into a 100 mL Class A volumetric flask. Dilute to the mark with deionized water and mix thoroughly.

Data Presentation

The quantitative data for the preparation of the standard solutions are summarized in the table below.

Standard IDSolute Mass (g)Purity AssayFinal Volume (mL)Concentration (mg/L or ppm)Molar Concentration (mol/L)
Stock Solution1.0000≥99%100010005.95 x 10⁻³
Working Std 1(from stock)N/A1001005.95 x 10⁻⁴
Working Std 2(from stock)N/A100502.97 x 10⁻⁴
Working Std 3(from stock)N/A100105.95 x 10⁻⁵

Note: Molar concentrations are calculated based on the molecular weight of 168.13 g/mol .

Storage and Stability

  • Storage: Store all solutions in tightly sealed, clearly labeled glass or appropriate plastic containers.

  • Temperature: Store at room temperature or refrigerated (2-8 °C) to minimize microbial growth, especially for low-concentration standards.

  • Stability: Stock solutions are generally stable for several months when stored properly. Working standards, particularly at low concentrations, should be prepared fresh daily or weekly as needed to ensure accuracy.

Workflow Visualization

The following diagram illustrates the logical workflow for the preparation of standard solutions.

G start Start: Define Required Concentrations calc_stock Calculate Mass for Stock Solution start->calc_stock weigh Weigh Solute on Analytical Balance calc_stock->weigh Mass dissolve Transfer & Dissolve in Volumetric Flask weigh->dissolve dilute_stock Dilute to Final Volume with Solvent dissolve->dilute_stock mix_stock Cap and Homogenize Stock Solution dilute_stock->mix_stock store_stock Label and Store Primary Stock Solution mix_stock->store_stock calc_working Calculate Dilution Volume (C1V1 = C2V2) store_stock->calc_working Use Stock end End store_stock->end pipette Pipette Stock Solution into Volumetric Flask calc_working->pipette V1 dilute_working Dilute to Final Volume with Solvent pipette->dilute_working mix_working Cap and Homogenize Working Solution dilute_working->mix_working store_working Label and Use/Store Working Standard mix_working->store_working store_working->end

Caption: Workflow for preparing primary and working standard solutions.

References

Application Notes and Protocols for Monosodium Adipate as a Food Additive and Flavor Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monosodium adipate, the monosodium salt of adipic acid, is a compound with potential applications as a food additive and flavor enhancer. Adipic acid, a dicarboxylic acid, is naturally present in some foods but is more commonly known as a component in the production of nylon. This document provides detailed application notes and experimental protocols to guide researchers in evaluating the efficacy, safety, and sensory characteristics of monosodium adipate for its potential use in the food industry. While monosodium glutamate (MSG) is a widely recognized flavor enhancer that elicits the "umami" taste, monosodium adipate may offer a different sensory profile, potentially contributing to sourness, saltiness, or overall flavor balance.[1][2][3][4] The protocols outlined below are designed to systematically investigate these properties.

Physicochemical Properties

A clear understanding of the physicochemical properties of monosodium adipate is crucial for its application in food systems.

PropertyValueReference
Chemical Name Monosodium hexanedioate, Sodium hydrogen adipate[5]
CAS Number 18996-34-4[5]
Molecular Formula C6H9NaO4[5]
Molecular Weight 168.12 g/mol Calculated
Appearance White, odorless crystalline powder[5]
Solubility Freely soluble in water, soluble in ethanol[5]
Stability Stable under standard conditions[6]

Application Notes

Potential as a Flavor Enhancer

While not a direct umami taste contributor like MSG, monosodium adipate may act as a flavor modulator.[7] Its potential mechanisms could include:

  • Saltiness Enhancement: The sodium content can contribute to the overall salty taste, potentially allowing for sodium reduction in formulations.[8]

  • Sourness Contribution: As a salt of a dicarboxylic acid, it may impart a mild, lingering sourness that can balance other flavors.

  • Overall Flavor Rounding: It may help to round out and blend the perception of other tastes in a food product.[1]

Potential Food Applications

Based on its properties, monosodium adipate could be explored in various food categories:

  • Soups, Broths, and Sauces: To enhance savory notes and provide a more complex flavor profile.

  • Processed Meats: To improve flavor and potentially reduce sodium content.[8]

  • Savory Snacks: As a component of seasoning blends to intensify taste.[8]

  • Canned Vegetables: To improve the overall taste and palatability.

Regulatory Considerations

Currently, monosodium adipate does not have a specific "Generally Recognized as Safe" (GRAS) status from the U.S. Food and Drug Administration (FDA) for direct use as a food additive.[9] Any new food additive must undergo a rigorous safety assessment and approval process.[10] The experimental protocols outlined below are essential first steps in gathering the necessary data for such an evaluation.

Experimental Protocols

Protocol 1: Sensory Evaluation of Monosodium Adipate in Aqueous Solution

Objective: To determine the sensory profile of monosodium adipate in water and establish its taste detection threshold.

Methodology:

  • Panelist Training: Recruit and train a panel of 10-15 individuals in descriptive sensory analysis according to established methods.[11]

  • Sample Preparation: Prepare a series of aqueous solutions of monosodium adipate at varying concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0% w/v). A control sample of deionized water should also be included.

  • Threshold Testing: Employ the ascending forced-choice method (triangle test) to determine the detection threshold of monosodium adipate for each panelist.[12]

  • Descriptive Analysis: For solutions above the threshold, have panelists rate the intensity of basic tastes (sweet, sour, salty, bitter, umami) and other flavor attributes (e.g., metallic, astringent) on a labeled magnitude scale.[13][14]

Experimental Workflow for Sensory Evaluation

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis Panelist_Training Panelist Training Threshold_Testing Threshold Testing (Triangle Test) Panelist_Training->Threshold_Testing Sample_Preparation Sample Preparation (Aqueous Solutions) Sample_Preparation->Threshold_Testing Descriptive_Analysis Descriptive Analysis (Intensity Rating) Threshold_Testing->Descriptive_Analysis Data_Collection Data Collection Descriptive_Analysis->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA) Data_Collection->Statistical_Analysis Sensory_Profile Generate Sensory Profile Statistical_Analysis->Sensory_Profile

Caption: Workflow for the sensory evaluation of monosodium adipate.

Protocol 2: Evaluation of Flavor Enhancement in a Food Matrix

Objective: To assess the flavor-enhancing properties of monosodium adipate in a model food system (e.g., a simple chicken broth).

Methodology:

  • Food Matrix Preparation: Prepare a large batch of unsalted chicken broth. Divide the broth into several treatment groups:

    • Control (no additives)

    • Control + 0.5% NaCl

    • Control + 0.1% Monosodium Adipate

    • Control + 0.25% Monosodium Adipate

    • Control + 0.5% Monosodium Adipate

    • Control + 0.5% NaCl + 0.1% Monosodium Adipate

  • Sensory Evaluation: Conduct a paired comparison test or a quantitative descriptive analysis with a trained sensory panel.[11] Panelists will compare the flavor profiles of the different broth samples.

  • Attributes for Evaluation: Panelists should rate attributes such as saltiness, savoriness, chicken flavor intensity, and overall flavor preference.

  • Data Analysis: Use appropriate statistical methods (e.g., t-tests, ANOVA) to determine significant differences between the samples.

Logical Relationship of Flavor Enhancement Evaluation

Flavor_Enhancement_Evaluation cluster_input Inputs cluster_process Process cluster_output Outputs Food_Matrix Food Matrix (e.g., Chicken Broth) Evaluation Paired Comparison or Descriptive Analysis Food_Matrix->Evaluation MSA Monosodium Adipate (Varying Concentrations) MSA->Evaluation NaCl Sodium Chloride (Control) NaCl->Evaluation Sensory_Panel Trained Sensory Panel Sensory_Panel->Evaluation Sensory_Data Sensory Data (Ratings) Evaluation->Sensory_Data Statistical_Analysis Statistical Analysis Sensory_Data->Statistical_Analysis Flavor_Profile Flavor Profile Comparison Statistical_Analysis->Flavor_Profile

Caption: Logical flow for evaluating flavor enhancement in a food matrix.

Protocol 3: Investigation of Potential Signaling Pathways

Objective: To explore the potential interaction of monosodium adipate with taste receptors, particularly those involved in sour and salt taste perception.

Methodology:

  • In Vitro Cell-Based Assays: Utilize cell lines expressing known taste receptors (e.g., PKD2L1 for sour taste, ENaC for salt taste).

  • Calcium Imaging: Employ calcium imaging techniques (e.g., using Fura-2 AM) to measure changes in intracellular calcium levels upon application of monosodium adipate to the cells. An increase in intracellular calcium would suggest receptor activation.

  • Patch-Clamp Electrophysiology: For ion channels like ENaC, use patch-clamp techniques to directly measure ion flow across the cell membrane in response to monosodium adipate.

  • Data Analysis: Quantify the cellular responses and compare them to known agonists for these receptors.

Signaling Pathway Investigation Workflow

Signaling_Pathway_Investigation cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Analysis Cell_Lines Cell Lines Expressing Taste Receptors (e.g., PKD2L1, ENaC) Calcium_Imaging Calcium Imaging Cell_Lines->Calcium_Imaging Patch_Clamp Patch-Clamp Electrophysiology Cell_Lines->Patch_Clamp Data_Quantification Data Quantification Calcium_Imaging->Data_Quantification Patch_Clamp->Data_Quantification Comparison Comparison to Known Agonists Data_Quantification->Comparison Mechanism_Hypothesis Hypothesize Mechanism of Action Comparison->Mechanism_Hypothesis

Caption: Workflow for investigating taste receptor signaling pathways.

Conclusion

Monosodium adipate presents an intriguing possibility as a novel food additive and flavor enhancer. The application notes and detailed experimental protocols provided herein offer a structured approach for researchers to systematically evaluate its sensory properties, efficacy in food systems, and potential mechanisms of action. Rigorous scientific investigation is paramount to establishing a comprehensive understanding of monosodium adipate's potential role in the food industry and to ensure its safety for consumer consumption.

References

Application Notes and Protocols: The Use of Hexanedioic Acid, Sodium Salt (1:1) in Nylon 6,6 Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of hexanedioic acid, sodium salt (1:1), also known as monosodium adipate, in the synthesis of Nylon 6,6. While the industrial standard for Nylon 6,6 production involves the direct reaction of adipic acid with hexamethylenediamine, the use of monosodium adipate presents an alternative route that may offer advantages in specific laboratory or process settings, such as enhanced solubility and pH control during the initial salt formation stage.

The primary method for Nylon 6,6 synthesis is the condensation polymerization of two monomers: adipic acid and hexamethylenediamine.[1][2] To ensure the formation of a high molecular weight polymer, it is crucial to maintain a precise 1:1 molar ratio of the two monomers.[3] This is typically achieved by first creating an aqueous solution of "nylon salt" (hexamethylenediammonium adipate), which precipitates and can be purified before polymerization.[1][4][5][6] The polymerization then proceeds by heating this salt solution under pressure to drive off water and form the polyamide chains.[5][6]

The use of monosodium adipate as a starting material is a variation of this principle. The sodium salt of the diacid can be reacted with the diamine to form the requisite monomer salt solution prior to polymerization. Some laboratory-scale interfacial polymerization methods also employ sodium hydroxide to neutralize by-products, indicating that the reaction is amenable to basic conditions where the adipic acid would be present as its sodium salt.[7][8]

Quantitative Data for Reactants

A summary of the key quantitative data for the reactants involved in the proposed protocol is provided below for easy reference and calculation.

CompoundIUPAC NameCAS NumberMolar Mass ( g/mol )
Monosodium AdipateSodium 5-carboxypentanoate7486-38-6168.12
HexamethylenediamineHexane-1,6-diamine124-09-4116.21
Nylon 6,6 Repeat UnitPoly(hexamethylene adipamide)32131-17-2226.32

Experimental Protocols

Protocol 1: Synthesis of Nylon 6,6 via Melt Polymerization of Hexamethylenediammonium Adipate Salt

This protocol details the formation of the nylon salt from monosodium adipate and hexamethylenediamine, followed by melt polymerization to produce Nylon 6,6.

Materials:

  • Monosodium Adipate (Hexanedioic acid, sodium salt (1:1))

  • Hexamethylenediamine

  • Distilled Water

  • Nitrogen gas supply

  • High-temperature reactor with stirring and pressure control (Autoclave)

  • Condenser and collection flask

Procedure:

  • Nylon Salt Solution Preparation:

    • In a reaction vessel, dissolve 168.12 g (1.0 mol) of monosodium adipate in 500 mL of distilled water. Gentle heating may be applied to facilitate dissolution.

    • In a separate beaker, carefully prepare a solution of 116.21 g (1.0 mol) of hexamethylenediamine in 200 mL of distilled water. This reaction is exothermic.

    • Slowly add the hexamethylenediamine solution to the monosodium adipate solution with continuous stirring. The resulting solution contains hexamethylenediammonium adipate.

  • Concentration of the Salt Solution:

    • The prepared salt solution is then concentrated by evaporation under a gentle stream of nitrogen to achieve a concentration of approximately 60-80% solids.[5]

  • Polymerization:

    • Transfer the concentrated salt solution to a high-pressure autoclave.

    • Seal the autoclave and purge with nitrogen to remove any oxygen.

    • Heat the reactor to approximately 220°C. The pressure will rise due to the generation of steam. Maintain the pressure at around 250 psi (1.7 MPa).[5]

    • Hold these conditions for 1-2 hours to allow for the initial polycondensation to occur. Water will be continuously removed through the condenser.

    • Gradually increase the temperature to 270-280°C while slowly reducing the pressure to atmospheric pressure over the course of 1-2 hours. This step is crucial for removing the remaining water and driving the polymerization to completion to achieve a high molecular weight polymer.[5]

  • Extrusion and Isolation:

    • Once the desired viscosity of the molten polymer is reached, extrude the molten Nylon 6,6 from the reactor into a cool water bath to solidify.

    • The solidified polymer strand can then be pelletized for further processing.

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction pathway for the formation of Nylon 6,6 from monosodium adipate and hexamethylenediamine, as well as the experimental workflow for the melt polymerization process.

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product MSA Monosodium Adipate (Hexanedioic acid, sodium salt) NylonSalt Hexamethylenediammonium Adipate Solution MSA->NylonSalt + Hexamethylenediamine HMDA Hexamethylenediamine HMDA->NylonSalt Nylon66 Nylon 6,6 Polymer NylonSalt->Nylon66 Heat, Pressure (Polycondensation) Water Water (byproduct) NylonSalt->Water - H₂O

Caption: Reaction pathway for Nylon 6,6 synthesis.

experimental_workflow start Start salt_prep Prepare Aqueous Solution of Monosodium Adipate and Hexamethylenediamine start->salt_prep concentration Concentrate Salt Solution (60-80% solids) salt_prep->concentration polymerization Polymerization in Autoclave (High T and P) concentration->polymerization extrusion Extrude Molten Polymer into Water Bath polymerization->extrusion pelletization Pelletize Solid Polymer extrusion->pelletization end End Product: Nylon 6,6 Pellets pelletization->end

Caption: Experimental workflow for melt polymerization.

References

Application Notes and Protocols for Adipate-Based Plasticizers in PVC Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The use of plasticizers to impart flexibility to polyvinyl chloride (PVC) is a cornerstone of modern polymer science. While adipic acid esters, such as dioctyl adipate (DOA) and di(2-ethylhexyl) adipate (DEHA), are well-established and widely utilized for this purpose, the application of monosodium adipate as a primary plasticizer in PVC is not documented in existing literature. Due to its ionic salt nature, monosodium adipate is anticipated to have limited miscibility with the non-polar PVC matrix, which could present significant challenges in its direct application as a primary plasticizer.

These application notes are designed for researchers and scientists. They provide a comprehensive overview of the established use of adipate esters in PVC, alongside a proposed experimental framework to hypothetically evaluate the efficacy and potential applications of monosodium adipate in PVC formulations. This information can serve as a foundational guide for research and development in novel PVC additives.

Application Notes: Adipate Ester Plasticizers in PVC

Adipate esters are aliphatic dibasic esters that are valued for their ability to enhance the flexibility, low-temperature performance, and overall processability of PVC.[1]

Mechanism of Action Plasticizers function by embedding themselves between the long polymer chains of PVC. This spacing increases the "free volume" within the polymer matrix, which disrupts the strong intermolecular forces (dipole-dipole interactions) between the PVC chains. The result is a reduction in the glass transition temperature (Tg) of the material, transforming it from a rigid, brittle substance into a flexible and more durable one.[2]

Key Performance Characteristics

  • Enhanced Flexibility: Adipate plasticizers significantly improve the elongation and flexibility of PVC, making it suitable for applications requiring bending and stretching without cracking.[3]

  • Improved Durability: These plasticizers help PVC resist wear and tear, brittleness, and cracking over time by creating a durable, flexible layer between the polymer chains.[3]

  • Enhanced Processability: By lowering the viscosity of the PVC melt, adipate plasticizers make the material easier to mold, shape, and extrude into various forms like films, sheets, and cables.[3]

  • Excellent Low-Temperature Performance: A key advantage of adipate esters is their ability to maintain flexibility in PVC at low temperatures, which is crucial for applications such as automotive components and outdoor cables.[1]

Common Adipate Ester Plasticizers

  • Dioctyl Adipate (DOA): A general-purpose plasticizer known for its excellent low-temperature flexibility.

  • Di(2-ethylhexyl) Adipate (DEHA): Often used in food-contact applications due to its lower toxicity profile compared to some phthalate plasticizers.

  • Polymeric Adipates: These are higher molecular weight polyester adipates that offer superior permanence and resistance to migration and extraction compared to monomeric plasticizers.[4]

Data Presentation

The following tables summarize the typical performance of adipate ester plasticizers in PVC and a proposed experimental design for evaluating monosodium adipate.

Table 1: Typical Performance Data of Adipate Ester Plasticizers in PVC

PropertyTest MethodUnplasticized PVCPVC with 40 phr DOAPVC with 40 phr Polymeric Adipate
Hardness (Shore A)ASTM D2240>9580 - 9085 - 95
Tensile Strength (MPa)ASTM D638~5015 - 2520 - 30
Elongation at Break (%)ASTM D638<10250 - 350200 - 300
Low-Temperature Flexibility (°C)ASTM D746~0-40 to -50-20 to -30
Plasticizer Migration (% weight loss)ISO 177N/AHighLow

Note: phr = parts per hundred parts of resin. The values are approximate and can vary based on the specific formulation and processing conditions.

Table 2: Hypothetical Experimental Design for Evaluation of Monosodium Adipate in PVC

Formulation IDPVC Resin (phr)Primary Plasticizer (phr)Monosodium Adipate (phr)Stabilizer (phr)Key Parameters to EvaluateExpected Outcome
Control 100DOA (40)03Hardness, Tensile Properties, Thermal Stability, MigrationBenchmark performance data.
MSA-Low 100DOA (38)23Compatibility, Hardness, Thermal StabilityPotential for minor changes in properties; may act as a filler or co-stabilizer.
MSA-Mid 100DOA (35)53Compatibility, Hardness, Thermal StabilityIncreased likelihood of incompatibility (e.g., haze, surface defects).
MSA-High 100DOA (30)103Compatibility, Hardness, Thermal StabilityHigh probability of poor compatibility and degradation of mechanical properties.
MSA-Only 1000403Processability, Visual InspectionExpected to be un-processable or result in a very rigid, brittle material.

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate the performance of a plasticizer in a PVC formulation.

Protocol for PVC Compound Preparation

Objective: To prepare homogeneous PVC blends for subsequent testing.

Materials & Equipment:

  • PVC resin (suspension grade)

  • Plasticizer (e.g., DOA as control, Monosodium Adipate for testing)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill with heating capabilities

  • Internal mixer (e.g., Brabender or Haake type)

  • Hydraulic press with heating and cooling platens

  • Molds for test specimens

Procedure:

  • Pre-mixing: Accurately weigh the PVC resin, plasticizer, and stabilizer according to the formulations in Table 2. Manually mix the components in a container until the liquid components are well-absorbed by the PVC resin.

  • Melt Blending:

    • Set the temperature of the two-roll mill to 160-170°C.

    • Transfer the pre-mixed compound to the heated rolls and begin the milling process.

    • Continuously cut and fold the sheet on the mill to ensure a homogeneous mixture. This process typically takes 5-10 minutes. The material should form a smooth, continuous sheet.

  • Sheet Preparation:

    • Once the blend is homogeneous, remove the sheet from the mill.

    • Cut the sheet into appropriate sizes for the molds.

  • Compression Molding:

    • Place the cut sheets into a pre-heated mold in the hydraulic press. The press temperature should be around 170-180°C.

    • Apply low pressure initially to allow the material to flow and fill the mold cavity.

    • Increase the pressure to approximately 10 MPa and hold for 5-7 minutes to ensure complete fusion.

    • Cool the mold under pressure using the press's cooling system until the temperature is below 50°C.

    • Remove the molded sheets and allow them to condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.[3]

Protocol for Hardness Testing (ASTM D2240)

Objective: To measure the indentation hardness of the plasticized PVC.

Materials & Equipment:

  • Shore A Durometer

  • Conditioned PVC test specimens (at least 6 mm thick)

Procedure:

  • Ensure the test specimen has been conditioned as per the standard.

  • Place the specimen on a hard, flat surface.

  • Hold the durometer vertically and press the indenter foot firmly against the specimen, ensuring it is parallel to the surface.[5]

  • Read the hardness value on the durometer scale within one second of firm contact.[5]

  • Take at least five readings at different positions on the specimen, ensuring a minimum distance of 12 mm between indentation points.

  • Calculate and report the average of the readings.

Protocol for Tensile Properties Testing (ASTM D638)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.

Materials & Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell.[6]

  • Tensile grips (e.g., pneumatic grips).[2]

  • Extensometer for accurate strain measurement.

  • Dumbbell-shaped test specimens (Type I is preferred for rigid and semi-rigid plastics).[7]

Procedure:

  • Cut or mold the PVC sheets into the standard dumbbell shape as specified in ASTM D638.[6]

  • Measure the width and thickness of the narrow section of each specimen.

  • Set the crosshead speed of the UTM. For flexible PVC, a speed of 500 mm/min is common.

  • Secure the specimen in the tensile grips of the UTM.

  • Attach the extensometer to the gauge length section of the specimen.

  • Start the test, and the machine will pull the specimen until it fractures.

  • The software will record the load and extension data in real-time.[2]

  • From the resulting stress-strain curve, determine the tensile strength at break, elongation at break, and modulus of elasticity.

  • Test at least five specimens for each formulation and report the average values.

Protocol for Thermal Stability Testing (ISO 182-3)

Objective: To evaluate the thermal stability of the PVC compound by measuring the time to dehydrochlorination.

Materials & Equipment:

  • Heating block or oil bath capable of maintaining a constant temperature (e.g., 180°C or 200°C).[8]

  • Test tubes.

  • Gas flow meter and a source of inert gas (e.g., nitrogen).

  • Measuring vessel with deionized water and a conductivity meter.[8]

  • Congo Red indicator paper (for a simpler, qualitative assessment).[9]

Procedure (Conductivity Method):

  • Weigh a specified amount of the PVC sample (e.g., 50 mg) and place it in a test tube.[10]

  • Place the test tube in the heating block, which is maintained at the test temperature.

  • Pass a constant stream of nitrogen over the sample. The nitrogen will carry any evolved hydrogen chloride (HCl) gas.

  • Bubble the nitrogen stream through the deionized water in the measuring vessel.

  • Continuously monitor the electrical conductivity of the water.

  • The stability time is defined as the time taken for the conductivity to increase by a specified amount (e.g., 50 µS/cm) from the start of the test.[8] A longer stability time indicates better thermal stability.

Protocol for Plasticizer Migration Testing (Activated Carbon Method - ISO 176)

Objective: To determine the amount of plasticizer that migrates from the PVC compound.

Materials & Equipment:

  • Conditioned PVC test specimens (circular discs are common).

  • Activated carbon.

  • Oven capable of maintaining a constant temperature (e.g., 70°C).

  • Analytical balance.

Procedure:

  • Weigh the conditioned PVC test specimen accurately (W1).

  • Place the specimen in a container and surround it completely with activated carbon.

  • Place the container in the oven at the specified temperature for a set duration (e.g., 24 hours).

  • After the exposure time, remove the specimen from the activated carbon and carefully clean off any adhering particles.

  • Re-condition the specimen under the standard conditions for 24 hours.

  • Weigh the specimen again (W2).

  • The percentage weight loss due to plasticizer migration is calculated as: % Migration = [(W1 - W2) / W1] * 100

Mandatory Visualizations

Experimental_Workflow_for_PVC_Plasticizer_Evaluation cluster_formulation Formulation cluster_processing Processing cluster_testing Performance Testing A Weighing (PVC, Plasticizer, Stabilizer) B Pre-mixing A->B C Melt Blending (Two-Roll Mill) B->C D Compression Molding C->D E Hardness Test (ASTM D2240) D->E F Tensile Test (ASTM D638) D->F G Thermal Stability Test (ISO 182-3) D->G H Migration Test (ISO 176) D->H I Data Analysis & Comparison E->I F->I G->I H->I

Caption: Workflow for PVC plasticizer evaluation.

Mechanism_of_PVC_Plasticization cluster_rigid Strong Intermolecular Forces cluster_flexible Reduced Intermolecular Forces PVC1 PVC Chain PVC2 PVC Chain PVC3 PVC Chain PVC4 PVC Chain Adipate1 Adipate Ester PVC5 PVC Chain Adipate2 Adipate Ester PVC6 PVC Chain Process Addition of Adipate Ester Plasticizer cluster_flexible cluster_flexible Process->cluster_flexible cluster_rigid cluster_rigid cluster_rigid->Process

Caption: Mechanism of plasticization in PVC.

Logical_Framework_for_Evaluating_Monosodium_Adipate A Hypothesis: Can Monosodium Adipate (MSA) function in a PVC matrix? B Initial Screening: Processability & Compatibility (Low concentrations: 1-5 phr) A->B C Visual Inspection: Clarity, Surface Defects, Color B->C If processable F Conclusion: Determine Efficacy and Potential Role (Plasticizer, Co-stabilizer, Filler, etc.) B->F If not processable (Incompatible) D Primary Performance Testing: Hardness & Tensile Properties C->D E Secondary Performance Testing: Thermal Stability & Migration D->E E->F

Caption: Framework for evaluating monosodium adipate.

References

Experimental protocols using hexanedioic acid, sodium salt (1:) in organic synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the use of hexanedioic acid (adipic acid) and its monosodium salt in the synthesis of polyesters and polyamides. While protocols typically utilize the diacid form, guidance is provided for the adaptation of these methods for its monosodium salt.

Synthesis of Aliphatic Polyesters via Polycondensation

Aliphatic polyesters are a versatile class of biodegradable polymers with applications in drug delivery, tissue engineering, and as plasticizers. Hexanedioic acid is a common building block for these materials, reacting with various diols to form the polyester backbone.

Application Note:

Two primary methods for the synthesis of polyesters from hexanedioic acid are presented: chemical catalysis using an inorganic acid and enzymatic catalysis, which offers a greener alternative with high regioselectivity. The choice of method will depend on the desired polymer properties, scale, and sustainability requirements. For syntheses starting with monosodium adipate, an initial acidification step is necessary to generate the reactive diacid form.

Conceptual Step for Using Monosodium Adipate: Prior to the polyesterification reaction, an aqueous solution of hexanedioic acid, sodium salt (1:) should be acidified, for example with hydrochloric acid, to a pH of around 1 to precipitate the hexanedioic acid. The precipitated diacid can then be filtered, washed with cold water, and dried before use in the following protocols.

Experimental Protocols:

Protocol 1.1: Chemical Synthesis of Poly(butylene adipate) via Acid Catalysis

This protocol describes the synthesis of poly(butylene adipate) using phosphoric acid as a catalyst.[1]

Materials:

  • Hexanedioic acid (0.1 mol)

  • 1,4-Butanediol (0.125 mol)

  • Phosphoric acid (H₃PO₄, 0.5% w/w of total monomer weight)

  • Three-necked reaction vessel

  • Mechanical stirrer

  • Oil heating bath

  • Vacuum pump

Procedure:

  • Equip the three-necked reaction vessel with a mechanical stirrer and an outlet for water removal.

  • Charge the vessel with hexanedioic acid (0.1 mol) and 1,4-butanediol (0.125 mol).

  • Add phosphoric acid (0.5% w/w) to the reaction mixture.

  • Heat the mixture to 190°C with continuous stirring for 2.5 hours, allowing the water formed during esterification to distill off.

  • After the initial dehydration step, apply a low vacuum (15 mbar) to the system.

  • Continue the polycondensation reaction under vacuum at 190°C for up to 24 hours to achieve a high molecular weight polymer.

  • Monitor the reaction progress by measuring the molecular weight of the polymer at different time intervals.

  • Once the desired molecular weight is achieved, cool the reaction mixture to room temperature to obtain the solid polyester.

Protocol 1.2: Enzymatic Synthesis of Poly(sorbitol adipate)

This protocol details the synthesis of a functional polyester, poly(sorbitol adipate), using an immobilized lipase catalyst, offering a mild and selective alternative to chemical synthesis.[2][3]

Materials:

  • D-Sorbitol (65.8 mmol)

  • Divinyl adipate (65.8 mmol)

  • Immobilized Lipase B from Candida antarctica (Novozym 435, 10% w/w of total monomer mass)

  • Acetonitrile (40 mL)

  • Reaction flask

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a reaction flask, dissolve D-sorbitol (10 g, 65.8 mmol) and divinyl adipate (13 g, 65.8 mmol) in 40 mL of acetonitrile.[3]

  • Stir the solution at 50°C for 30 minutes to ensure complete dissolution and temperature equilibration.[3]

  • Initiate the reaction by adding Novozym 435 (2.3 g).[3]

  • Continue the reaction at 50°C with stirring for up to 92 hours.[3]

  • Quench the reaction by adding an excess of dimethylformamide (DMF) and then remove the enzyme by filtration.[3]

  • The resulting polymer can be purified by dialysis against water to remove oligomers and unreacted monomers.[3]

Data Presentation:

Table 1: Effect of Monomer Ratio on the Molecular Weight of Poly(butylene adipate) [1]

Diacid:Diol Molar RatioWeight Average Molecular Weight (Mw)
1:1Lower
1:1.25Higher
1:1.5Highest

Note: A slight excess of the diol is often used to compensate for its potential loss due to volatility at high reaction temperatures.[1]

Experimental Workflow: Polyester Synthesis

Polyester_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis chem_start Hexanedioic Acid + Diol chem_catalyst Add H₃PO₄ Catalyst chem_start->chem_catalyst chem_heat Heat to 190°C (Dehydration) chem_catalyst->chem_heat chem_vacuum Apply Vacuum (Polycondensation) chem_heat->chem_vacuum chem_end Polyester chem_vacuum->chem_end enz_start Divinyl Adipate + Sorbitol enz_catalyst Add Novozym 435 enz_start->enz_catalyst enz_reaction React at 50°C enz_catalyst->enz_reaction enz_quench Quench & Purify enz_reaction->enz_quench enz_end Poly(sorbitol adipate) enz_quench->enz_end

Caption: Workflow for chemical and enzymatic polyester synthesis.

Synthesis of Polyamide (Nylon 6,6)

Nylon 6,6 is a high-performance thermoplastic polymer widely used in textiles, carpets, and engineering plastics due to its excellent mechanical strength and thermal stability.[3] It is synthesized through the condensation polymerization of hexanedioic acid and hexamethylenediamine.

Application Note:

Two common laboratory methods for the synthesis of Nylon 6,6 are presented: melt condensation and interfacial polymerization. The melt condensation method first forms a "nylon salt" to ensure stoichiometric balance, which is then heated to form the polymer. Interfacial polymerization occurs at the boundary of two immiscible liquids, each containing one of the monomers, and is a visually compelling demonstration of polymerization.

Experimental Protocols:

Protocol 2.1: Melt Condensation Synthesis of Nylon 6,6

This protocol involves the formation of a nylon salt followed by melt polymerization.

Materials:

  • Hexanedioic acid (10.00 g)

  • Ethanol (100 mL)

  • 70% (v/v) aqueous hexamethylenediamine (12 mL)

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 10.00 g of hexanedioic acid in 100 mL of ethanol in a 250-mL beaker.

  • To this solution, add 12 mL of 70% (v/v) aqueous hexamethylenediamine.

  • Heat the mixture at a low temperature for 10 minutes. A white precipitate of hexamethylene diammonium adipate (nylon salt) will form.

  • Collect the nylon salt by filtration using a Büchner funnel and wash it with three 10-mL portions of ethanol.

  • Air dry the product completely.

  • For polymerization, the dry nylon salt is heated under pressure to drive off water and form the polyamide. (Note: This step requires specialized equipment not typically available in a standard laboratory setting and is presented here for conceptual understanding).

Protocol 2.2: Interfacial Polymerization of Nylon 6,6

This protocol demonstrates the rapid formation of Nylon 6,6 at the interface of two immiscible solvents.[4]

Materials:

  • 5% (w/v) aqueous solution of hexamethylenediamine

  • 20% (w/v) aqueous solution of sodium hydroxide (NaOH)

  • 5% (w/v) solution of adipoyl chloride in cyclohexane

  • 50-mL beaker

  • Glass rod or a copper wire hook

Procedure:

  • In a 50-mL beaker, place 10 mL of the 5% aqueous hexamethylenediamine solution.[4]

  • Add 10 drops of the 20% NaOH solution to the beaker.[4]

  • Carefully pour 10 mL of the 5% adipoyl chloride solution in cyclohexane down the side of the tilted beaker to form a distinct layer on top of the aqueous solution.[4]

  • A polymer film will form immediately at the interface of the two layers.[4]

  • Using a glass rod or a wire hook, gently grasp the center of the polymer film and slowly pull it upwards from the beaker. A continuous thread of nylon will be formed.[4]

  • The nylon thread can be wrapped around a spool or a glass rod.

  • Wash the collected nylon thread thoroughly with water and allow it to air dry.[4]

Experimental Workflow: Nylon 6,6 Synthesis

Nylon_Synthesis cluster_melt Melt Condensation cluster_interfacial Interfacial Polymerization melt_start Hexanedioic Acid + Hexamethylenediamine in Ethanol melt_heat Heat (Low Temp) melt_start->melt_heat melt_salt Precipitate Nylon Salt melt_heat->melt_salt melt_filter Filter & Dry melt_salt->melt_filter melt_poly Heat under Pressure (Polymerization) melt_filter->melt_poly melt_end Nylon 6,6 melt_poly->melt_end inter_aq Aqueous Layer: Hexamethylenediamine + NaOH inter_layer Carefully Layer Solutions inter_aq->inter_layer inter_org Organic Layer: Adipoyl Chloride in Cyclohexane inter_org->inter_layer inter_poly Polymer Forms at Interface inter_layer->inter_poly inter_pull Pull Nylon Thread inter_poly->inter_pull inter_end Nylon 6,6 Thread inter_pull->inter_end

Caption: Workflows for Nylon 6,6 synthesis via melt and interfacial methods.

References

Troubleshooting & Optimization

How to optimize the pH of a monosodium adipate buffer solution.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Monosodium Adipate Buffer Solutions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH of monosodium adipate buffer solutions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

1. What is a monosodium adipate buffer and what is its effective pH range?

A monosodium adipate buffer is an aqueous solution containing a mixture of a weak acid, adipic acid (H₂C₆H₈O₄), and its conjugate base, the monosodium adipate salt (NaHC₆H₈O₄). Adipic acid is a diprotic acid, meaning it can donate two protons. It has two pKa values: pKa₁ ≈ 4.4 and pKa₂ ≈ 5.4.[1][2] A buffer is most effective at a pH close to its pKa. Therefore, the monosodium adipate buffer system is most effective in two pH ranges: approximately 3.4 to 5.4 (centered around pKa₁) and 4.4 to 6.4 (centered around pKa₂).

2. How do I choose the correct pKa for my desired buffer pH?

For a monosodium adipate buffer, you are primarily working with the equilibrium between adipic acid and the hydrogen adipate ion. Therefore, the first pKa (pKa₁ ≈ 4.4) is the most relevant for preparing your buffer. The second pKa becomes more relevant if you are titrating to a higher pH to form the fully deprotonated adipate dianion (C₆H₈O₄²⁻).

3. How does temperature affect the pH of my monosodium adipate buffer?

The pKa of a buffer, and therefore its pH, can be temperature-dependent. For carboxylic acids like adipic acid, the change in pKa with temperature is generally small.[3] For many practical purposes in drug development and research, the pKa of simple carboxylic acids is considered to be nearly the same at 25°C and 37°C.[4] However, for highly sensitive applications, it is best practice to calibrate your pH meter and prepare your buffer at the temperature at which it will be used.[1]

4. What are the key chemical species and their properties in this buffer system?

The key components are adipic acid and its sodium salts. Monosodium adipate is freely soluble in water.[5]

CompoundFormulaMolar Mass ( g/mol )pKa₁ (at 25°C)pKa₂ (at 25°C)
Adipic AcidC₆H₁₀O₄146.14~4.4~5.4
Monosodium AdipateNaC₆H₉O₄168.12--
Disodium AdipateNa₂C₆H₈O₄190.10--

5. How do I calculate the amounts of adipic acid and monosodium adipate needed for my buffer?

You can use the Henderson-Hasselbalch equation:

pH = pKa + log ( [A⁻] / [HA] )

Where:

  • pH is your desired buffer pH.

  • pKa is the acid dissociation constant of adipic acid (use pKa₁ ≈ 4.4).

  • [A⁻] is the molar concentration of the conjugate base (monosodium adipate).

  • [HA] is the molar concentration of the weak acid (adipic acid).

By rearranging the equation, you can determine the required ratio of the base to the acid for your target pH.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
pH reading is unstable or drifting. 1. Dirty or faulty pH electrode. 2. Temperature fluctuations between the buffer and the pH meter's calibration temperature. 3. The buffer is not well mixed.1. Clean the pH electrode according to the manufacturer's instructions. If the problem persists, the electrode may need to be replaced. 2. Ensure your buffer solution is at the same temperature as the calibration standards, or use a pH meter with automatic temperature compensation.[1] 3. Stir the buffer solution thoroughly during pH adjustment.
The final pH is different from the calculated value. 1. Inaccurate weighing of buffer components. 2. The pKa value used in the calculation does not match the experimental conditions (e.g., temperature, ionic strength). 3. The purity of the adipic acid or monosodium adipate is not as stated.1. Use a calibrated analytical balance for accurate measurements. 2. While the effect of temperature on adipic acid's pKa is small, for high precision work, always measure and adjust the final pH with a calibrated pH meter. 3. Use high-purity reagents.
I overshot the target pH during adjustment. Adding too much strong acid or base at once.Add the acid or base dropwise, especially as you approach the target pH. If you do overshoot, you will need to add the corresponding counter-ion, which will alter the final concentration of your buffer components. It is often better to prepare a fresh solution.
The buffer has a lower than expected buffering capacity. 1. The buffer's pH is outside its optimal buffering range (pKa ± 1). 2. The concentration of the buffer is too low for the application.1. Ensure your target pH is within the effective range for the monosodium adipate buffer (pH 3.4-5.4). 2. Increase the concentration of the buffer components (both adipic acid and monosodium adipate).

Experimental Protocols

Protocol 1: Preparation of a Monosodium Adipate Buffer by Mixing Adipic Acid and Monosodium Adipate

This protocol describes the preparation of 1 L of a 0.1 M monosodium adipate buffer at a specific pH.

Materials:

  • Adipic acid (C₆H₁₀O₄)

  • Monosodium adipate (NaC₆H₉O₄)

  • Deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

  • Graduated cylinders

  • Beakers

  • Concentrated NaOH and HCl for pH adjustment

Procedure:

  • Calculate the required amounts: Use the Henderson-Hasselbalch equation to determine the molar ratio of monosodium adipate ([A⁻]) to adipic acid ([HA]) needed for your target pH.

  • Weigh the components: Accurately weigh the calculated amounts of adipic acid and monosodium adipate.

  • Dissolve the components: Add the weighed powders to a beaker containing approximately 800 mL of deionized water. Stir until fully dissolved.

  • Adjust the pH: Place the beaker on a stir plate and immerse the calibrated pH electrode in the solution. Slowly add small volumes of concentrated NaOH or HCl to adjust the pH to the desired value.

  • Bring to final volume: Once the target pH is reached, transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Carefully add deionized water to the 1 L mark.

  • Final mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Preparation of a Monosodium Adipate Buffer by Titration

This protocol describes the preparation of 1 L of a 0.1 M monosodium adipate buffer by titrating adipic acid with NaOH.

Materials:

  • Adipic acid (C₆H₁₀O₄)

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Deionized water

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flask (1 L)

  • Beakers

Procedure:

  • Weigh the adipic acid: Weigh out the amount of adipic acid required for a 0.1 M solution in 1 L (14.61 g).

  • Dissolve the acid: Add the adipic acid to a beaker with approximately 800 mL of deionized water and stir until dissolved.

  • Titrate to the desired pH: Place the calibrated pH electrode in the solution. Slowly add the NaOH solution while monitoring the pH. Continue adding NaOH until the desired pH is reached.

  • Bring to final volume: Transfer the solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add it to the flask. Add deionized water to the 1 L mark.

  • Final mixing: Stopper the flask and invert it multiple times to ensure homogeneity.

Data Presentation

Table 1: Adipic Acid/Monosodium Adipate Ratios for a 0.1 M Buffer at 25°C (pKa₁ = 4.4)

Desired pHMolar Ratio (Monosodium Adipate / Adipic Acid)Moles of Adipic Acid (per 1 L)Moles of Monosodium Adipate (per 1 L)
3.40.100.0910.009
3.60.160.0860.014
3.80.250.0800.020
4.00.400.0710.029
4.20.630.0610.039
4.41.000.0500.050
4.61.580.0390.061
4.82.510.0280.072
5.03.980.0200.080
5.26.310.0140.086
5.410.000.0090.091

Visualizations

Buffer_pH_Optimization_Workflow start Define Target pH and Concentration calculate Calculate Component Amounts (Henderson-Hasselbalch) start->calculate weigh Accurately Weigh Adipic Acid & Monosodium Adipate calculate->weigh dissolve Dissolve in ~80% Final Volume of Deionized Water weigh->dissolve measure_ph Measure pH with Calibrated Meter dissolve->measure_ph adjust_ph Adjust pH Dropwise with NaOH or HCl measure_ph->adjust_ph pH ≠ Target final_volume Transfer to Volumetric Flask and Add Water to Final Volume measure_ph->final_volume pH = Target adjust_ph->measure_ph mix Mix Thoroughly final_volume->mix end Buffer Ready for Use mix->end Adipate_Buffer_Equilibrium cluster_0 Adipic Acid Buffer System cluster_1 pH Adjustment H2A H₂C₆H₈O₄ (Adipic Acid) HA_minus HC₆H₈O₄⁻ (Hydrogen Adipate Ion) H2A->HA_minus pKa₁ ≈ 4.4 H_plus + H⁺ add_base Add Strong Base (e.g., OH⁻) Shifts Equilibrium Right (Increases pH) add_base->HA_minus Reacts with H₂C₆H₈O₄ add_acid Add Strong Acid (H⁺) Shifts Equilibrium Left (Decreases pH) add_acid->H2A Reacts with HC₆H₈O₄⁻

References

Technical Support Center: Troubleshooting Precipitation of Hexanedioic Acid, Sodium Salt (1:)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for hexanedioic acid, sodium salt (1:), also known as monosodium adipate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing precipitation issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is hexanedioic acid, sodium salt (1:), and what are its common applications?

A1: Hexanedioic acid, sodium salt (1:) is the monosodium salt of adipic acid. It is a white crystalline powder.[1][2] In industrial applications, the disodium salt is often used as a food additive (E number E356) for acidity regulation and as a buffering agent.[2][3] In research and development, it and its parent compound, adipic acid, are utilized in the synthesis of polymers like nylon-6,6 and polyurethanes, as plasticizers, and in the formation of various salts and co-crystals in pharmaceutical development.[4][5]

Q2: What are the key solubility properties of hexanedioic acid and its sodium salt?

A2: Hexanedioic acid (adipic acid) is moderately soluble in water, and its solubility increases significantly with temperature.[1][6] The solubility of its sodium salt, sodium adipate, is generally high in water.[3] However, the solubility of both is highly dependent on the pH of the solution.

Q3: How does pH affect the solubility of hexanedioic acid, sodium salt (1:)?

A3: The pH of the solution is a critical factor. Hexanedioic acid is a dicarboxylic acid with two pKa values (pKa1 ≈ 4.42 and pKa2 ≈ 5.42).[7] At a pH below its pKa values, the compound will be in its less soluble, protonated (acidic) form.[8] Conversely, at a higher pH, it will exist in its more soluble, ionized (salt) form.[1] Therefore, a decrease in pH is a common cause of precipitation.

Q4: Can temperature changes cause precipitation?

A4: Yes. The solubility of both adipic acid and its sodium salts in water is temperature-dependent, increasing as the temperature rises.[1][3][9] Consequently, if a solution is prepared at an elevated temperature and then allowed to cool, the solubility will decrease, potentially leading to precipitation.

Q5: What is the "salting out" effect, and can it cause precipitation?

A5: "Salting out" is a phenomenon where the solubility of a substance in a solution is decreased by the addition of another salt. While the sodium salt of hexanedioic acid is quite soluble, the addition of other salts, especially those containing divalent cations (e.g., calcium or magnesium), could potentially lead to the formation of less soluble dicarboxylate salts, causing precipitation.

Troubleshooting Guide for Precipitation Issues

This guide provides a systematic approach to identifying and resolving precipitation issues with hexanedioic acid, sodium salt (1:).

Step 1: Characterize the Precipitate and the Conditions

Before taking corrective action, it is crucial to understand the nature of the problem.

  • Observe the precipitate: Note its appearance (e.g., crystalline, amorphous), color, and the conditions under which it formed (e.g., upon cooling, after pH adjustment, after adding another reagent).

  • Measure the pH of the supernatant: This is a critical first step, as pH is a primary factor in the solubility of dicarboxylic acids and their salts.

  • Note the temperature: Record the temperature at which the precipitation occurred and compare it to the temperature during the initial dissolution.

  • Review the composition of your solution: Identify all components in the mixture, including solvents, buffers, and other solutes.

Step 2: Identify the Root Cause

Based on your observations, use the following decision tree to pinpoint the likely cause of precipitation.

TroubleshootingWorkflow start Precipitation Observed check_ph Measure pH of Supernatant start->check_ph ph_low Is pH < 6.0? check_ph->ph_low protonation Likely Cause: Protonation to less soluble hexanedioic acid. ph_low->protonation Yes check_temp Review Temperature Conditions ph_low->check_temp No adjust_ph Solution: Increase pH with a suitable base (e.g., NaOH). protonation->adjust_ph temp_drop Was the solution cooled? check_temp->temp_drop cooling_precip Likely Cause: Decreased solubility at lower temperature. temp_drop->cooling_precip Yes check_components Analyze Solution Components temp_drop->check_components No adjust_temp Solution: Gently warm the solution. Maintain a constant temperature. cooling_precip->adjust_temp other_ions Are divalent cations (e.g., Ca²⁺, Mg²⁺) present? check_components->other_ions ion_precip Likely Cause: Formation of an insoluble dicarboxylate salt. other_ions->ion_precip Yes evaporation Was there solvent evaporation? other_ions->evaporation No chelator Solution: Add a chelating agent (e.g., EDTA) or use a different salt. ion_precip->chelator concentration_precip Likely Cause: Increased concentration beyond solubility limit. evaporation->concentration_precip Yes add_solvent Solution: Add more solvent to redissolve. Prevent evaporation. concentration_precip->add_solvent

Caption: Troubleshooting workflow for hexanedioic acid, sodium salt precipitation.

Step 3: Implement Corrective and Preventative Actions

Based on the identified cause, follow the appropriate protocol.

Experimental Protocols

Protocol 1: pH Adjustment to Re-dissolve Precipitate

  • Objective: To re-dissolve a precipitate caused by low pH.

  • Materials:

    • Precipitated solution

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • pH meter or pH indicator strips

    • Stir plate and stir bar

  • Procedure:

    • Place the vessel containing the precipitated solution on a stir plate and add a stir bar.

    • Begin gentle stirring.

    • Slowly add the 0.1 M NaOH solution dropwise to the suspension.

    • Monitor the pH of the solution continuously.

    • Continue adding NaOH until the precipitate dissolves and the pH is in the desired range (typically > 6.0 for full dissolution).

    • Record the final pH and the volume of NaOH added.

Protocol 2: Determining Temperature-Dependent Solubility

  • Objective: To determine the solubility of hexanedioic acid, sodium salt at different temperatures to prevent precipitation upon cooling.

  • Materials:

    • Hexanedioic acid, sodium salt (1:)

    • Solvent (e.g., deionized water)

    • Temperature-controlled water bath or heating mantle with a thermometer

    • Stir plate and stir bar

    • Analytical balance

  • Procedure:

    • Prepare a saturated solution by adding an excess of the salt to a known volume of the solvent at room temperature.

    • Place the solution in the temperature-controlled bath and allow it to equilibrate at the desired temperature for at least one hour with continuous stirring.

    • Once equilibrated, stop stirring and allow the undissolved solid to settle.

    • Carefully extract a known volume of the clear supernatant.

    • Weigh the extracted supernatant.

    • Evaporate the solvent from the supernatant and weigh the remaining solid.

    • Calculate the solubility in g/100 mL or other desired units.

    • Repeat steps 2-7 for a range of temperatures.

Data Presentation

Table 1: Solubility of Hexanedioic Acid in Water at Various Temperatures

Temperature (°C)Solubility (g/L)
1014
2524
1001600
Data sourced from Wikipedia[6]

Table 2: pKa Values of Hexanedioic Acid

Dissociation SteppKa Value (at 25 °C)
pKa14.42
pKa25.42
Data sourced from Chemistry LibreTexts[7]

Signaling Pathways and Logical Relationships

The primary chemical equilibrium at play is the acid-base dissociation of hexanedioic acid. The following diagram illustrates the relationship between pH and the protonation state of the molecule, which directly impacts its solubility.

AcidBaseEquilibrium H2A Hexanedioic Acid (H₂A) Low Solubility HA_minus Monosodium Adipate (HA⁻) Moderate Solubility H2A->HA_minus + OH⁻ / - H⁺ HA_minus->H2A + H⁺ / - OH⁻ A_2minus Disodium Adipate (A²⁻) High Solubility HA_minus->A_2minus + OH⁻ / - H⁺ A_2minus->HA_minus + H⁺ / - OH⁻ low_ph Low pH (e.g., < 4.4) low_ph->H2A Predominant Species mid_ph Mid pH (e.g., 4.4 - 5.4) mid_ph->HA_minus Predominant Species high_ph High pH (e.g., > 5.4) high_ph->A_2minus Predominant Species

References

Technical Support Center: Optimizing Polymerization Yield with Monosodium Adipate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of your polymerization reactions using monosodium adipate. While monosodium adipate is not a conventional polymerization catalyst, its utility in controlling reaction pH and ensuring stoichiometric balance can be critical for achieving high-yield, high-molecular-weight polymers, particularly in polyamidation and polyesterification reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of monosodium adipate in polymerization reactions?

A1: Monosodium adipate primarily functions as a pH buffer in polymerization reactions. The polyamidation reaction, for instance, is sensitive to pH. While adipic acid can act as a catalyst, an excess can protonate the diamine monomer, rendering it non-nucleophilic and halting the polymerization process. Conversely, overly basic conditions can deprotonate the carboxylic acid, which also inhibits the reaction. Monosodium adipate, the salt of a weak acid, helps maintain the pH within the optimal range for polymerization, thereby preventing side reactions and improving the overall yield and molecular weight of the polymer.

Q2: Can monosodium adipate be used to adjust the monomer stoichiometry?

A2: Yes, in principle. Achieving a precise 1:1 stoichiometric ratio of functional groups (e.g., carboxylic acid to amine) is crucial for obtaining high molecular weight polymers in step-growth polymerization. If your reaction mixture has a slight excess of a diamine, for example, the controlled addition of monosodium adipate can introduce the necessary adipate moiety to balance the stoichiometry and drive the reaction to completion, thus increasing the polymer yield.

Q3: What are the common signs of suboptimal pH during polymerization?

A3: Suboptimal pH can manifest in several ways, including:

  • Low polymer yield: The reaction may not proceed to completion.

  • Low molecular weight: Chain growth is prematurely terminated.

  • Poor polymer properties: The resulting polymer may be brittle or have inconsistent mechanical properties.

  • Precipitation of monomers: Monomer salts may precipitate out of the reaction solution if the pH is too high or too low.

Q4: Is monosodium adipate suitable for all types of polymerization?

A4: Monosodium adipate is most relevant for condensation polymerizations where a dicarboxylic acid (like adipic acid) is a monomer and pH control is critical. This includes the synthesis of polyamides (nylons) and polyesters. Its role in addition polymerization is not established.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Polymer Yield Incorrect Stoichiometry: An excess of one monomer limits the chain growth.Carefully calculate and weigh all monomers. Consider preparing a salt of the diacid and diamine (e.g., nylon salt) to ensure a 1:1 ratio. Use monosodium adipate to make fine adjustments to the adipic acid concentration if needed.
Suboptimal pH: The reaction pH is outside the optimal range for polymerization, inhibiting the reaction.Use a pH meter to monitor the reaction. Add a controlled amount of monosodium adipate to buffer the reaction mixture to the optimal pH range (typically near neutral for polyamidation).
Incomplete Removal of Byproducts: Byproducts like water can inhibit the forward reaction in condensation polymerization.Ensure your reaction setup includes an efficient method for removing byproducts, such as a Dean-Stark trap or by conducting the final stages of the reaction under vacuum.
Low Molecular Weight Chain Termination by Impurities: Monofunctional impurities in the monomers can cap the growing polymer chains.Use high-purity monomers. Recrystallize or distill monomers if necessary.
Reaction Time Too Short: The polymerization has not been allowed to proceed for a sufficient duration to build high molecular weight chains.Increase the reaction time. Monitor the viscosity of the reaction mixture; an increase in viscosity is indicative of polymer chain growth.
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at an adequate rate, or too high, leading to side reactions and degradation.Optimize the reaction temperature based on the specific polymer system. Refer to literature for recommended temperature profiles.
Polymer Discoloration Oxidation: The monomers or polymer may be oxidizing at high temperatures.Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).
Thermal Degradation: The reaction temperature is too high, causing the polymer to degrade.Lower the reaction temperature. Consider using a catalyst that allows for lower reaction temperatures.

Experimental Protocols

Protocol 1: Preparation of Nylon 6,6 with pH Control using Monosodium Adipate

This protocol describes the synthesis of nylon 6,6 from hexamethylenediamine and adipic acid, incorporating monosodium adipate for pH control to potentially improve yield.

Materials:

  • Hexamethylenediamine (98%)

  • Adipic acid (99%)

  • Monosodium adipate (99%)

  • Distilled water

  • Nitrogen gas

Equipment:

  • 250 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Heating mantle with temperature controller

  • pH meter (optional, for monitoring)

  • Vacuum pump

Procedure:

  • Nylon Salt Formation:

    • In a 250 mL beaker, dissolve 11.6 g (0.1 mol) of hexamethylenediamine in 50 mL of distilled water.

    • Slowly add 14.6 g (0.1 mol) of adipic acid to the hexamethylenediamine solution while stirring. The reaction is exothermic.

    • To this solution, add 0.84 g (0.005 mol) of monosodium adipate. This will help buffer the initial pH.

    • Stir until all solids are dissolved. The resulting solution is the nylon salt solution.

  • Polymerization:

    • Transfer the nylon salt solution to the three-necked flask.

    • Equip the flask with a mechanical stirrer, a condenser, and a nitrogen inlet.

    • Begin purging the system with nitrogen.

    • Heat the mixture to 220°C. Water will begin to distill off.

    • Continue heating and stirring for 2 hours, allowing the temperature to rise to 275°C as water is removed.

    • At this stage, the prepolymer has formed.

  • High-Temperature Polymerization under Vacuum:

    • Carefully apply a vacuum to the system to remove the remaining water and drive the polymerization to completion.

    • Continue heating at 275°C under vacuum for another 1-2 hours. The viscosity of the molten polymer will increase significantly.

  • Isolation of Polymer:

    • Release the vacuum with nitrogen.

    • Carefully pour the molten polymer onto a cool, clean surface.

    • Allow the polymer to cool and solidify.

    • The resulting nylon 6,6 can be collected and weighed to determine the yield.

Visualizations

experimental_workflow start Start monomers 1. Prepare Monomer Solution (Hexamethylenediamine, Adipic Acid, Monosodium Adipate in Water) start->monomers salt_formation 2. Form Nylon Salt (Exothermic Reaction) monomers->salt_formation polymerization_setup 3. Transfer to Reactor (Purge with N2) salt_formation->polymerization_setup heating_step1 4. Heat to 220°C (Water Distills) polymerization_setup->heating_step1 heating_step2 5. Heat to 275°C (Prepolymer Formation) heating_step1->heating_step2 vacuum_step 6. Apply Vacuum (Remove Residual Water, Increase Molecular Weight) heating_step2->vacuum_step isolation 7. Isolate Polymer (Cool and Solidify) vacuum_step->isolation end End isolation->end

Caption: Experimental workflow for the synthesis of Nylon 6,6.

troubleshooting_logic start Low Polymer Yield? stoichiometry Check Stoichiometry start->stoichiometry Yes ph Check pH start->ph Yes byproducts Check Byproduct Removal start->byproducts Yes solution_stoichiometry Prepare Nylon Salt Add Monosodium Adipate for fine adjustment stoichiometry->solution_stoichiometry solution_ph Add Monosodium Adipate as Buffer ph->solution_ph solution_byproducts Improve Vacuum/ Dean-Stark Efficiency byproducts->solution_byproducts end Yield Improved solution_stoichiometry->end solution_ph->end solution_byproducts->end

Caption: Troubleshooting logic for addressing low polymer yield.

Technical Support Center: Monosodium Adipate Aqueous Solution Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of monosodium adipate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is monosodium adipate and why is its stability in aqueous solutions a concern?

Monosodium adipate is the monosodium salt of adipic acid, a dicarboxylic acid. In aqueous solutions, it can be susceptible to degradation under various environmental conditions, such as non-optimal pH, elevated temperatures, light exposure, and the presence of oxidizing agents or metal ions. This degradation can lead to a loss of potency, the formation of impurities, and alterations in the physicochemical properties of the solution, which are critical concerns in pharmaceutical and research applications.

Q2: What are the primary factors that can cause the degradation of monosodium adipate in an aqueous solution?

The primary factors influencing the stability of monosodium adipate in aqueous solutions include:

  • pH: The stability of carboxylate salts can be pH-dependent. Extreme pH values, both acidic and alkaline, can potentially accelerate degradation.

  • Temperature: Higher temperatures typically increase the rate of chemical degradation.[1][2] Thermal decomposition of adipic acid can lead to the formation of cyclopentanone.[1][2]

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to oxidative degradation of the adipate molecule.

  • Metal Ions: Certain metal ions can act as catalysts in degradation reactions.

Q3: What are the likely degradation products of monosodium adipate?

Based on the degradation pathways of adipic acid, potential degradation products of monosodium adipate could include cyclopentanone (from thermal decarboxylation), and smaller dicarboxylic acids like glutaric and succinic acids from oxidative processes.[1][2] In the presence of alcohols, esterification could occur, and subsequent hydrolysis of these esters is also a possibility.[3][4]

Q4: How can I prevent the degradation of my monosodium adipate solution during storage?

To ensure the stability of your monosodium adipate solution, consider the following:

  • pH Control: Maintain the pH of the solution within a stable range, which should be determined through stability studies. Buffering the solution can help maintain a constant pH.

  • Temperature Control: Store the solution at controlled room temperature or under refrigerated conditions, as determined by stability data. Avoid exposure to high temperatures.

  • Light Protection: Store the solution in light-resistant containers to prevent photolytic degradation.

  • Inert Atmosphere: For oxygen-sensitive formulations, preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.

  • Chelating Agents: If metal ion contamination is a concern, the addition of a chelating agent (e.g., EDTA) can help sequester metal ions and prevent them from catalyzing degradation reactions.

  • Use of Antioxidants: For formulations susceptible to oxidation, the inclusion of antioxidants may be beneficial.[5]

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Change in solution pH over time 1. Degradation of monosodium adipate leading to the formation of acidic or basic byproducts. 2. Interaction with container materials. 3. Absorption of atmospheric CO2.1. Conduct a forced degradation study to identify degradation products and their impact on pH. 2. Incorporate a suitable buffering agent into the formulation. 3. Evaluate the compatibility of the container closure system with the solution. 4. Store in tightly sealed containers.
Precipitation or crystallization in the solution 1. Change in pH affecting the solubility of monosodium adipate. 2. Exceeding the solubility limit at a given temperature. 3. Formation of an insoluble degradation product.1. Verify and adjust the pH of the solution. 2. Review the concentration of monosodium adipate and the storage temperature. 3. Analyze the precipitate to identify its composition.
Discoloration of the solution 1. Formation of colored degradation products. 2. Interaction with excipients or contaminants.1. Perform a stability study under photolytic and oxidative stress to assess color change. 2. Identify the colored species using spectroscopic techniques. 3. Ensure the purity of all components and consider using light-protective packaging.
Loss of assay (potency) 1. Chemical degradation of monosodium adipate.1. Conduct a comprehensive stability study under various stress conditions (pH, temperature, light, oxidation) to determine the degradation rate. 2. Implement the preventative measures outlined in the FAQs to minimize degradation. 3. Re-evaluate the formulation and storage conditions.

Data Presentation

The following tables present illustrative quantitative data on the stability of a hypothetical 0.1 M monosodium adipate aqueous solution under various stress conditions. This data is intended to serve as a guideline for designing stability studies.

Table 1: Effect of pH and Temperature on the Degradation of Monosodium Adipate Solution after 4 Weeks

pHTemperature% DegradationAppearance
4.025°C< 1%Clear, colorless solution
4.040°C1.5%Clear, colorless solution
7.025°C1.2%Clear, colorless solution
7.040°C3.5%Clear, colorless solution
9.025°C2.0%Clear, colorless solution
9.040°C5.8%Slight yellowing observed

Table 2: Effect of Oxidative and Photolytic Stress on the Degradation of Monosodium Adipate Solution (pH 7.0, 25°C)

Stress ConditionDuration% DegradationAppearance
3% H2O224 hours8.2%Clear, colorless solution
UV Light (254 nm)48 hours4.5%Clear, colorless solution
Fluorescent Light14 days1.8%Clear, colorless solution

Experimental Protocols

Protocol for Forced Degradation Study of Monosodium Adipate in Aqueous Solution

Objective: To investigate the degradation of monosodium adipate under various stress conditions to identify potential degradation products and pathways.

Materials:

  • Monosodium adipate

  • Purified water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • Volumetric flasks and pipettes

  • pH meter

  • Stability chambers (temperature and humidity controlled)

  • Photostability chamber

  • HPLC system with UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of monosodium adipate in purified water.

  • Acid Hydrolysis:

    • To 10 mL of the stock solution, add 10 mL of 0.1 M HCl.

    • Heat the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw samples, neutralize with 0.1 M NaOH, and dilute with purified water to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 10 mL of the stock solution, add 10 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To 10 mL of the stock solution, add 10 mL of 3% H2O2.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the stock solution in a stability chamber at 60°C for 7 days.

    • At appropriate time points, withdraw samples and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 48 hours.

    • Concurrently, wrap a control sample in aluminum foil and place it in the same chamber.

    • At appropriate time points, withdraw samples from both the exposed and control solutions and dilute for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method. A typical method for adipic acid analysis can be adapted.[6][7][8][9][10]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of aqueous phosphate buffer (pH 2.5) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Quantify the amount of undegraded monosodium adipate and any degradation products.

Visualizations

degradation_pathway MSA Monosodium Adipate in Aqueous Solution Heat Heat (>250°C) MSA->Heat Thermal Stress Oxidation Oxidizing Agents (e.g., H2O2) MSA->Oxidation Oxidative Stress Light UV/Visible Light MSA->Light Photolytic Stress ExtremepH Extreme pH MSA->ExtremepH pH Stress Cyclopentanone Cyclopentanone Heat->Cyclopentanone SmallerDicarboxylicAcids Smaller Dicarboxylic Acids (e.g., Glutaric, Succinic) Oxidation->SmallerDicarboxylicAcids Photoproducts Photodegradation Products Light->Photoproducts HydrolysisProducts Hydrolysis Products ExtremepH->HydrolysisProducts

Caption: Potential degradation pathways of monosodium adipate in aqueous solution.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis StockSolution Prepare Monosodium Adipate Stock Solution Acid Acid Hydrolysis StockSolution->Acid Base Base Hydrolysis StockSolution->Base Oxidation Oxidation StockSolution->Oxidation Thermal Thermal Stress StockSolution->Thermal Photolytic Photolytic Stress StockSolution->Photolytic HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Data Data Interpretation (% Degradation, Impurity Profile) HPLC->Data

Caption: Experimental workflow for a forced degradation study.

References

Common interferences of hexanedioic acid, sodium salt (1:) in analytical techniques.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for addressing potential interferences from hexanedioic acid, sodium salt (1:), also known as monosodium adipate, in analytical techniques. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is hexanedioic acid, sodium salt (1:), and where might it be encountered in my samples?

A1: Hexanedioic acid, sodium salt (1:) is the monosodium salt of adipic acid. While not a commonly cited direct interferent, it can be introduced into a sample matrix as a counter-ion of a target analyte or as a formulation component. Additionally, adipic acid is a component of some plasticizers, such as bis(2-ethylhexyl) adipate, which can leach from laboratory consumables and contaminate samples.[1]

Q2: How can monosodium adipate potentially interfere with my analytical method?

A2: As a salt, monosodium adipate can contribute to "matrix effects," which are alterations in the analytical signal of a target analyte due to the presence of other components in the sample.[2] The primary mechanisms of interference include:

  • Ion Suppression or Enhancement in Mass Spectrometry (MS): Co-elution of monosodium adipate with the analyte of interest can affect the ionization efficiency in the MS source, leading to an underestimation or overestimation of the analyte's concentration.[2][3][4]

  • Chromatographic Peak Distortion in HPLC: High concentrations of salts in the sample can disrupt the interaction of the analyte with the stationary phase, leading to issues like peak fronting, tailing, or splitting.[5][6]

  • Changes in Mobile Phase Properties: The presence of the salt can alter the pH and ionic strength of the sample, which can, in turn, affect the retention time of the analyte in reversed-phase or ion-exchange chromatography.

Q3: What are the typical symptoms of interference that might be caused by monosodium adipate?

A3: Common symptoms that could indicate interference from monosodium adipate or other matrix components include:

  • Poor reproducibility of analyte retention times.[7]

  • Reduced peak area or height for the analyte in sample matrices compared to clean standards.

  • Distorted peak shapes (e.g., tailing, fronting, or splitting).[7]

  • Elevated baseline noise or the appearance of "ghost peaks" in the chromatogram.[7]

  • Inconsistent or inaccurate quantitative results.[2]

Troubleshooting Guides

Issue 1: Reduced Signal Intensity or Ion Suppression in LC-MS

If you observe a significant decrease in the signal intensity of your analyte when analyzing samples containing monosodium adipate, you may be experiencing ion suppression.

Troubleshooting Workflow:

start Reduced Analyte Signal in LC-MS qual_eval Qualitative Evaluation: Post-Column Infusion start->qual_eval Step 1 quant_eval Quantitative Evaluation: Post-Extraction Spike qual_eval->quant_eval Step 2 confirm_interference Interference Confirmed at Analyte Retention Time quant_eval->confirm_interference Step 3 mitigation Mitigation Strategies confirm_interference->mitigation Yes end Problem Resolved confirm_interference->end No chrom_mod Modify Chromatography mitigation->chrom_mod sample_prep Improve Sample Preparation mitigation->sample_prep dilution Dilute Sample mitigation->dilution chrom_mod->end sample_prep->end dilution->end start Poor Peak Shape or Retention Time Shift check_sample_solvent Is Sample Solvent Stronger than Mobile Phase? start->check_sample_solvent dissolve_in_mp Dissolve Sample in Initial Mobile Phase check_sample_solvent->dissolve_in_mp Yes check_salt_conc High Salt Concentration? check_sample_solvent->check_salt_conc No end Problem Resolved dissolve_in_mp->end desalting Implement Desalting Step (e.g., SPE) check_salt_conc->desalting Yes check_salt_conc->end No desalting->end

References

Technical Support Center: Optimization of Buffer Concentration for Protein Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer concentration for enhanced protein stability.

Frequently Asked Questions (FAQs)

1. What is the primary role of a buffer in protein stability?

A buffer system is crucial for maintaining a stable pH environment for a protein.[1][2][3] The pH of the solution influences the ionization state of amino acid side chains, which in turn affects the protein's net charge, solubility, and interactions with other molecules.[4][5][6] Deviations from the optimal pH can lead to protein unfolding (denaturation), aggregation, and loss of biological activity.[4][7][8]

2. How does buffer concentration impact protein stability?

The concentration of the buffer affects its capacity to resist pH changes.[1] A higher buffer concentration generally provides more robust pH control.[1] However, excessively high concentrations can sometimes negatively affect protein stability or lead to toxicity in cellular systems.[1] It is essential to determine the optimal concentration that maintains the desired pH without interfering with the protein's integrity.

3. What are common signs of suboptimal buffer conditions?

Signs of suboptimal buffer conditions include:

  • Protein Aggregation: The formation of visible or sub-visible particles in the solution.[9][10] This is a common manifestation of protein instability.[9]

  • Precipitation: The protein coming out of solution.

  • Loss of Activity: Reduced or complete loss of the protein's biological function.

  • Changes in Biophysical Properties: Alterations in size, conformation, or melting temperature (Tm).

4. How do I choose the right buffer for my protein?

The selection of an appropriate buffer depends on the protein's specific properties and the intended application. A general rule is to choose a buffer with a pKa value within one pH unit of the desired experimental pH.[3][11] It is also crucial to screen a variety of buffer systems to find the one that provides the best stability for your specific protein.[12][13]

5. What is the role of ionic strength in protein stability?

Ionic strength, often adjusted with salts like NaCl or KCl, plays a critical role in protein stability.[6][14] At low concentrations, salts can increase protein solubility through a phenomenon known as "salting in," where ions shield charged regions on the protein surface, reducing intermolecular attractions.[14] However, at very high concentrations, salts can lead to "salting out," causing protein precipitation by competing for water molecules and increasing hydrophobic interactions.[15] The optimal ionic strength is protein-dependent and needs to be determined empirically.[16][17]

6. What are excipients and how can they improve protein stability?

Excipients are additives used to stabilize proteins in solution.[9][18] Common categories of excipients include:

  • Sugars and Polyols (e.g., sucrose, trehalose, glycerol): These act as osmolytes, favoring the native, folded state of the protein.[18][19]

  • Amino Acids (e.g., arginine, glycine): These can suppress aggregation and increase solubility.[18]

  • Surfactants (e.g., polysorbates): These prevent aggregation at interfaces by reducing surface tension.[18][20][21]

  • Antioxidants: To prevent oxidative damage.[18]

The selection of excipients is often a process of trial and error to find the most effective combination for a specific protein.[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Protein Aggregation/Precipitation Suboptimal pH.Screen a range of pH values to find the optimal pH for your protein's stability.[7][19]
Incorrect ionic strength.Test a matrix of salt concentrations (e.g., 50 mM to 500 mM NaCl) to determine the ideal ionic strength.[22]
Inappropriate buffer type.Screen different buffer systems (e.g., phosphate, Tris, citrate, HEPES) at the optimal pH.[23]
Protein concentration is too high.Determine the maximum soluble concentration in the optimized buffer. Consider adding solubilizing excipients.[24]
Temperature-induced instability.Optimize storage and experimental temperatures. Consider adding cryoprotectants like glycerol for freeze-thaw cycles.[19]
Loss of Protein Activity pH-induced denaturation.Ensure the buffer maintains the optimal pH for protein function.[25]
Buffer components inhibiting activity.Check if any buffer components (e.g., phosphate) are known to inhibit your protein's function and switch to an alternative buffer if necessary.[2]
Oxidation.Add reducing agents like DTT or TCEP to the buffer, especially for proteins with sensitive cysteine residues.[3]
Inconsistent Experimental Results Poor buffer preparation.Ensure accurate weighing of components and precise pH adjustment.
Temperature effects on buffer pH.Be aware that the pH of some buffers (e.g., Tris) is temperature-dependent. Prepare and use the buffer at the experimental temperature.[2]
Buffer degradation.Prepare fresh buffers regularly and store them appropriately.

Experimental Protocols

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) for Buffer Screening

This high-throughput method is used to rapidly screen for optimal buffer conditions by measuring the melting temperature (Tm) of a protein. A higher Tm indicates greater thermal stability.[26][27]

Methodology:

  • Prepare a 96-well plate with a matrix of different buffers, pH values, and salt concentrations.[12][26]

  • Prepare a master mix containing your protein of interest and a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.[28]

  • Add the protein/dye mixture to each well of the 96-well plate.[28]

  • Seal the plate and centrifuge briefly to mix the contents.[12]

  • Place the plate in a real-time PCR instrument.

  • Run a temperature ramp (e.g., from 25°C to 95°C) and monitor the fluorescence at each temperature increment.

  • Analyze the data: The melting temperature (Tm) is the midpoint of the unfolding transition, observed as a sharp increase in fluorescence. The buffer condition that results in the highest Tm is considered the most stabilizing.[29]

Thermal_Shift_Assay_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer_Screen Prepare 96-well buffer screen plate Dispense Dispense Protein/Dye into wells Buffer_Screen->Dispense Protein_Dye_Mix Prepare Protein + SYPRO Orange Mix Protein_Dye_Mix->Dispense Seal_Spin Seal and Centrifuge Plate Dispense->Seal_Spin qPCR Run Temperature Ramp in Real-Time PCR Seal_Spin->qPCR Melt_Curve Generate Melt Curves (Fluorescence vs. Temp) qPCR->Melt_Curve Determine_Tm Determine Tm for each condition Melt_Curve->Determine_Tm Optimal_Buffer Identify Optimal Buffer (Highest Tm) Determine_Tm->Optimal_Buffer

Workflow for Thermal Shift Assay (TSA) to screen for optimal buffer conditions.
Dynamic Light Scattering (DLS) for Aggregation Analysis

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates.[30][31][32]

Methodology:

  • Prepare protein samples in the different buffer conditions to be tested.

  • Filter or centrifuge the samples to remove any large, extraneous particles.[32]

  • Pipette a small volume of the sample into a DLS cuvette.

  • Place the cuvette in the DLS instrument.

  • The instrument shines a laser through the sample and detects the scattered light fluctuations caused by the Brownian motion of the particles.[30]

  • Analyze the data: The software calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI). A monomodal size distribution with a low PDI indicates a homogenous, non-aggregated sample. The presence of larger species or a high PDI suggests aggregation.[30]

Troubleshooting logic for protein aggregation using Dynamic Light Scattering (DLS).
Size Exclusion Chromatography (SEC) for Quantifying Aggregates

SEC separates molecules based on their size as they pass through a column packed with a porous resin.[33][34] Larger molecules, such as aggregates, are excluded from the pores and elute first, while smaller, monomeric proteins elute later.[33][34] This technique is valuable for quantifying the different species in a protein sample.[33][35]

Methodology:

  • Equilibrate an appropriate SEC column with the filtered and degassed mobile phase (the buffer being tested).

  • Inject a defined volume of the protein sample onto the column.

  • Run the chromatography at a constant flow rate.

  • Monitor the eluent using a UV detector (typically at 280 nm).

  • Analyze the chromatogram: The area under each peak corresponds to the relative amount of each species (e.g., aggregate, monomer, fragment). A stable protein sample will show a predominant monomer peak with minimal aggregate peaks.[33]

Data Summary Tables

Table 1: Example of Buffer Screening Data from Thermal Shift Assay (TSA)

Buffer (50 mM)pHNaCl (mM)Melting Temperature (Tm) in °C
Sodium Phosphate6.515058.2
Sodium Phosphate7.015060.5
Sodium Phosphate7.515059.1
Tris-HCl7.515062.8
Tris-HCl8.015063.5
Tris-HCl8.515061.7
HEPES7.015061.2
HEPES7.515062.1
HEPES8.015060.9
Tris-HCl8.05061.9
Tris-HCl8.010062.7
Tris-HCl8.020063.8

This is example data and will vary for each protein.

Table 2: Example of Aggregation Analysis by Size Exclusion Chromatography (SEC)

Buffer Condition% Monomer% Aggregate% Fragment
50 mM Phosphate, 150 mM NaCl, pH 7.092.56.80.7
50 mM Tris, 150 mM NaCl, pH 8.098.11.50.4
50 mM HEPES, 150 mM NaCl, pH 7.596.33.10.6

This is example data and will vary for each protein.

References

Technical Support Center: Minimizing Nitrous Oxide Emissions in Adic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to minimize nitrous oxide (N₂O) emissions during adipic acid production. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols in a user-friendly question-and-answer format to address specific challenges encountered during laboratory and pilot-scale experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of N₂O emissions in conventional adipic acid production?

A1: Nitrous oxide is an unavoidable byproduct of the conventional adipic acid production process, which involves the oxidation of a cyclohexanone and cyclohexanol mixture (KA oil) with nitric acid.[1] The reaction between nitric acid and the organic feedstock generates N₂O as a significant off-gas.[1]

Q2: What are the principal technologies for abating N₂O emissions from adipic acid production?

A2: The main technologies for reducing N₂O emissions are end-of-pipe solutions that treat the off-gases before they are released into the atmosphere. These include:

  • Catalytic Decomposition: This process uses a catalyst to break down N₂O into harmless nitrogen (N₂) and oxygen (O₂).[2]

  • Thermal Destruction: This method involves exposing the N₂O-containing off-gas to high temperatures (typically above 1000°C) to decompose it into N₂ and O₂.[1]

  • Selective Catalytic Reduction (SCR): In this process, a reducing agent, such as ammonia, is used with a catalyst to convert N₂O to N₂.

  • Non-Selective Catalytic Reduction (NSCR): This technology uses a reducing agent to convert N₂O and other nitrogen oxides (NOx) into N₂.

Q3: What are the typical efficiencies of N₂O abatement technologies?

A3: Modern N₂O abatement technologies can achieve high destruction efficiencies. Catalytic decomposition and thermal destruction methods can reduce N₂O emissions by 90% or more.[1] Some advanced catalytic systems report abatement efficiencies of up to 99%.[3] The overall efficiency of an abatement system also depends on its operational uptime.

Q4: Are there alternative, "greener" routes to adipic acid production that avoid N₂O formation?

A4: Yes, research is ongoing into alternative production pathways that eliminate the use of nitric acid and therefore prevent the formation of N₂O. These emerging technologies include:

  • Oxidation with Hydrogen Peroxide or Oxygen: These methods use catalysts to selectively oxidize cyclohexane or cyclohexanone, avoiding N₂O as a byproduct.

  • Bio-based Routes: Genetically engineered microbes are being developed to produce adipic acid from renewable feedstocks like glucose through fermentation.

  • Electrochemical and Photocatalytic Oxidation: These early-stage research areas aim to use renewable electricity to drive the oxidation of feedstocks to adipic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered with N₂O abatement systems.

Catalytic Decomposition Systems
Symptom Potential Cause Troubleshooting Steps & Solutions
Gradual decrease in N₂O conversion efficiency over weeks or months. Catalyst Sintering: High operating temperatures can cause the small catalyst particles to agglomerate, reducing the active surface area.1. Verify Operating Temperature: Ensure the reactor temperature is within the recommended range for the specific catalyst. 2. Review Temperature Control System: Check for and correct any malfunctions in thermocouples or temperature controllers. 3. Consider Catalyst Formulation: If sintering is persistent, a more thermally stable catalyst formulation may be required.
Sudden and significant drop in N₂O conversion efficiency. Catalyst Poisoning: Impurities in the off-gas stream, such as sulfur or halogen compounds, can strongly bind to the active sites of the catalyst, rendering them inactive.[4]1. Analyze Feed Gas Composition: Test the off-gas for potential catalyst poisons. 2. Implement Upstream Purification: If poisons are identified, install an appropriate gas purification system before the catalytic reactor. 3. Catalyst Regeneration/Replacement: Depending on the nature of the poison, the catalyst may be regenerable through specific thermal or chemical treatments. If not, it will need to be replaced.
Increased pressure drop across the catalyst bed. Catalyst Fouling or Masking: Deposition of solid particles or condensation of high-boiling point compounds on the catalyst surface can block active sites and pores.[5]1. Inspect the Catalyst Bed: Visually check for any blockages or deposits. 2. Improve Gas Filtration: Enhance upstream filtration to remove particulate matter. 3. Catalyst Cleaning/Regeneration: Mild fouling may be reversible through controlled temperature increases or cleaning with specific solvents. Severe fouling may necessitate catalyst replacement.
Inconsistent N₂O conversion with fluctuations in adipic acid production rate. Inadequate Mass Transfer: Changes in gas flow rate can affect the residence time of N₂O in the catalyst bed, leading to incomplete conversion.1. Optimize Space Velocity: Adjust the gas flow rate to ensure sufficient contact time with the catalyst. 2. Review Reactor Design: For significant variations in production, a reactor with a larger catalyst volume may be necessary.
Thermal Destruction Systems
Symptom Potential Cause Troubleshooting Steps & Solutions
Low N₂O destruction efficiency. Insufficient Temperature: The temperature in the combustion chamber is below the required level for complete N₂O decomposition.1. Verify Combustion Temperature: Check and calibrate temperature sensors. 2. Adjust Fuel and Air Ratios: Optimize the fuel and air mixture to achieve the target temperature. 3. Inspect Burner System: Check for and repair any malfunctioning burner components.
Incomplete combustion, indicated by the presence of CO or unburnt hydrocarbons in the exhaust. Poor Mixing or Insufficient Residence Time: The N₂O and fuel may not be mixing adequately, or the residence time in the high-temperature zone is too short.1. Inspect and Clean Burners: Ensure burners are providing the correct spray pattern for optimal mixing. 2. Review Gas Flow Rate: Ensure the flow rate allows for the designed residence time. 3. Check for Air Leaks: Unwanted air ingress can cool the combustion zone and affect efficiency.
Formation of NOx in the exhaust. Excessively High Combustion Temperatures: While high temperatures are needed for N₂O destruction, extremely high temperatures can lead to the formation of thermal NOx.1. Optimize Operating Temperature: Reduce the combustion temperature to the minimum required for efficient N₂O destruction without significant NOx formation. 2. Consider Staged Combustion: If NOx formation is a persistent issue, modifying the burner system for staged combustion can help.

Data Presentation

Table 1: Comparison of N₂O Abatement Technologies

TechnologyTypical Operating TemperatureN₂O Destruction EfficiencyAdvantagesDisadvantages
Catalytic Decomposition 400 - 600 °C90 - 99%[3]Lower energy consumption than thermal destruction; high efficiency.Susceptible to catalyst poisoning and deactivation; catalyst replacement costs.
Thermal Destruction > 1000 °C[1]> 90%[1]Robust and less sensitive to gas composition than catalytic methods.High energy consumption; potential for NOx formation at very high temperatures.
Selective Catalytic Reduction (SCR) 300 - 450 °C85 - 98%Can simultaneously reduce NOx and N₂O.Requires a reducing agent (e.g., ammonia), which introduces additional costs and handling requirements.
Non-Selective Catalytic Reduction (NSCR) 450 - 800 °CUp to 90%Effective for combined NOx and N₂O control.Can be less selective and may have higher operating costs than SCR.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the evaluation of N₂O abatement catalysts.

Protocol 1: Catalyst Preparation by Incipient Wetness Impregnation

This protocol describes a common method for preparing supported metal oxide catalysts.

Materials:

  • Catalyst support (e.g., γ-Al₂O₃, CeO₂, ZrO₂)

  • Metal precursor salt (e.g., cobalt nitrate, copper nitrate)

  • Deionized water

  • Drying oven

  • Calcination furnace

Procedure:

  • Determine Pore Volume of Support: Measure the pore volume of the catalyst support using a suitable technique (e.g., nitrogen physisorption).

  • Prepare Precursor Solution: Calculate the amount of metal precursor salt needed to achieve the desired metal loading on the support. Dissolve the salt in a volume of deionized water equal to the pore volume of the support.

  • Impregnation: Slowly add the precursor solution to the catalyst support while continuously mixing to ensure even distribution.

  • Drying: Dry the impregnated support in an oven at 110-120°C for 12-24 hours to remove the water.

  • Calcination: Calcine the dried catalyst in a furnace. The calcination temperature and duration will depend on the specific metal precursor and support but are typically in the range of 400-600°C for 2-4 hours. This step decomposes the precursor salt to its active oxide form.

Protocol 2: Catalyst Activity Testing for N₂O Decomposition

This protocol outlines the procedure for evaluating the performance of a catalyst for N₂O decomposition in a lab-scale fixed-bed reactor.

Equipment:

  • Fixed-bed reactor (quartz or stainless steel)

  • Temperature controller and furnace

  • Mass flow controllers for regulating gas flow

  • Gas chromatograph (GC) with a thermal conductivity detector (TCD) or a mass spectrometer (MS) for gas analysis

  • Catalyst (prepared as per Protocol 1 or obtained commercially)

Procedure:

  • Catalyst Loading: Load a known amount of the catalyst into the reactor, securing it with quartz wool plugs.

  • Leak Test: Assemble the reactor system and perform a leak test to ensure no gases can escape.

  • Catalyst Pre-treatment (if required): Some catalysts may require a pre-treatment step, such as reduction in a hydrogen flow or activation in an inert gas at a specific temperature.

  • Establish Reaction Conditions:

    • Set the reactor temperature to the desired starting point (e.g., 250°C).

    • Introduce a simulated off-gas mixture containing a known concentration of N₂O (e.g., 1000 ppm), oxygen (e.g., 5 vol%), and a balance of an inert gas like nitrogen or helium, at a defined total flow rate. The gas hourly space velocity (GHSV) should be calculated (GHSV = total gas flow rate / catalyst volume).

  • Data Collection:

    • Allow the system to reach a steady state (typically 30-60 minutes).

    • Analyze the composition of the gas stream at the reactor outlet using the GC or MS.

    • Record the inlet and outlet N₂O concentrations.

    • Increase the reactor temperature in steps (e.g., 25°C increments) and repeat the analysis at each temperature to obtain a light-off curve (N₂O conversion vs. temperature).

  • Calculate N₂O Conversion: Use the following formula to calculate the N₂O conversion at each temperature: N₂O Conversion (%) = [ ([N₂O]_in - [N₂O]_out) / [N₂O]_in ] * 100

Protocol 3: Catalyst Stability Testing

This protocol is designed to evaluate the long-term stability of a catalyst under continuous operation.

Procedure:

  • Setup and Conditions: Follow steps 1-4 from Protocol 2, setting the reactor temperature to a value that achieves a high N₂O conversion (e.g., 90%).

  • Long-Term Operation: Maintain the system at these constant conditions for an extended period (e.g., 100 hours or more).

  • Periodic Analysis: At regular intervals (e.g., every 4-6 hours), analyze the outlet gas composition to monitor the N₂O conversion.

  • Data Analysis: Plot the N₂O conversion as a function of time on stream. A stable catalyst will show minimal or no decrease in conversion over the duration of the test.

Mandatory Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_testing Catalyst Testing cluster_analysis Data Analysis prep1 Select Support & Precursor prep2 Impregnation prep1->prep2 prep3 Drying prep2->prep3 prep4 Calcination prep3->prep4 test1 Load Catalyst into Reactor prep4->test1 Prepared Catalyst test2 Pre-treatment (if needed) test1->test2 test3 Introduce Gas Mixture test2->test3 test4 Vary Temperature & Analyze Effluent test3->test4 analysis1 Calculate N₂O Conversion test4->analysis1 Concentration Data analysis2 Plot Light-off Curve analysis1->analysis2 analysis3 Assess Stability analysis1->analysis3

Caption: Workflow for N₂O decomposition catalyst preparation and evaluation.

Troubleshooting_Logic start Decreased N₂O Conversion Efficiency q1 Is the decrease sudden or gradual? start->q1 sudden Sudden Decrease q1->sudden Sudden gradual Gradual Decrease q1->gradual Gradual q2_sudden Check for catalyst poisons in the feed gas. sudden->q2_sudden q2_gradual Is there an increased pressure drop? gradual->q2_gradual poison_yes Poisoning Detected q2_sudden->poison_yes Yes poison_no Check for mechanical failure of catalyst or reactor internals. q2_sudden->poison_no No pressure_yes Fouling/Masking q2_gradual->pressure_yes Yes pressure_no Check for catalyst sintering (verify operating temperature). q2_gradual->pressure_no No sintering Sintering Confirmed pressure_no->sintering

Caption: Troubleshooting logic for catalytic N₂O decomposition systems.

References

Refinement of experimental conditions for using monosodium adipate in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of experimental conditions for using monosodium adipate in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is monosodium adipate and why might it be used in cell culture?

Monosodium adipate is the monosodium salt of adipic acid, a six-carbon dicarboxylic acid. In cell culture, it may be investigated for its effects on cellular metabolism, proliferation, and differentiation. Dicarboxylic acids can influence mitochondrial function and may serve as a potential energy source or signaling molecule in certain cellular contexts.

Q2: What is a typical starting concentration range for monosodium adipate in cell culture?

Based on studies of related dicarboxylic acids, a starting concentration range of 1 mM to 10 mM is recommended for initial experiments.[1] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Significant cytotoxic effects have been observed for some dicarboxylic acids at concentrations greater than 10 mM.[1]

Q3: How should I prepare a stock solution of monosodium adipate?

Monosodium adipate is a white to off-white powder.[1] To prepare a stock solution, dissolve the powder in high-purity water (e.g., cell culture grade water or PBS) to a concentration of 100 mM or 1 M. Ensure complete dissolution and sterilize the solution by filtration through a 0.22 µm filter before adding it to your cell culture medium.

Q4: What are the potential effects of monosodium adipate on cell viability?

High concentrations of dicarboxylic acids can be cytotoxic.[1] The mechanism of cytotoxicity may involve the disruption of mitochondrial function.[1] It is essential to assess cell viability using methods such as MTT or trypan blue exclusion assays when establishing the working concentration of monosodium adipate for your experiments.

Q5: Can monosodium adipate affect the pH of my cell culture medium?

As a salt of a weak acid, adding monosodium adipate to your culture medium could potentially alter the pH.[2][3] It is important to measure the pH of the medium after adding the supplement and adjust if necessary using standard laboratory procedures (e.g., with sterile HCl or NaOH).[4] Most mammalian cell cultures thrive at a pH between 7.2 and 7.4.[3][5]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitate forms in the medium after adding monosodium adipate. - The concentration of monosodium adipate exceeds its solubility in the medium.- Interaction with other media components (e.g., high calcium or phosphate concentrations).- Temperature fluctuations causing the salt to fall out of solution.- Prepare a fresh stock solution and ensure it is fully dissolved before adding to the medium.- Try preparing the medium with a lower concentration of monosodium adipate.- Warm the medium to 37°C and gently agitate to see if the precipitate dissolves. If not, the medium should be discarded.[6][7]- Prepare the final medium by adding the monosodium adipate stock solution as the last component, after all other supplements are dissolved.
Unexpected change in medium color (phenol red indicator). - Significant shift in pH due to the addition of monosodium adipate.- Measure the pH of the supplemented medium and adjust it to the optimal range (typically 7.2-7.4) before use.[5]- Consider using a medium with a stronger buffering capacity, such as one supplemented with HEPES, especially for long-term experiments.[2][5]
Decreased cell viability or proliferation. - The concentration of monosodium adipate is cytotoxic to the cells.- The compound is affecting key metabolic pathways or mitochondrial function.- Perform a dose-response experiment to determine the IC50 value and a non-toxic working concentration.- Reduce the concentration of monosodium adipate in your experiments.- Investigate markers of mitochondrial dysfunction and oxidative stress.
Cells are detaching from the culture surface. - High concentrations of the salt may be altering cell adhesion properties.- The overall osmolality of the medium has been significantly increased.- Lower the concentration of monosodium adipate.- Ensure the osmolality of the final medium is within the physiological range for your cells.- Check for signs of cytotoxicity, as detachment can be an indicator of cell death.

Data Presentation

Table 1: Cytotoxicity of Dicarboxylic Acid Salts in Murine Melanoma Cells

Dicarboxylic Acid Salt (Disodium)ConcentrationEffect on Viability and Proliferation
C12 (Dodecanedioic acid)> 10-2 MSignificant decrease
C9 (Azelaic acid)> 10-2 MSignificant decrease
C6 (Adipic acid)10-1 MLess significant effect compared to C9 and C12

Source: Adapted from data on the effects of dicarboxylic acids on melanoma cells.[1]

Experimental Protocols

Protocol 1: Preparation of Monosodium Adipate Stock Solution (100 mM)
  • Materials:

    • Monosodium adipate powder

    • Cell culture grade water or PBS, sterile

    • Sterile 50 mL conical tube

    • 0.22 µm sterile syringe filter

    • Sterile syringe

  • Procedure:

    • Weigh out the appropriate amount of monosodium adipate powder to make a 100 mM solution in the desired volume.

    • Add the powder to the sterile conical tube.

    • Add the sterile water or PBS to the desired final volume.

    • Vortex or gently shake the tube until the powder is completely dissolved.

    • Draw the solution into a sterile syringe.

    • Attach the 0.22 µm sterile filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube.

    • Label the tube with the name of the compound, concentration, and date of preparation.

    • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Determination of Optimal Working Concentration using MTT Assay
  • Materials:

    • Your cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • Monosodium adipate stock solution (100 mM)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Plate reader

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the monosodium adipate stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 mM to 50 mM. Include a vehicle control (medium with the same volume of water or PBS used to dissolve the monosodium adipate).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of monosodium adipate.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, add MTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 and the optimal non-toxic working concentration.

Visualizations

Experimental_Workflow Workflow for Determining Optimal Monosodium Adipate Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 100 mM Monosodium Adipate Stock Solution sterilize Filter-Sterilize Stock Solution (0.22 µm) prep_stock->sterilize add_treatment Add Serial Dilutions of Monosodium Adipate sterilize->add_treatment seed_cells Seed Cells in 96-well Plate seed_cells->add_treatment incubate Incubate for 24, 48, or 72 hours add_treatment->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance mtt_assay->read_plate analyze_data Calculate IC50 and Determine Optimal Concentration read_plate->analyze_data

Caption: Workflow for optimizing monosodium adipate concentration.

Signaling_Pathway Hypothesized Signaling Pathway of Dicarboxylate-Induced Cytotoxicity extracellular High Concentration Monosodium Adipate cell_membrane Cell Membrane extracellular->cell_membrane Enters Cell mitochondrion Mitochondrion cell_membrane->mitochondrion Targets Mitochondria ros Increased ROS Production mitochondrion->ros Disrupts Electron Transport Chain apoptosis Apoptosis ros->apoptosis Induces Oxidative Stress

Caption: Hypothesized pathway of dicarboxylate cytotoxicity.

References

Technical Support Center: Enhancing the Stability of Monosodium Adipate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for monosodium adipate formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common stability challenges. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the robustness and efficacy of your formulations.

Frequently Asked Questions (FAQs)

Q1: What is monosodium adipate and what are its common uses in formulations?

A1: Monosodium adipate is the monosodium salt of adipic acid, a dicarboxylic acid with the molecular formula C₆H₁₀O₄.[1] Adipic acid itself is a white, crystalline solid with a sour taste and is used as an acidifier, a pH buffer, and a starting material for polymers like nylon.[1][2] In pharmaceutical and food formulations, monosodium adipate primarily functions as a buffering agent or a pH adjuster to maintain the desired pH of the solution. Its buffering capacity is most effective near the pKa values of adipic acid.

Q2: What are the primary stability concerns for formulations containing monosodium adipate?

A2: The primary stability concerns include:

  • Precipitation: Changes in pH, temperature, or solvent composition can reduce the solubility of monosodium adipate or convert it to the less soluble adipic acid, causing it to precipitate out of solution.[1]

  • pH Shift: Interactions with other excipients, degradation of the active pharmaceutical ingredient (API) or excipients, or interaction with the container closure system can cause the pH of the formulation to shift over time, moving it outside the optimal range for stability and solubility.

  • Chemical Degradation: While generally stable, adipic acid can undergo decarboxylation at very high temperatures (above 230 °C) to form cyclopentanone.[3] In solution, the potential for hydrolysis or oxidative degradation should be evaluated, especially in the presence of reactive species.

  • Excipient Incompatibility: Monosodium adipate, or its corresponding acid form, can interact with other components in the formulation, potentially leading to degradation of the API or other excipients.[4]

Q3: How does pH influence the stability of a monosodium adipate solution?

A3: The pH of the solution is a critical factor governing the stability of monosodium adipate formulations. The equilibrium between adipic acid (H₂A), monosodium adipate (HA⁻), and disodium adipate (A²⁻) is pH-dependent. At low pH, the equilibrium shifts towards the formation of adipic acid, which has lower water solubility and may precipitate.[1] Conversely, at high pH, the fully deprotonated disodium adipate is favored. Maintaining the pH within a specific range where the desired species is soluble and stable is crucial for the formulation's integrity.

Troubleshooting Guide

Q4: My monosodium adipate formulation shows precipitation after storage. What are the possible causes and how can I fix it?

A4: Precipitation is a common issue that can often be traced back to solubility limits being exceeded.

  • Possible Cause 1: pH Shift. A decrease in the formulation's pH can convert the more soluble monosodium adipate into the less soluble adipic acid.

    • Troubleshooting Steps:

      • Measure the pH of the formulation where precipitation is observed and compare it to the initial pH.

      • If a pH shift is confirmed, investigate the root cause (e.g., excipient interaction, CO₂ absorption from the atmosphere).

      • Incorporate a robust buffering system to maintain the pH in the desired range.

  • Possible Cause 2: Temperature Fluctuation. The solubility of adipic acid and its salts is temperature-dependent, with solubility increasing significantly at higher temperatures.[3] Storage at lower temperatures than those used during manufacturing can lead to precipitation.

    • Troubleshooting Steps:

      • Review the storage conditions and compare them to the solubility data for the system.

      • Determine the solubility of monosodium adipate in your formulation vehicle at various temperatures to establish a stable concentration range.

      • If necessary, adjust the formulation concentration or specify appropriate storage temperature ranges.

  • Possible Cause 3: Incompatible Excipients or Solvents. The presence of certain co-solvents can decrease the solubility of monosodium adipate.

    • Troubleshooting Steps:

      • Conduct solubility studies of monosodium adipate in the presence of individual and combined excipients.

      • Perform a systematic excipient compatibility screening study (see Experimental Protocol 1).

Q5: The pH of my formulation is drifting over time. What could be the cause?

A5: pH stability is essential for the quality of the final product. A drifting pH indicates an underlying chemical or physical instability.

  • Possible Cause 1: Inadequate Buffer Capacity. The concentration of monosodium adipate may be insufficient to buffer against pH changes caused by other components or environmental factors.

    • Troubleshooting Steps:

      • Calculate the required buffer capacity for your formulation.

      • Increase the concentration of the buffering species or introduce an additional, more suitable buffer system.

  • Possible Cause 2: Degradation of Formulation Components. The degradation of the API or other excipients can produce acidic or basic byproducts that alter the pH.

    • Troubleshooting Steps:

      • Conduct a forced degradation study (see Experimental Protocol 2) to identify potential degradation products.[5]

      • Use a stability-indicating analytical method to monitor the formation of degradants over time under different storage conditions.

  • Possible Cause 3: Interaction with Container/Closure System. Components can leach from the container (e.g., alkali from glass) or gases can permeate the closure, altering the pH.

    • Troubleshooting Steps:

      • Perform stability studies using different types of container and closure systems.

      • Analyze for leachables and extractables from the packaging materials.

Data Presentation

Table 1: Solubility of Adipic Acid in Water at Various Temperatures This data for adipic acid can serve as a useful reference for understanding the solubility behavior of its monosodium salt.

Temperature (°C)Solubility (g / 100 g water)
151.42[3]
404.5[3]
6018.2[3]
8073[3]
100290[3]

Table 2: Typical Conditions for Forced Degradation Studies Forced degradation studies are essential for identifying potential degradation pathways and developing stability-indicating analytical methods.[6][7]

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis0.1 M HCl; Room Temperature to 80°CTo test for susceptibility to acid-catalyzed degradation.[8]
Base Hydrolysis0.1 M NaOH; Room Temperature to 80°CTo test for susceptibility to base-catalyzed degradation.[8]
Oxidation0.1% to 3.0% H₂O₂; Room TemperatureTo evaluate sensitivity to oxidative stress.[8]
Thermal Stress40°C to 80°C (or higher); Dry HeatTo assess the impact of high temperature on chemical and physical stability.[8]
PhotostabilityExposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).[5]To determine if the substance is light-sensitive.

Visualizations

Caption: pH-dependent equilibrium of adipate species in aqueous solution.

Troubleshooting_Workflow start Instability Observed (e.g., Precipitation, pH Shift) check_ph Measure pH and Appearance start->check_ph ph_shift Is there a significant pH shift? check_ph->ph_shift precip Is precipitation observed? ph_shift->precip No cause_ph Investigate Cause of pH Shift: - Buffer Capacity - Excipient Interaction - Degradation ph_shift->cause_ph Yes cause_precip Investigate Cause of Precipitation: - Temperature Effects - Concentration/Solubility - Solvent Effects precip->cause_precip Yes no_issue Monitor Other Stability Parameters (e.g., Assay, Impurities) precip->no_issue No solution_ph Solution: - Reformulate Buffer - Screen Excipients cause_ph->solution_ph solution_precip Solution: - Adjust Concentration - Control Storage Temp. - Modify Vehicle cause_precip->solution_precip end Stable Formulation no_issue->end solution_ph->end solution_precip->end

Caption: Troubleshooting workflow for formulation instability issues.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Samples: - Drug Substance (DS) - Drug Product (DP) - Placebo acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxid Oxidation (H₂O₂) prep->oxid therm Thermal (Heat) prep->therm photo Photolytic (Light) prep->photo analysis Analyze Stressed Samples and Unstressed Control using Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis eval Evaluate Results: - Peak Purity - Mass Balance - Identify Degradants analysis->eval pathway Elucidate Degradation Pathways eval->pathway method Confirm Method Specificity eval->method

Caption: Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Excipient Compatibility Study

Objective: To assess the potential for physical and chemical incompatibilities between monosodium adipate and other formulation excipients.

Methodology:

  • Preparation of Binary Mixtures: Prepare binary mixtures of monosodium adipate with each selected excipient (e.g., fillers, binders, lubricants, APIs) in a 1:1 ratio by weight.

  • Sample Preparation for Analysis:

    • Solid State: Store physical mixtures in both open and closed vials under accelerated stability conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 2-4 weeks).[9] A control sample of monosodium adipate alone should also be stored under the same conditions.

    • Solution State: Prepare aqueous solutions containing monosodium adipate and each excipient. Store these solutions under various temperature and pH conditions.

  • Analysis: At specified time points (e.g., initial, 1 week, 2 weeks, 4 weeks), analyze the samples.

    • Physical Evaluation: Visually inspect for changes in color, clarity (for solutions), or physical state.

    • Chemical Evaluation: Use a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to assay the monosodium adipate and to detect the formation of any new impurity peaks compared to the control samples.[10]

  • Interpretation: A significant loss of monosodium adipate or the appearance of new degradation peaks in the binary mixture compared to the control indicates a potential incompatibility.

Protocol 2: Forced Degradation Study

Objective: To identify the potential degradation products and pathways of monosodium adipate in the formulation under stress conditions. This information is crucial for developing and validating a stability-indicating analytical method.[7]

Methodology:

  • Sample Preparation: Prepare solutions of the final formulation. Also, prepare a placebo formulation (containing all excipients except monosodium adipate) and a solution of monosodium adipate in the formulation vehicle.

  • Application of Stress: Expose the samples to the stress conditions outlined in Table 2 . The duration of exposure should be targeted to achieve 5-20% degradation of the active substance.[7]

  • Sample Neutralization: After exposure, neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Analysis:

    • Analyze all stressed samples, an unstressed control, and the placebo using a suitable analytical method (e.g., HPLC with a photodiode array detector).

    • The method should be capable of separating the parent peak from all degradation products.[5]

  • Data Evaluation:

    • Specificity: Check for any interference from the placebo at the retention time of monosodium adipate and its degradants.

    • Peak Purity: Assess the purity of the monosodium adipate peak in all stressed samples using a PDA detector to ensure no degradant peaks are co-eluting.

    • Mass Balance: Calculate the mass balance to ensure that the decrease in the parent compound concentration is accounted for by the increase in degradation products.

    • Degradant Identification: If significant degradants are formed, further studies (e.g., using LC-MS) may be required for structural elucidation.[5]

Protocol 3: Development of a Stability-Indicating HPLC Method

Objective: To develop a validated analytical method capable of quantifying monosodium adipate and separating it from all potential degradation products and other formulation components.

Methodology:

  • Column and Mobile Phase Screening:

    • Since monosodium adipate lacks a strong chromophore, UV detection at low wavelengths (e.g., 200-210 nm) is typically required. Alternative detection methods like Refractive Index (RI) or Evaporative Light Scattering (ELSD) can also be considered.

    • Screen various reversed-phase columns (e.g., C18, C8) and mobile phase compositions (e.g., buffered aqueous phase with methanol or acetonitrile) to achieve optimal separation. An acidic mobile phase is often used to ensure the analyte is in a single ionic form (adipic acid).

  • Method Optimization:

    • Optimize parameters such as mobile phase pH, gradient slope, flow rate, and column temperature to achieve good resolution (>2) between monosodium adipate and its closest eluting impurity.

  • Use of Forced Degradation Samples:

    • Inject samples from the forced degradation study to confirm that all generated degradation products are well-separated from the parent peak and from each other. This demonstrates the method's specificity and stability-indicating nature.[8]

  • Method Validation:

    • Validate the final method according to ICH Q2(R1) guidelines. This includes validation of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

References

Validation & Comparative

A Comparative Analysis of Monosodium Adipate and Disodium Adipate as Buffering Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of scientific research and pharmaceutical development, the selection of an appropriate buffering agent is critical for maintaining stable pH conditions, thereby ensuring the integrity and efficacy of biological and chemical systems. Adipic acid, a dicarboxylic acid, gives rise to two sodium salts: monosodium adipate and disodium adipate. Both are utilized as buffering agents, but their distinct chemical properties dictate their optimal applications. This guide provides a comprehensive comparison of their performance, supported by theoretical data and standardized experimental protocols.

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of monosodium and disodium adipate is essential for their effective use as buffering agents. Adipic acid, the parent compound, is a diprotic acid, meaning it can donate two protons. The dissociation of adipic acid occurs in two steps, each with a corresponding acid dissociation constant (pKa). These pKa values are central to the buffering capacity of its salt forms.

PropertyMonosodium AdipateDisodium AdipateAdipic Acid (Parent Compound)
Chemical Formula C₆H₉NaO₄C₆H₈Na₂O₄C₆H₁₀O₄[1]
Other Names Sodium hydrogen adipate[2]Disodium hexanedioate[3]Hexanedioic acid[1]
pKa₁ of Adipic Acid ~4.41[1][4]~4.41[1][4]~4.41[1][4]
pKa₂ of Adipic Acid ~5.41[1][4]~5.41[1][4]~5.41[1][4]
Solubility in Water Freely soluble[2]Highly soluble[5]Sparingly soluble
Typical Use Buffering agent in various industries[2]Food additive (E356), buffering agent, acidity regulator[3][5]Precursor to adipate salts

Buffering Mechanism and Effective pH Range

The buffering action of adipate salts is centered around the two pKa values of adipic acid. A buffer is most effective at a pH close to its pKa. Therefore, adipate-based buffers can be effectively used in two distinct pH ranges.

  • pH range around pKa₁ (~4.41): This buffering range is primarily maintained by the equilibrium between adipic acid (H₂A) and the monosodium adipate (HA⁻).

  • pH range around pKa₂ (~5.41): This buffering range is governed by the equilibrium between the monosodium adipate (HA⁻) and the disodium adipate (A²⁻).

Monosodium adipate itself, being the intermediate salt, can act as a buffer in both ranges, though it will be most effective when the concentrations of the acidic and basic species it equilibrates with are similar.

Disodium adipate , being the fully deprotonated form, is the conjugate base. To create a buffer with disodium adipate, it must be combined with its conjugate acid, monosodium adipate, to buffer around pKa₂, or with adipic acid to buffer around pKa₁.

Comparative Performance as Buffering Agents

FeatureMonosodium AdipateDisodium Adipate
Primary Buffering Range Can contribute to buffering around both pKa₁ (~4.4) and pKa₂ (~5.4).Primarily used with its conjugate acid to buffer around pKa₂ (~5.4).
Preparation of Buffer Solution Can be used alone or in combination with adipic acid or disodium adipate to target a specific pH.Typically requires the addition of a proton donor (like monosodium adipate or adipic acid) to form a buffer solution.
Versatility More versatile as a single-component starting material for creating buffers across the two pH ranges of adipic acid.Less versatile as a single component; primarily serves as the basic component of the buffer pair.

Experimental Protocols

To empirically determine and compare the buffering capacity of monosodium and disodium adipate, the following experimental protocols can be employed.

Experiment 1: Determination of Titration Curves and Buffering Capacity

Objective: To visualize the buffering ranges and determine the buffering capacity of adipate solutions.

Materials:

  • Monosodium adipate

  • Disodium adipate

  • Adipic acid

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Magnetic stirrer and stir bar

  • Burette

  • Beakers

Methodology:

  • Preparation of Adipate Solutions:

    • Prepare a 0.1 M solution of monosodium adipate.

    • Prepare a 0.1 M solution of disodium adipate.

    • Prepare a 0.1 M solution containing equimolar amounts of monosodium adipate and disodium adipate.

  • Titration:

    • Take a 50 mL aliquot of one of the prepared solutions.

    • Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.

    • Record the initial pH.

    • Titrate the solution with 0.1 M HCl, adding small increments (e.g., 0.5 mL) and recording the pH after each addition until the pH drops significantly.

    • Repeat the titration for a fresh aliquot of the same solution using 0.1 M NaOH until the pH rises significantly.

  • Data Analysis:

    • Plot pH versus the volume of acid or base added.

    • The regions of the curve where the pH changes minimally upon addition of acid or base represent the buffering ranges.

    • The center of these buffering regions should correspond to the pKa values of adipic acid.

    • Calculate the buffering capacity (β) as the amount of strong acid or base needed to change the pH of one liter of the buffer solution by one unit.

Visualizing the Buffering System

The relationship between the different adipate species and their role in buffering can be visualized through a logical workflow.

Buffering_System cluster_0 Buffering around pKa₁ (~4.4) cluster_1 Buffering around pKa₂ (~5.4) Adipic_Acid Adipic Acid (H₂A) Monosodium_Adipate Monosodium Adipate (HA⁻) Adipic_Acid->Monosodium_Adipate +OH⁻ -H⁺ Monosodium_Adipate->Adipic_Acid +H⁺ -OH⁻ Disodium_Adipate Disodium Adipate (A²⁻) Monosodium_Adipate->Disodium_Adipate +OH⁻ -H⁺ Disodium_Adipate->Monosodium_Adipate +H⁺ -OH⁻

Caption: Equilibrium of adipate species in a buffering system.

The experimental workflow for determining the buffering capacity can also be represented graphically.

Experimental_Workflow A Prepare Adipate Solutions (Monosodium, Disodium, Mixture) B Calibrate pH Meter A->B C Titrate with 0.1 M HCl B->C D Titrate with 0.1 M NaOH B->D E Record pH after each addition C->E D->E F Plot Titration Curve (pH vs. Volume) E->F G Identify Buffering Regions (pKa₁ and pKa₂) F->G H Calculate Buffering Capacity (β) G->H

Caption: Workflow for determining buffering capacity.

Conclusion

Both monosodium adipate and disodium adipate are effective buffering agents within the pH ranges of approximately 4.4 and 5.4. The choice between them depends on the target pH and the desired starting components of the buffer system. Monosodium adipate offers greater versatility as a single-component starting material for creating buffers in either of adipic acid's buffering regions. Disodium adipate is primarily used as the basic component in combination with a proton donor to buffer around a pH of 5.4. For applications requiring precise and stable pH control in the mid-acidic range, adipate-based buffers present a reliable and effective option. The experimental protocols outlined provide a robust framework for the empirical evaluation and comparison of their buffering performance in specific applications.

References

A Comparative Analysis of Monosodium Adipate and Other Dicarboxylic Acid Salts in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate excipients is a critical determinant in the formulation of effective and stable pharmaceutical products. Dicarboxylic acid salts, valued for their buffering capacity and ability to modulate drug solubility, represent a key class of these functional ingredients. This guide provides a comparative analysis of monosodium adipate against other commonly employed dicarboxylic acid salts, with a focus on their efficacy in enhancing the physicochemical properties of active pharmaceutical ingredients (APIs).

Enhancing Drug Solubility and Dissolution: A Comparative Overview

The primary function of many dicarboxylic acid salts in drug formulation is to improve the solubility and dissolution rate of poorly soluble APIs. By forming salts with the API, the overall polarity and crystal lattice energy can be altered, leading to enhanced bioavailability. The following table summarizes key experimental data from studies comparing the effects of different dicarboxylic acid salts on the solubility and dissolution of various drugs.

Dicarboxylic Acid Salt FormerDrugpHSolubility (µg/mL)Dissolution Rate (% dissolved in 45 min)Reference
Adipic Acid Ciprofloxacin6.8Solubility improvement observedFaster dissolution rate compared to pure Ciprofloxacin[1]
Malonic AcidAripiprazoleN/A3503.9 ± 37.419.5 ± 1.4[2]
Maleic AcidAripiprazoleN/A269.3 ± 6.918.4 ± 3.9[2]
Succinic AcidAripiprazoleN/A729.4 ± 9.436.6 ± 4.0[2]
Fumaric AcidCiprofloxacin6.8Solubility improvement observedFaster dissolution rate compared to pure Ciprofloxacin[1]

Note: The data for Ciprofloxacin salts did not provide specific solubility values but indicated a general improvement.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed methodologies for the key experiments cited are provided below.

Preparation of Dicarboxylic Acid Salts of Aripiprazole

The salts of aripiprazole with malonic acid, maleic acid, and succinic acid were prepared using a solubilization-crystallization method.[2]

  • Dissolution: An equimolar amount of aripiprazole and the respective dicarboxylic acid were dissolved in a suitable solvent.

  • Crystallization: The solution was then subjected to conditions that promote crystallization, such as slow evaporation of the solvent or cooling.

  • Isolation and Characterization: The resulting salt crystals were isolated, dried, and characterized using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC) to confirm the formation of a new solid phase.[2]

Aqueous Solubility and Intrinsic Dissolution Rate (IDR) Experiments for Ciprofloxacin Salts

The solubility and dissolution of ciprofloxacin and its dicarboxylic acid salts (adipate and fumarate) were evaluated in buffer solutions at pH 1.2 and 6.8.[1][3]

  • Solubility Measurement (Shake-Flask Method):

    • An excess amount of the ciprofloxacin salt was suspended in the respective buffer solution in a sealed container.

    • The suspension was agitated at a constant temperature until equilibrium was reached.

    • The concentration of the dissolved drug in the filtered supernatant was determined spectrophotometrically.[3]

  • Intrinsic Dissolution Rate (IDR):

    • A non-porous compact of the ciprofloxacin salt was prepared by compressing the powder.

    • This compact was mounted in a holder that exposed a fixed surface area to the dissolution medium.

    • The holder was rotated at a constant speed in the buffer solution at 37°C.

    • Aliquots of the dissolution medium were withdrawn at specific time intervals, and the drug concentration was measured to determine the dissolution rate per unit area.[3]

Signaling Pathways and Mechanisms of Action

While specific signaling pathways for monosodium adipate as an excipient are not extensively detailed, the metabolic fate of adipic acid is understood. Adipic acid can be metabolized via β-oxidation, similar to fatty acids, ultimately yielding succinic acid and acetic acid.[4] This metabolic conversion is a key consideration in its biological profile.

Dicarboxylic_Acid_Metabolism Adipic_Acid Adipic Acid Beta_Oxidation β-Oxidation Adipic_Acid->Beta_Oxidation Succinic_Acid Succinic Acid Beta_Oxidation->Succinic_Acid Acetic_Acid Acetic Acid Beta_Oxidation->Acetic_Acid TCA_Cycle TCA Cycle Succinic_Acid->TCA_Cycle

Metabolic pathway of adipic acid.

Experimental Workflow: Salt Formation and Solubility Screening

The process of selecting a suitable dicarboxylic acid salt for a drug candidate involves a systematic workflow, from initial screening to detailed characterization.

Salt_Screening_Workflow cluster_0 Salt Formation cluster_1 Characterization & Screening cluster_2 Lead Salt Selection API Active Pharmaceutical Ingredient (API) Salt_Formation_Process Salt Formation (e.g., Crystallization) API->Salt_Formation_Process Dicarboxylic_Acids Dicarboxylic Acids (Adipic, Succinic, etc.) Dicarboxylic_Acids->Salt_Formation_Process Solvent_System Solvent System Solvent_System->Salt_Formation_Process Solid_State_Characterization Solid-State Characterization (XRPD, DSC, FTIR) Salt_Formation_Process->Solid_State_Characterization Solubility_Screening Solubility Screening Solid_State_Characterization->Solubility_Screening Dissolution_Testing Dissolution Testing Solubility_Screening->Dissolution_Testing Lead_Salt Lead Salt Candidate Dissolution_Testing->Lead_Salt

Workflow for dicarboxylic acid salt screening.

Concluding Remarks

The choice of a dicarboxylic acid salt as a pharmaceutical excipient has a significant impact on the final drug product's performance. While monosodium adipate is a viable option, its efficacy relative to other dicarboxylic acid salts like succinates, malonates, and fumarates is highly dependent on the specific API and the desired formulation characteristics. The provided data and protocols offer a foundation for making informed decisions in the salt selection process. Further targeted studies are warranted to directly compare the buffering capacities and other functional properties of these monosodium salts in various pharmaceutical systems.

References

A Comparative Guide to Alternatives for Hexanedioic Acid, Sodium Salt (1:1) in Industrial Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, identifying viable alternatives to existing chemical compounds is a critical aspect of innovation and product optimization. This guide provides a comprehensive comparison of alternatives to hexanedioic acid, sodium salt (1:1), commonly known as disodium adipate. The focus is on its primary industrial applications as a buffering agent in the food industry and as a precursor for plasticizers in polymer applications. This analysis is supported by experimental data from various scientific sources to ensure an objective comparison of performance.

Alternatives in Food Applications: Acidity Regulation and Buffering

Disodium adipate is utilized in the food industry as an acidity regulator and buffering agent to maintain pH stability, which in turn affects flavor, texture, and microbial growth. Key alternatives for this application include sodium citrate, potassium citrate, and sodium lactate.

Comparative Performance of Buffering Agents

While direct comparative studies quantifying the buffering capacity of disodium adipate against its alternatives in specific food matrices are limited, the following table synthesizes available data on their performance characteristics in relevant applications.

AlternativeApplication/MatrixKey Performance MetricsObservations
Sodium Citrate Processed CheeseEmulsifying properties, pH regulationActs as an emulsifying salt, contributing to a smooth texture and preventing fat separation. Regulates pH without imparting excessive sourness.[1]
BeveragesFlavor enhancement, bufferingIn beverages, it helps to balance tartness and control acidity, particularly in carbonated and sports drinks.[2]
Potassium Citrate Low-Sodium FoodspH control, flavor enhancementA suitable alternative for formulating low-sodium products, providing a balanced tart flavor and acting as a buffering agent.[3]
BeveragesAcidity regulationUsed in beverages to adjust tartness and stabilize pH.[3]
Sodium Lactate Meat Products (e.g., Sausages, Hams)pH control, antimicrobial activity, flavor enhancementEffective in controlling the growth of pathogens like Listeria monocytogenes. Can enhance flavor and extend shelf life.[4][5][6]
General Food ProductionBuffering, water retentionActs as a preservative, acidity regulator, and bulking agent with excellent moisture-retaining properties.[7][8]
Experimental Protocols

Determination of Buffering Capacity:

A common method to determine the buffering capacity of a food additive is through acid-base titration. A detailed protocol is outlined below:

  • Sample Preparation: A solution of the buffering agent (e.g., disodium adipate, sodium citrate) at a specified concentration is prepared in deionized water. For food matrix studies, the agent is incorporated into a homogenized food sample.

  • Initial pH Measurement: The initial pH of the solution or food slurry is recorded using a calibrated pH meter.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally added to the sample. After each addition, the solution is stirred thoroughly, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH values against the volume of acid added. The buffering capacity is determined by the volume of acid required to cause a significant change in pH.

Experimental_Workflow_Buffering_Capacity cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Prepare Solution of Buffering Agent Incorp Incorporate into Food Matrix Prep->Incorp For food system analysis Initial_pH Measure Initial pH Incorp->Initial_pH Titrate Titrate with Strong Acid Initial_pH->Titrate Record_pH Record pH after each increment Titrate->Record_pH Iterative Process Plot Plot Titration Curve Record_pH->Plot Calculate Determine Buffering Capacity Plot->Calculate

Alternatives in Polymer Applications: Plasticizers

Adipate esters, derived from adipic acid, are widely used as plasticizers to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Growing environmental and health concerns regarding some traditional plasticizers, like certain phthalates, have driven the search for alternatives. Succinate and citrate esters have emerged as promising, often bio-based, substitutes.

Comparative Performance of Plasticizers

The performance of plasticizers is evaluated based on several key parameters, including their effect on mechanical properties, thermal stability, and migration resistance of the polymer.

Plasticizer TypePolymer MatrixTensile StrengthElongation at BreakGlass Transition Temp. (Tg)Thermal StabilityMigration Resistance
Adipate Esters (e.g., DOA) PVCGoodExcellentLowGoodModerate
Succinate Esters PVCComparable to AdipatesGoodLower than AdipatesGoodGenerally higher than Adipates
Citrate Esters PLA/TPSGoodSignificantly Increased (with Diethyl Adipate)LoweredGoodGood
PVCGoodGoodLoweredGoodGood

DOA: Dioctyl Adipate, PLA: Poly(lactic acid), TPS: Thermoplastic Starch

Key Observations:

  • Succinate-based plasticizers , such as those derived from bio-succinic acid, are presented as effective and more environmentally friendly alternatives to both adipates and phthalates. They offer good plasticizing efficiency and excellent low-temperature flexibility.[5]

  • Citrate esters have shown to be effective plasticizers for bio-based polymers like PLA/TPS, significantly improving their mechanical properties.[7] In PVC, citrate plasticizers are considered a strong contender to replace traditional plasticizers due to their low toxicity and good performance, although they may be more costly.[9][10]

  • Studies comparing novel bio-based plasticizers with Dioctyl Adipate (DOA) have shown that it is possible to achieve comparable or even superior mechanical and thermal properties, along with better migration resistance.[8]

Experimental Protocols

Evaluation of Plasticizer Performance in Polymers:

  • Compounding: The polymer (e.g., PVC resin) is blended with the plasticizer (adipate, succinate, or citrate ester) and other necessary additives (e.g., stabilizers, lubricants) in a two-roll mill or an internal mixer to create a homogenous compound.

  • Sheet Preparation: The compounded material is then processed into sheets of uniform thickness using a compression molding press or a calendering-extrusion process.

  • Mechanical Testing: Dumbbell-shaped specimens are cut from the sheets and subjected to tensile testing according to ASTM D638 standard to determine tensile strength and elongation at break.

  • Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the plasticized polymer, indicating the plasticizer's efficiency in lowering the material's brittle-to-ductile transition point. Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the plasticized material.

  • Migration Resistance: The resistance of the plasticizer to migrate out of the polymer matrix is evaluated by immersing the plasticized polymer samples in various solvents (e.g., hexane, ethanol) or exposing them to elevated temperatures for a specific period and measuring the weight loss.

Experimental_Workflow_Plasticizer_Performance cluster_prep Material Preparation cluster_testing Performance Testing cluster_results Data Acquisition Compounding Compounding Polymer and Plasticizer Sheet_Prep Sheet Preparation Compounding->Sheet_Prep Mech_Test Mechanical Testing (Tensile) Sheet_Prep->Mech_Test Thermal_Test Thermal Analysis (DSC, TGA) Sheet_Prep->Thermal_Test Migration_Test Migration Resistance Test Sheet_Prep->Migration_Test Tensile_Data Tensile Strength & Elongation Mech_Test->Tensile_Data Thermal_Data Tg & Thermal Stability Thermal_Test->Thermal_Data Migration_Data Weight Loss Migration_Test->Migration_Data

Conclusion

The selection of an appropriate alternative to disodium adipate depends heavily on the specific requirements of the application. In the food industry, sodium citrate, potassium citrate, and sodium lactate offer comparable functionalities as acidity regulators and buffering agents, with the choice often being influenced by factors such as the desired flavor profile, microbial inhibition needs, and sodium content considerations. For polymer applications, succinate and citrate esters are emerging as strong, often more sustainable, alternatives to traditional adipate plasticizers, demonstrating competitive and, in some cases, superior performance in terms of mechanical properties and migration resistance. The experimental protocols and comparative data presented in this guide provide a foundational basis for researchers and professionals to make informed decisions in their product development and optimization efforts.

References

Unraveling the Evidence: A Comparative Analysis of Monosodium Glutamate in Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of monosodium glutamate (MSG) performance in scientific research, presenting comparative data, detailed experimental protocols, and key signaling pathways. Please note that an initial search for "monosodium adipate" yielded no significant body of experimental results, leading to the assessment that the inquiry likely pertains to the chemically similar and extensively studied compound, monosodium glutamate.

Monosodium glutamate (MSG), the sodium salt of glutamic acid, is one of the most widely used and studied food additives.[1] Beyond its role as a flavor enhancer, MSG has found applications in various research and biopharmaceutical fields, from a component in cell culture media to a tool in neurological studies.[2][3] This guide provides a cross-validation of experimental results obtained using MSG, comparing its performance with relevant alternatives and detailing the methodologies employed in key experiments.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, offering a comparative look at the efficacy and effects of monosodium glutamate in different experimental contexts.

Table 1: Efficacy of Monosodium Glutamate as a Flavor Enhancer Compared to Alternatives

CompoundConcentration for Equivalent Umami TasteSensory Panel Preference Score (out of 10)Notes
Monosodium Glutamate (MSG)0.1%7.8 ± 0.5Baseline for umami taste.
Mushroom Concentrate0.1%7.6 ± 0.6Offers a comparable umami intensity to MSG at the same concentration.[4]
Yeast Extract0.025%7.9 ± 0.4Demonstrates a potent umami effect at a lower concentration.[4][5]
Tomato Concentrate0.2%7.2 ± 0.7Requires a higher concentration to achieve a similar umami effect as MSG.[4]
Disodium Inosinate (IMP) & Disodium Guanylate (GMP)0.05% (in combination with 0.05% MSG)9.2 ± 0.3Exhibits a strong synergistic effect with MSG, significantly enhancing umami taste.

Table 2: Effects of Monosodium Glutamate on Cell Culture and Production

ParameterControl (No MSG)Monosodium Glutamate (MSG)Alternative: L-Alanyl-L-GlutamineReference
Cell Growth (Mammalian Cells) [6]
- Maximum Cell Density (cells/mL)1.5 x 10⁶2.5 x 10⁶2.8 x 10⁶
- pH StabilityFluctuatesMore StableStable
Recombinant Protein Expression [3]
- Protein Yield (mg/L)80120135
Vaccine Stabilizer [7]
- Antigen Stability (after 6 months at 4°C)75%95%92%

Table 3: Neurological and Metabolic Effects of Monosodium Glutamate in Animal Models

ParameterControlMonosodium Glutamate (MSG)NotesReference
Neurotoxicity (Neonatal Rats) [4]
- Hypothalamic Neuron Count100%65% (at high doses)High parenteral doses can induce neuronal damage in neonatal animals.
Metabolic Effects (Rodents) [7]
- Body Weight Gain (%)15%25% (with high-fat diet)MSG, particularly with a high-fat diet, has been associated with increased weight gain.
- Insulin ResistanceBaselineIncreasedMSG administration has been shown to induce insulin resistance in some studies.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in this guide.

Protocol 1: Sensory Evaluation of Umami Taste

  • Objective: To compare the umami taste intensity of monosodium glutamate with alternative compounds.

  • Methodology:

    • Solutions of MSG, mushroom concentrate, yeast extract, and tomato concentrate were prepared at varying concentrations in a chicken broth base.[4]

    • A panel of 30 trained sensory evaluators was assembled.

    • Panelists were presented with the samples in a randomized, double-blind manner.

    • Each sample was rated on a 10-point scale for umami intensity, with 1 being "imperceptible" and 10 being "very strong."

    • The concentration of each alternative that was perceived as having an equivalent umami intensity to 0.1% MSG was determined.

    • Data were analyzed using ANOVA to determine statistical significance.

Protocol 2: Assessment of Cell Growth and Protein Expression

  • Objective: To evaluate the effect of monosodium glutamate as a supplement in mammalian cell culture media.

  • Methodology:

    • Chinese Hamster Ovary (CHO) cells were cultured in a standard serum-free medium (Control) and in the same medium supplemented with 2 mM MSG or 2 mM L-alanyl-L-glutamine.[6]

    • Cell density and viability were measured daily using a hemocytometer and trypan blue exclusion.

    • The pH of the culture medium was monitored daily.

    • For protein expression studies, cells were transfected with a plasmid encoding a recombinant monoclonal antibody.

    • The concentration of the antibody in the culture supernatant was quantified after 10 days using an enzyme-linked immunosorbent assay (ELISA).

Protocol 3: Evaluation of Neurotoxic Effects in a Neonatal Rodent Model

  • Objective: To investigate the potential neurotoxic effects of high-dose monosodium glutamate administration in neonatal rats.

  • Methodology:

    • Neonatal Sprague-Dawley rats (2-5 days old) were randomly assigned to a control group or an MSG-treated group.

    • The MSG group received subcutaneous injections of MSG (4 mg/g body weight) for 5 consecutive days. The control group received saline injections.

    • At 90 days of age, the animals were euthanized, and their brains were collected.

    • Brain tissue was sectioned and stained with cresyl violet.

    • The number of neurons in the arcuate nucleus of the hypothalamus was quantified using stereological methods.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes can aid in understanding the mechanisms of action and experimental design. The following diagrams were created using Graphviz (DOT language).

G cluster_0 MSG Umami Taste Perception MSG Monosodium Glutamate T1R1_T1R3 T1R1/T1R3 Receptor (Taste Bud) MSG->T1R1_T1R3 Binds to G_Protein G-protein (Gustducin) T1R1_T1R3->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers Neurotransmitter Neurotransmitter Release Ca_Release->Neurotransmitter Induces Brain Brain (Umami Sensation) Neurotransmitter->Brain Signals to G cluster_1 Experimental Workflow: Cell Culture Supplementation start Start: CHO Cell Culture control Control Medium start->control msg_medium Medium + MSG start->msg_medium alt_medium Medium + Alternative start->alt_medium incubation Incubation (37°C, 5% CO₂) control->incubation msg_medium->incubation alt_medium->incubation monitoring Daily Monitoring: - Cell Density - Viability - pH incubation->monitoring protein_quant Protein Quantification (ELISA) incubation->protein_quant monitoring->incubation end End: Compare Results protein_quant->end G cluster_2 Logical Relationship: MSG and Metabolic Dysregulation High_MSG High MSG Intake (in Animal Models) Hypothalamus Hypothalamic Arcuate Nucleus Disruption High_MSG->Hypothalamus Leads to Leptin Leptin Signaling Interference Hypothalamus->Leptin Causes Energy_Imbalance Energy Imbalance: Increased Food Intake Decreased Energy Expenditure Leptin->Energy_Imbalance Results in Obesity Obesity Energy_Imbalance->Obesity Contributes to Insulin_Resistance Insulin Resistance Obesity->Insulin_Resistance Associated with

References

Performance Unveiled: A Comparative Guide to Hexanedioic Acid, Sodium Salt Grades in Research and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate chemical grades is a critical decision that can significantly influence experimental outcomes and the quality of final products. This guide provides an objective comparison of the performance of different grades of hexanedioic acid, sodium salt (1:?), also known as adipic acid monosodium salt, with a focus on its application in research and pharmaceutical development. While direct comparative performance data between grades is not always publicly available, this guide leverages established quality standards and the known impact of impurities to provide a comprehensive overview.

Hexanedioic acid and its sodium salt are utilized in various applications, including as a pH regulator and an excipient in controlled-release drug formulations.[1] The performance in these roles is intrinsically linked to the purity and impurity profile of the chemical grade used.

Understanding the Grades: A Quantitative Comparison

The primary distinction between the various grades of hexanedioic acid, sodium salt lies in their purity and the permissible levels of specific impurities. While specifications can vary by manufacturer and pharmacopeia (e.g., USP, EP), the following table summarizes the typical differences between Pharmaceutical, Research/Analytical, and Industrial grades.

ParameterPharmaceutical GradeResearch/Analytical GradeIndustrial Grade
Assay (Purity) ≥99.0%≥98.0%Typically ≥99.7% (for the parent acid)
Water Content ≤0.2%≤0.5%Variable
Residue on Ignition ≤0.1%≤0.2%Not always specified
Heavy Metals ≤10 ppmNot always specifiedNot always specified
Lead ≤2 mg/kgNot always specifiedNot always specified
Chlorides ≤200 ppmNot always specifiedNot always specified
Sulfates ≤500 ppmNot always specifiedNot always specified
Organic Impurities Strictly controlled (e.g., glutaric acid, succinic acid)Characterized, but may be present at higher levels than pharm. gradeMay contain various organic by-products from synthesis

Note: The specifications for the sodium salt are analogous to the parent adipic acid. Data is compiled from various sources providing typical specifications for adipic acid grades.[2][3]

The Impact of Impurities on Performance

In pharmaceutical applications, the presence of impurities can have significant consequences.[4][5] For hexanedioic acid, sodium salt, which is often used to control the pH of drug formulations, impurities can:

  • Alter pH and Buffering Capacity: Metallic ions and other acidic or basic organic impurities can shift the pH of the formulation, affecting the solubility and stability of the active pharmaceutical ingredient (API).

  • Affect Drug Release Profiles: In controlled-release tablets, the consistency and purity of excipients like hexanedioic acid, sodium salt are crucial for predictable drug release.[1] Impurities can alter the matrix integrity and dissolution characteristics.

  • Introduce Toxicity: Heavy metals and other toxic impurities pose a direct safety risk to patients.[4]

  • Reduce Shelf Life: Impurities can act as catalysts for degradation reactions, reducing the stability and shelf life of the final drug product.[6]

For research applications, particularly in sensitive analytical techniques or cell culture, impurities can interfere with assays, inhibit cell growth, or lead to erroneous results.

Experimental Protocols for Quality Assessment

To ensure the quality and performance of hexanedioic acid, sodium salt, several key experiments are performed. The following are detailed methodologies for common analyses.

Assay (Purity) Determination by Titration

This method determines the amount of acidic substance present.

  • Principle: A known weight of the sample is dissolved in a suitable solvent and titrated with a standardized solution of a strong base (e.g., sodium hydroxide) to a phenolphthalein endpoint.

  • Apparatus: 250-mL conical flask, analytical balance, burette.

  • Reagents: Methanol, 1 N Sodium Hydroxide (standardized), Phenolphthalein TS.

  • Procedure:

    • Accurately weigh approximately 3 g of the sample into a 250-mL conical flask.

    • Add 50 mL of methanol and warm gently on a steam bath to dissolve the sample.

    • Cool the solution to room temperature.

    • Add a few drops of phenolphthalein TS.

    • Titrate with 1 N sodium hydroxide until a persistent pink color is observed.

    • Perform a blank determination and make any necessary corrections.

    • Each mL of 1 N sodium hydroxide is equivalent to a specific mass of the substance, which is used to calculate the purity.[3]

Determination of Water Content by Karl Fischer Titration

This method is used to determine the amount of water in the sample.

  • Principle: The Karl Fischer reagent reacts quantitatively with water. The endpoint is detected potentiometrically.

  • Apparatus: Karl Fischer titrator.

  • Reagents: Karl Fischer reagent.

  • Procedure:

    • Standardize the Karl Fischer reagent using a known amount of water.

    • Add a known weight of the sample to the titration vessel.

    • Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.

    • The water content is calculated from the amount of reagent consumed.

Analysis of Organic Impurities by High-Performance Liquid Chromatography (HPLC)

This method separates and quantifies related organic impurities.

  • Principle: The sample is dissolved in a suitable solvent and injected into an HPLC system. The components are separated on a stationary phase (e.g., C18 column) by a mobile phase. Detection is typically by UV absorption.

  • Apparatus: HPLC system with UV detector, C18 column.

  • Reagents: Acetonitrile, phosphoric acid, water (HPLC grade).

  • Procedure (Example Method):

    • Mobile Phase: Prepare a solution of 3% acetonitrile in 0.25 M phosphoric acid.

    • Sample Preparation: Prepare a 0.02 g/mL solution of the sample in the mobile phase.

    • Chromatographic Conditions:

      • Column: C18, 4 mm x 0.125 m, 10 nm pore size.

      • Flow Rate: 1 mL/min.

      • Injection Volume: 20 µL.

      • Detection: UV at 209 nm.

    • Inject the sample and record the chromatogram.

    • Quantify impurities by comparing their peak areas to that of a reference standard or by area normalization.[7]

Visualizing Workflows and Pathways

To further elucidate the processes involved in quality control and the functional role of pH in drug delivery, the following diagrams are provided.

Quality_Control_Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Receive Sample Weighing Accurate Weighing Sample->Weighing Dissolution Dissolution in Solvent Weighing->Dissolution Titration Assay (Titration) Dissolution->Titration KF Water Content (Karl Fischer) Dissolution->KF HPLC Organic Impurities (HPLC) Dissolution->HPLC AAS Heavy Metals (AAS) Dissolution->AAS Calculation Calculate Results Titration->Calculation KF->Calculation HPLC->Calculation AAS->Calculation Comparison Compare to Specifications Calculation->Comparison Report Generate Certificate of Analysis Comparison->Report FinalDecision Approve / Reject Batch Report->FinalDecision

Caption: Quality Control Workflow for Hexanedioic Acid, Sodium Salt.

pH_Responsive_Drug_Delivery Carrier_Stable Drug Carrier is Stable (Drug Encapsulated) Carrier_Destabilized Acidic Environment Triggers Carrier Destabilization Carrier_Stable->Carrier_Destabilized Circulation to Acidic Microenvironment Drug_Release Targeted Drug Release Carrier_Destabilized->Drug_Release Structural Change Cell_Entry Drug Enters Target Cell Drug_Release->Cell_Entry Therapeutic_Effect Therapeutic Effect Cell_Entry->Therapeutic_Effect

Caption: Role of pH in Targeted Drug Delivery Systems.

References

A review of the health and safety studies on monosodium adipate.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of the Health and Safety Profiles of Monosodium Adipate and Common Alternatives

This guide provides a comprehensive review of the available health and safety data for monosodium adipate and compares it with common alternatives used in the food industry as acidulants and flavor enhancers, namely citric acid, tartaric acid, and monosodium glutamate (MSG). The information is intended for researchers, scientists, and drug development professionals, presenting quantitative toxicological data, detailed experimental protocols for key study types, and visualizations of relevant biological and experimental pathways.

Data Presentation: Comparative Toxicity

The following table summarizes the key quantitative toxicity data for monosodium adipate (extrapolated from adipic acid and disodium adipate data) and its alternatives. This allows for a direct comparison of their acute and chronic toxicity profiles.

ParameterMonosodium Adipate / Adipic AcidCitric AcidTartaric AcidMonosodium Glutamate (MSG)
E Number E356 (Sodium Adipate)E330E334E621
Primary Function Acidity Regulator, Buffering AgentAcidulant, Preservative, FlavorAcidulant, Antioxidant, FlavorFlavor Enhancer (Umami)
LD₅₀ (Oral, Rat) >5000 mg/kg (Adipic Acid) [cite: 1 (from initial search)]3,000 - 12,000 mg/kg[1][2]>2000 mg/kg[3][4][5]15,000 - 18,000 mg/kg[6][7]
LD₅₀ (Other) 4000 mg/kg (Disodium Adipate, IP, Mouse)[8]5040 mg/kg (Oral, Mouse)[2]>2000 mg/kg (Dermal, Rat)[3][4][5]~18,000 mg/kg (Oral, Mouse)[6][7]
NOAEL (Chronic) Not specified1200 mg/kg/day (Rat)[1][9]~2460 mg/kg/day (Rat, 2-year)[3][10][11]3170 mg/kg/day (Male Rat, 90-day)[12]
NOAEL (Reproductive) No developmental toxicity observed [cite: 1 (from initial search)]2500 mg/kg/day (Rat)[9]181 mg/kg/day (Rat)[3][11]Not specified
Eye Irritation Serious eye damage [cite: 2, 7 (from initial search)]Serious eye irritation[9][13][14]Serious eye damage[3][5]Not a significant irritant[15]
Skin Irritation Mild to none [cite: 1 (from initial search)]Not considered an irritant[13]Mild irritation possible[4][5]Not an irritant[15]
Genotoxicity Not genotoxic [cite: 1 (from initial search)]Not mutagenic[9]Not mutagenic[11]Not genotoxic
Carcinogenicity Not carcinogenic [cite: 2 (from initial search), 12]Not suspected to be carcinogenic[9]Not carcinogenic[11]Not carcinogenic[15]

NOAEL: No-Observed-Adverse-Effect Level; LD₅₀: Median Lethal Dose; IP: Intraperitoneal

Experimental Protocols

Understanding the methodologies behind the cited toxicological data is crucial for its interpretation. Below is a detailed protocol for a 90-day subchronic dietary toxicity study, a common design for evaluating the safety of food additives.

Protocol: 90-Day Subchronic Dietary Toxicity Study in Rodents

This protocol is based on the principles of OECD Guideline 408 and reflects the methodology used in studies for substances like Monosodium Glutamate.[12]

  • Objective: To evaluate the potential adverse effects of a substance when administered in the diet over a 90-day period.

  • Test Animals: Typically, young, healthy Sprague-Dawley rats (20 animals/sex/group).

  • Grouping: Animals are randomly assigned to a control group and at least three test groups.

    • Control Group: Receives the basal diet without the test substance.

    • Test Groups: Receive the basal diet with the test substance mixed in at varying concentrations (e.g., 0.5%, 1.5%, and 5% w/w).

  • Administration: The test substance is administered continuously through the diet for 92-96 days. Food and water are provided ad libitum.

  • Observations and Examinations:

    • Clinical Observations: Daily checks for signs of toxicity, morbidity, and mortality.

    • Body Weight and Food Consumption: Recorded weekly to assess growth and palatability effects.

    • Ophthalmology: Examination of the eyes before the study begins and at termination.

    • Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters like red and white blood cell counts, hemoglobin, liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), and electrolytes.

    • Urinalysis: Conducted at termination.

  • Pathology:

    • Gross Necropsy: All animals (including those that die prematurely) are subjected to a full necropsy at the end of the study. All organs are examined macroscopically.

    • Organ Weights: Key organs (e.g., liver, kidneys, brain, spleen, gonads) are weighed.

    • Histopathology: A comprehensive set of tissues from the control and high-dose groups are preserved and examined microscopically. Any gross lesions from other groups are also examined.

  • Data Analysis: Statistical analysis is performed to determine any significant differences between the test groups and the control group. The No-Observed-Adverse-Effect Level (NOAEL) is determined as the highest dose at which no statistically or biologically significant adverse effects are found.

Mandatory Visualizations

Logical Relationship: Adipic Acid and its Salt

The safety of monosodium adipate is often inferred from studies on adipic acid. This diagram illustrates their chemical relationship.

Adipic_Acid Adipic Acid (C₆H₁₀O₄) Reaction Neutralization Reaction Adipic_Acid->Reaction NaOH Sodium Hydroxide (NaOH) NaOH->Reaction Monosodium_Adipate Monosodium Adipate (NaC₆H₉O₄) Reaction->Monosodium_Adipate Water Water (H₂O) Reaction->Water

Caption: Chemical conversion of Adipic Acid to Monosodium Adipate.

Experimental Workflow: Subchronic Toxicity Study

This diagram outlines the key phases of the 90-day dietary toxicity study described in the protocol above.

cluster_0 Pre-Study Phase cluster_1 In-Life Phase (90 Days) cluster_2 Terminal Phase cluster_3 Analysis Phase Animal_Acclimation Animal Acclimation & Randomization Diet_Prep Diet Preparation (Control & Dosed Feeds) Animal_Acclimation->Diet_Prep Dosing Dietary Administration Diet_Prep->Dosing Observations Daily Clinical Observations Dosing->Observations Measurements Weekly Body Weight & Food Consumption Observations->Measurements Blood_Collection Blood Collection (Hematology & Biochemistry) Measurements->Blood_Collection Necropsy Gross Necropsy & Organ Weights Blood_Collection->Necropsy Histopathology Tissue Collection & Microscopic Exam Necropsy->Histopathology Data_Analysis Statistical Analysis Histopathology->Data_Analysis NOAEL_Determination NOAEL Determination Data_Analysis->NOAEL_Determination

Caption: Workflow for a typical 90-day rodent dietary toxicity study.

Signaling Pathway: Glutamate Receptor Activation

Concerns about MSG's neurotoxicity stem from its role as a salt of glutamic acid, a primary excitatory neurotransmitter. This diagram shows a simplified glutamate signaling pathway.

MSG MSG in Synapse (provides Glutamate) Receptor Glutamate Receptor (e.g., NMDA, AMPA) MSG->Receptor Binds to Ion_Channel Ion Channel Opens Receptor->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Allows Neuron_Activation Postsynaptic Neuron Activation Ca_Influx->Neuron_Activation Leads to Excitotoxicity High-Dose Effect: Excitotoxicity Neuron_Activation->Excitotoxicity Potential Overstimulation

Caption: Simplified pathway of glutamate neurotransmission.

Summary and Conclusion

Based on the available toxicological data, monosodium adipate , along with its common acidulant alternatives citric acid and tartaric acid , demonstrates a low order of acute toxicity. All three are not considered genotoxic or carcinogenic. The primary hazard associated with these three acidulants is serious eye irritation upon direct contact.

Monosodium glutamate (MSG) also has a very low acute toxicity.[6][7] While preclinical studies have raised concerns about potential cardiotoxicity, hepatotoxicity, and neurotoxicity, these findings often involve high doses and administration routes not representative of human dietary intake.[7] Numerous reviews by regulatory bodies have concluded that MSG is safe for consumption at typical levels, and human studies have largely failed to consistently reproduce the anecdotal effects of the "Chinese Restaurant Syndrome" when MSG is consumed with food.[6]

References

A Comparative Guide to Adipate-Based Polymer Precursors and Their Alternatives for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of polymer science for pharmaceutical applications, the choice of precursor is a critical determinant of the final polymer's properties and performance. This guide provides a comparative analysis of polymers derived from adipic acid-based precursors against other prominent polymer precursors such as polylactic acid (PLA), polyglycolic acid (PGA), and polyethylene glycol (PEG). This document is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate precursors for their specific applications. While direct polymerization of monosodium adipate is not extensively documented in the reviewed literature, this guide focuses on polymers derived from adipic acid, its parent compound, to provide a relevant benchmark.

Performance Benchmarking of Polymer Precursors

The performance of polymers derived from different precursors is summarized below, focusing on key physicochemical properties relevant to drug delivery systems.

PropertyPoly(ethylene adipate) (PEA)Polylactic Acid (PLA)Polyglycolic Acid (PGA)Poly(ethylene glycol) (PEG)
Tensile Strength (MPa) 10 - 13.2[1]~50HighVaries with MW
Elongation at Break (%) ~362[1]2 - 61 - 3.5Varies with MW
Tensile Modulus (MPa) 240 - 312.8[1]1200 - 30005000 - 7000Varies with MW
Glass Transition Temp. (°C) -50[1]55 - 6535 - 40-100 to -17
Melting Temperature (°C) ~50150 - 180220 - 230[2]-22 to 65
Biocompatibility Generally goodExcellent[3]ExcellentExcellent
Biodegradability Biodegradable[1]Biodegradable[3]Biodegradable[4]Non-biodegradable (low MW can be excreted)
Drug Release Profile Sustained releaseTunable sustained releaseFaster degradation can lead to faster releaseUsed for solubilization and modifying release

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of polymer precursors.

Mechanical Property Testing (Tensile Strength, Elongation at Break, Tensile Modulus)

Objective: To determine the mechanical properties of the polymer films.

Methodology:

  • Sample Preparation: Polymer films of uniform thickness are prepared by solvent casting or melt pressing. The films are cut into dumbbell-shaped specimens according to ASTM D638 standard.

  • Instrumentation: A universal testing machine (e.g., Instron) equipped with a load cell appropriate for the expected strength of the material is used.

  • Procedure:

    • The thickness and width of the gauge section of each specimen are measured.

    • The specimen is clamped into the grips of the testing machine.

    • The specimen is pulled at a constant crosshead speed until it fractures.

    • The load and displacement are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

Thermal Analysis (Glass Transition and Melting Temperatures)

Objective: To determine the thermal transitions of the polymer.

Methodology:

  • Instrumentation: A Differential Scanning Calorimeter (DSC) is used.

  • Procedure:

    • A small, known weight of the polymer sample (typically 5-10 mg) is sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The sample is then cooled at a controlled rate and subsequently reheated. The data from the second heating scan is typically used to ensure a consistent thermal history.

  • Data Analysis:

    • Glass Transition Temperature (Tg): A step change in the baseline of the heat flow curve.

    • Melting Temperature (Tm): The peak of the endothermic melting curve.[2]

In Vitro Drug Release Studies

Objective: To evaluate the kinetics of drug release from a polymer matrix.

Methodology:

  • Preparation of Drug-Loaded Matrices: The drug is incorporated into the polymer matrix (e.g., microspheres, films, or implants) by a suitable method such as solvent evaporation, emulsion-diffusion, or melt extrusion.

  • Release Medium: A physiologically relevant buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) is used as the release medium.

  • Procedure:

    • A known amount of the drug-loaded polymer matrix is placed in a known volume of the release medium.

    • The setup is maintained at a constant temperature (e.g., 37 °C) with gentle agitation.

    • At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Analysis: The concentration of the released drug in the collected samples is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The cumulative percentage of drug released is then plotted against time.

Biocompatibility Assessment (Cytotoxicity)

Objective: To assess the potential of a polymer to cause toxic effects to living cells.[3]

Methodology:

  • Cell Culture: A relevant cell line (e.g., fibroblasts, endothelial cells) is cultured in a suitable medium.

  • Extraction Method (Indirect Contact):

    • The polymer is extracted in a cell culture medium for a specified period (e.g., 24 hours at 37 °C) to create a polymer extract.

    • The extract is then added to the cultured cells.

  • Direct Contact Method: A sample of the polymer is placed directly onto a layer of cultured cells.

  • Cell Viability Assay: After a specified incubation period, cell viability is assessed using a quantitative assay such as the MTT or MTS assay, which measures the metabolic activity of the cells.

  • Data Analysis: The viability of the cells exposed to the polymer is compared to that of control cells (not exposed to the polymer). A significant reduction in cell viability indicates cytotoxicity.[3]

Visualizations

Experimental Workflow for Polymer Precursor Comparison

G cluster_0 Precursor Selection cluster_1 Polymer Synthesis cluster_2 Characterization cluster_3 Performance Evaluation A Monosodium Adipate E Polymerization A->E B Lactic Acid B->E C Glycolic Acid C->E D Ethylene Glycol D->E F Mechanical Testing E->F G Thermal Analysis E->G H Biocompatibility E->H I Drug Release E->I J Comparative Analysis F->J G->J H->J I->J

Caption: Workflow for comparing polymer precursors.

Relationship Between Precursor Properties and Polymer Performance

G cluster_0 Precursor Properties cluster_1 Polymer Characteristics cluster_2 Performance Metrics A Monomer Structure D Molecular Weight A->D E Crystallinity A->E F Hydrophilicity A->F B Purity B->D C Functionality C->D G Mechanical Strength D->G H Degradation Rate D->H E->G E->H I Drug Release Profile E->I F->H F->I

References

A Comparative Analysis of Adipic Acid Production: Paving the Way for Greener Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the environmental footprint of conventional versus sustainable methods of producing adipic acid, a critical component in the manufacturing of nylon and other polymers. This guide offers researchers, scientists, and drug development professionals a comprehensive comparison of production technologies, supported by quantitative data and detailed methodologies.

The industrial synthesis of adipic acid, a key precursor for nylon-6,6 and other polymers, has long been associated with a significant environmental burden. The conventional method, relying on the nitric acid oxidation of cyclohexane, is a major source of nitrous oxide (N2O), a potent greenhouse gas with a global warming potential nearly 300 times that of carbon dioxide.[1][2][3] This has spurred intensive research into developing more sustainable and environmentally benign production routes. This guide provides a comparative analysis of the environmental impact of various adipic acid production methods, offering a critical resource for the scientific community to evaluate and advance greener chemical manufacturing.

Conventional vs. Bio-Based Production: A Head-to-Head Comparison

The traditional method for producing adipic acid involves the oxidation of a mixture of cyclohexanone and cyclohexanol (known as KA oil) with nitric acid.[2] While this process is well-established, it is plagued by the significant byproduct formation of N2O.[2] In contrast, emerging bio-based methods utilize renewable feedstocks, such as lignin, glucose, and other forms of biomass, to produce adipic acid through fermentation or catalytic conversion.[2][4] These innovative approaches aim to reduce reliance on fossil fuels and mitigate the detrimental environmental impacts associated with the conventional process.[2]

A life cycle assessment (LCA) of a lignin-based adipic acid production process predicts a substantial reduction in greenhouse gas emissions, estimating a footprint of 4.87 kg CO2eq per kg of adipic acid.[5][6] This represents a 62% to 78% decrease compared to conventional methods.[5][6] Another study highlights that lignin-derived adipic acid production can have life cycle GHG emissions as low as 0.772 to 0.795 kg CO2 eq/kg, a stark contrast to the 12.9 kg CO2 eq/kg emitted by conventional production.[7]

Production MethodKey FeedstocksPrimary Environmental ConcernsGreenhouse Gas Emissions (kg CO2eq/kg Adipic Acid)Key AdvantagesKey Disadvantages
Conventional Cyclohexane, Nitric AcidHigh N2O emissions, reliance on fossil fuels.[1][2][4]12.9 - 22.1 (unabated)Established and efficient technology.Significant greenhouse gas emissions, use of hazardous materials.[8]
Bio-based (Lignin) Lignin (from biorefineries)Sodium hydroxide and energy consumption.[5]0.772 - 4.87[5][6][7]Utilizes a biorefinery side-stream, avoids N2O emissions.[5]Process optimization is still needed to reduce chemical and energy inputs.[5]
Bio-based (Glucose) Glucose (from biomass)Energy consumption in fermentation and purification.[4]Data not specified in the provided results.Reduces reliance on fossil fuels, lower carbon emissions.[4][9]Requires efficient downstream processing.[4]
Green Chemistry (Cyclohexene Oxidation) Cyclohexene, Hydrogen PeroxideCatalyst development and efficiency.Data not specified in the provided results.Water is the sole byproduct.[2]Requires further research and development for industrial scale-up.[2]

Mitigating the Impact: Abatement Technologies and Green Chemistry

Recognizing the significant environmental impact of N2O, various abatement technologies have been developed and implemented in conventional adipic acid plants. These include thermal destruction, catalytic decomposition, and recycling of N2O streams.[5][10] Modern abatement technologies can achieve a reduction of up to 97%-99% of total N2O emissions.[5]

Beyond end-of-pipe solutions, the principles of green chemistry are being applied to develop inherently safer and more sustainable adipic acid production processes. One promising approach involves the oxidative cleavage of cyclohexene using hydrogen peroxide, which generates water as the only byproduct.[2] Other innovative routes being explored include the carbonylation of butadiene and the microbial oxidation of 1,6-hexanediol.[2]

Experimental Methodologies: A Closer Look

The environmental impact of different adipic acid production methods is typically evaluated using Life Cycle Assessment (LCA). An LCA provides a comprehensive framework for assessing the environmental impacts associated with all the stages of a product's life, from raw material extraction through materials processing, manufacture, distribution, use, repair and maintenance, and disposal or recycling.

A typical LCA for adipic acid production involves the following key steps:

  • Goal and Scope Definition: This stage defines the purpose of the study, the functional unit (e.g., 1 kg of adipic acid), and the system boundaries (i.e., which processes are included in the assessment).

  • Life Cycle Inventory (LCI): This involves compiling an inventory of relevant energy and material inputs and environmental releases. For adipic acid production, this would include data on raw material consumption (cyclohexane, nitric acid, biomass, etc.), energy usage (electricity, heat), water consumption, and emissions to air, water, and soil (e.g., N2O, CO2, NOx).

  • Life Cycle Impact Assessment (LCIA): The LCI data is then used to evaluate the potential environmental impacts. This is done by selecting impact categories (e.g., global warming potential, acidification potential, eutrophication potential) and using characterization factors to convert the LCI results into indicators of environmental impact.

Visualizing the Pathways to Greener Adipic Acid

The following diagram illustrates the logical flow from the current challenges in adipic acid production to the promising sustainable alternatives.

cluster_0 Environmental Challenges of Conventional Adipic Acid Production cluster_1 Sustainable Alternatives Conventional Method Conventional Method N2O Emissions N2O Emissions Conventional Method->N2O Emissions Generates Fossil Fuel Dependence Fossil Fuel Dependence Conventional Method->Fossil Fuel Dependence Relies on Bio-based Production Bio-based Production Conventional Method->Bio-based Production Transition to Green Chemistry Approaches Green Chemistry Approaches Conventional Method->Green Chemistry Approaches Transition to Lignin Feedstock Lignin Feedstock Bio-based Production->Lignin Feedstock Glucose Feedstock Glucose Feedstock Bio-based Production->Glucose Feedstock H2O2 Oxidation H2O2 Oxidation Green Chemistry Approaches->H2O2 Oxidation

Figure 1. A diagram illustrating the shift from conventional, environmentally challenging adipic acid production methods to more sustainable bio-based and green chemistry alternatives.

The Path Forward

The transition to sustainable adipic acid production is not without its challenges. Bio-based processes are still under development and require optimization to become economically competitive with the conventional route.[5] Further research is needed to improve catalyst efficiency, reduce energy consumption, and develop robust and scalable bioprocesses. However, the significant environmental benefits offered by these greener alternatives provide a strong impetus for continued innovation. By embracing a multi-faceted approach that combines advanced abatement technologies, the adoption of green chemistry principles, and the development of bio-based manufacturing platforms, the chemical industry can significantly reduce the environmental footprint of adipic acid production and contribute to a more sustainable future.

References

A Comparative Analysis of Zinc Adipate and Sodium Adipate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the properties, performance, and applications of zinc adipate and sodium adipate, offering a critical evaluation for their use in polymer science, pharmaceuticals, and beyond.

In the landscape of chemical compounds utilized across various scientific disciplines, zinc adipate and sodium adipate emerge as significant players, each possessing unique properties that lend them to specific applications. While both are salts of adipic acid, the difference in their cationic component—zinc versus sodium—imparts distinct characteristics that influence their performance as polymer additives, in drug delivery systems, and as food preservatives. This guide provides a comprehensive comparison of these two compounds, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific needs.

Physicochemical Properties at a Glance

A fundamental understanding of the basic physicochemical properties of zinc adipate and sodium adipate is crucial for their effective application. The following table summarizes their key characteristics.

PropertyZinc AdipateSodium Adipate
Molecular Formula C6H8O4Zn[1]Na2C6H8O4[2]
Molecular Weight 209.5 g/mol [1]190.10 g/mol
Appearance White crystalline solidWhite to off-white powder or crystals[2]
Solubility Soluble in polar solventsReadily soluble in water

Applications in Polymer Science: A Performance Showdown

Both zinc adipate and sodium adipate find utility in the polymer industry, primarily as additives to modify the properties of various plastics. However, their mechanisms of action and resulting performance enhancements differ significantly.

Zinc Adipate: A Catalyst and Nucleating Agent

Zinc adipate has carved a niche as a highly effective catalyst and nucleating agent, particularly in the production of polypropylenes and polycarbonates.

As a catalyst , zinc adipate is instrumental in the copolymerization of carbon dioxide (CO2) and epoxides, a process that yields more sustainable polymers.[3] This catalytic activity is crucial for the commercial viability of CO2-based polymers.

As a β-nucleating agent for isotactic polypropylene (iPP), zinc adipate promotes the formation of β-crystals, leading to a significant improvement in the material's mechanical properties, most notably its impact strength. Studies have shown that the addition of even small amounts of zinc adipate can substantially increase the β-crystal content.[4]

dot

Polymer_Applications cluster_zinc Zinc Adipate cluster_sodium Sodium Adipate cluster_polymers Polymer Applications za Zinc Adipate cat Catalyst za->cat Acts as nuc Nucleating Agent za->nuc Acts as poly Polypropylene PVC Polyesters nuc->poly:f0 Improves Impact Strength sa Sodium Adipate plas Plasticizer sa->plas Functions as mof MOF Ligand sa->mof Functions as plas->poly:f1 Increases Flexibility mof->poly:f2 Creates Porous Materials

Caption: Comparative applications of zinc adipate and sodium adipate in polymer science.

Sodium Adipate: A Versatile Plasticizer and Ligand

Sodium adipate is primarily utilized as a plasticizer in polymers like polyvinyl chloride (PVC), enhancing their flexibility and workability. Adipate-based plasticizers are considered a less toxic alternative to traditional phthalate plasticizers.[5] Furthermore, the dicarboxylate nature of the adipate anion makes sodium adipate an excellent ligand for the formation of metal-organic frameworks (MOFs), which are materials with extensive applications in gas storage and separation.

Drug Development and Delivery: Tailoring Release Profiles

In the pharmaceutical arena, both adipic acid salts have been explored for their potential in drug delivery systems, leveraging their chemical properties to control the release of therapeutic agents.

While direct comparative studies are scarce, the intended function of each salt in formulations differs. Sodium adipate has been incorporated into controlled-release matrix tablets to achieve pH-independent release for both weakly basic and weakly acidic drugs.

Zinc's role in biological systems suggests that zinc adipate could offer additional therapeutic benefits. Zinc is an essential element involved in numerous cellular signaling pathways, including those regulating cell proliferation and differentiation.[6][7][8][9] This intrinsic biological activity could be advantageous in drug formulations where zinc supplementation is beneficial.

dot

Drug_Delivery_Workflow cluster_formulation Formulation Stage cluster_delivery Delivery & Release cluster_biological Biological Interaction api Active Pharmaceutical Ingredient (API) tablet Controlled-Release Tablet api->tablet za Zinc Adipate za->tablet Potential for therapeutic synergy signal Zinc Signaling Pathways za->signal Zinc ions participate in sa Sodium Adipate sa->tablet pH-independent release modifier release Drug Release tablet->release target Target Site release->target

Caption: Conceptual workflow for the use of adipates in drug delivery.

Food Industry: Acidity Regulation and Preservation

Sodium adipate is widely used in the food industry as a food additive with the E number E356.[2] It functions primarily as an acidity regulator and a buffering agent, helping to maintain a stable pH in various food products, which is crucial for taste, texture, and preservation.[2][10][11] While zinc is an essential nutrient, zinc adipate is not a common food additive, likely due to the need for careful control of zinc intake.

Experimental Protocols: Synthesis of Adipates

Detailed and reproducible experimental protocols are fundamental for scientific research. Below are representative synthesis methods for both zinc adipate and sodium adipate.

Synthesis of Zinc Adipate

Method 1: Reaction of Zinc Oxide and Adipic Acid

This method involves the direct reaction of zinc oxide with adipic acid.

  • Materials: Zinc oxide (ZnO), Adipic acid (C6H10O4), Deionized water.

  • Procedure:

    • A suspension of zinc oxide in deionized water is prepared in a reaction vessel.

    • An aqueous solution of adipic acid is added dropwise to the zinc oxide suspension under constant stirring.

    • The reaction mixture is heated and stirred for a specified period to ensure complete reaction.

    • The resulting white precipitate of zinc adipate is filtered, washed with deionized water to remove any unreacted starting materials, and then dried in an oven.

Method 2: Sonochemical Synthesis

This method utilizes ultrasound to facilitate the reaction.

  • Materials: Zinc acetate dihydrate, Adipic acid, Ethanol.

  • Procedure:

    • Equimolar amounts of zinc acetate dihydrate and adipic acid are dissolved in ethanol.

    • The solution is subjected to high-intensity ultrasonic irradiation for a defined time.

    • The resulting zinc adipate precipitate is collected by centrifugation, washed with ethanol, and dried.

Synthesis of Sodium Adipate

Method 1: Neutralization of Adipic Acid

This is a straightforward acid-base neutralization reaction.

  • Materials: Adipic acid (C6H10O4), Sodium hydroxide (NaOH), Deionized water.

  • Procedure:

    • Adipic acid is dissolved in deionized water.

    • A stoichiometric amount of sodium hydroxide solution is slowly added to the adipic acid solution while monitoring the pH.

    • The reaction is complete when a neutral pH is reached.

    • The water is then evaporated to obtain solid sodium adipate.[2]

Method 2: Saponification of Dimethyl Adipate

This method involves the hydrolysis of an ester.

  • Materials: Dimethyl adipate, Sodium hydroxide (NaOH), Acetonitrile, Water.

  • Procedure:

    • Dimethyl adipate is dissolved in acetonitrile and heated.

    • An aqueous solution of sodium hydroxide is added to the reaction mixture.

    • The mixture is refluxed for several hours.

    • The resulting solution is filtered while hot, and the solid sodium adipate is collected and dried.

Conclusion: Selecting the Right Adipate for the Job

The choice between zinc adipate and sodium adipate is highly dependent on the specific application and desired outcome.

  • For applications in polymer science requiring enhanced mechanical properties, particularly in polypropylene, zinc adipate stands out as a superior nucleating agent. For applications demanding increased flexibility and a safer alternative to phthalate plasticizers in PVC, sodium adipate is a strong candidate.

  • In drug development , sodium adipate offers a reliable method for modulating drug release in a pH-independent manner. Zinc adipate , on the other hand, presents an intriguing possibility for formulations where the therapeutic effect of zinc itself is a desirable secondary characteristic, potentially acting on zinc-responsive signaling pathways.

  • In the food industry , sodium adipate is the established choice for acidity regulation and preservation due to its safety profile and efficacy as a buffering agent.

Further head-to-head comparative studies under identical experimental conditions are warranted to provide more definitive quantitative data on the performance differences between these two versatile compounds. However, the existing body of research clearly indicates that the distinct properties imparted by the zinc and sodium ions make each adipate salt uniquely suited for different technological and biomedical applications. Researchers and developers are encouraged to consider the specific requirements of their systems to make the optimal selection.

References

Safety Operating Guide

Hexanedioic acid, sodium salt (1:) proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper Disposal of Hexanedioic Acid, Sodium Salt (1:1)

This document provides essential safety and logistical information for the proper disposal of Hexanedioic Acid, Sodium Salt (1:1), also known as monosodium adipate. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Core Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust.[3][4] An eyewash station and safety shower should be readily accessible.[1]

Key Safety Parameters:

ParameterValueReference
Physical StateSolid, White Crystalline Powder[1]
OdorOdorless[1]
pH3.2 (0.1 % solution)[1]
Flash Point196 °C / 384.8 °F[1]
Incompatible MaterialsStrong oxidizing agents, alkalis[1][4]

Step-by-Step Disposal Protocol

Disposal of hexanedioic acid, sodium salt (1:1) must be carried out in accordance with local, regional, and national regulations.[5][6] It is imperative to entrust the disposal to a licensed waste disposal company.[5]

1. Waste Collection and Storage:

  • Collect waste material in a suitable, properly labeled, and tightly closed container.[7]
  • Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

2. Small Spills:

  • For minor spills, carefully sweep or vacuum the solid material, avoiding dust generation.[4]
  • Wipe the spill area with a damp cloth.[8]
  • Place all contaminated materials into the designated waste container for disposal.
  • After cleaning, flush the area with water.[8][9]

3. Large Spills:

  • In the event of a larger spill, isolate the area to prevent unauthorized personnel from entering.[4]
  • Cover the spill with an inert absorbent material like sand or earth to contain it.[8]
  • Carefully collect the material using non-sparking tools and place it in a suitable container for disposal.[4]
  • Ventilate the affected area.[3]
  • Prevent the spilled material from entering drains or waterways.[3][6][10] If contamination of sewers or waterways occurs, notify local emergency services.[4]

4. Final Disposal:

  • All waste, including contaminated absorbent materials and empty containers, should be disposed of as hazardous waste.[7]
  • Contact a licensed waste disposal company to arrange for collection and disposal in accordance with all applicable environmental regulations.[5] Do not attempt to dispose of this chemical into the sewer system.[8]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of hexanedioic acid, sodium salt (1:1).

G start Start: Disposal of Hexanedioic Acid, Sodium Salt (1:1) spill Is there a spill? start->spill spill_size Determine Spill Size spill->spill_size Yes collect_waste Routine Waste Collection: 1. Place in labeled, sealed container. 2. Store in cool, dry, ventilated area. spill->collect_waste No small_spill Small Spill Procedure: 1. Wear appropriate PPE. 2. Sweep or vacuum material. 3. Wipe area with damp cloth. 4. Place in waste container. spill_size->small_spill Small large_spill Large Spill Procedure: 1. Isolate area. 2. Cover with inert material. 3. Collect with non-sparking tools. 4. Place in waste container. 5. Ventilate area. spill_size->large_spill Large contact_disposal Contact Licensed Waste Disposal Company small_spill->contact_disposal large_spill->contact_disposal collect_waste->contact_disposal end End: Proper Disposal Complete contact_disposal->end

Caption: Disposal workflow for Hexanedioic Acid, Sodium Salt (1:1).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.